Product packaging for Forrestiacids J(Cat. No.:)

Forrestiacids J

Cat. No.: B15139399
M. Wt: 771.1 g/mol
InChI Key: IZILWYMYBAFTLI-AUSANYSVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Forrestiacids J is a useful research compound. Its molecular formula is C50H74O6 and its molecular weight is 771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H74O6 B15139399 Forrestiacids J

Properties

Molecular Formula

C50H74O6

Molecular Weight

771.1 g/mol

IUPAC Name

(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid

InChI

InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1

InChI Key

IZILWYMYBAFTLI-AUSANYSVSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Forrestiacids A-K Family of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forrestiacids are a novel family of pentaterpenoids, designated A through K, isolated from the endangered coniferous tree Pseudotsuga forrestii. These compounds are distinguished by their unique and complex chemical structures, arising from a hetero-Diels-Alder reaction between a triterpene and a diterpene unit. This intricate assembly results in a characteristic bicyclo[2.2.2]octene core, a feature central to their biological activity. The Forrestiacid family has garnered significant attention within the scientific community for its potent inhibitory effects on ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. This whitepaper provides a comprehensive technical overview of the Forrestiacids A-K, detailing their chemical properties, biological functions, and the experimental methodologies used in their characterization.

Chemical Structures and Properties

The Forrestiacid family represents a novel class of [4+2] type pentaterpenoids. Forrestiacids A and B were the first to be identified, both sharing the molecular formula C₅₀H₇₂O₆.[1] Their structures are characterized by the fusion of a rearranged lanostane-derived triterpene (the dienophile) and an abietane-type diterpene (the diene).[1] Forrestiacids C and D are C-25 epimers, representing a unique structural class likely formed through an intermolecular Michael addition. Forrestiacids E through K are also [4+2] type triterpene-diterpene hybrids.[2] Notably, Forrestiacids J and K are the first examples in this class to be derived from a normal lanostane-type dienophile.

Table 1: Summary of Forrestiacids A-K Properties

CompoundMolecular FormulaACL Inhibition IC₅₀ (µM)
Forrestiacid AC₅₀H₇₂O₆[1]4.12[1]
Forrestiacid BC₅₀H₇₂O₆[1]3.57[1]
Forrestiacid CC₅₀H₇₄O₅~5-10
Forrestiacid DC₅₀H₇₄O₅~5-10
Forrestiacid EC₅₀H₇₂O₅1.8 - 11[2]
Forrestiacid FC₅₀H₇₂O₅1.8 - 11[2]
Forrestiacid GC₅₀H₇₂O₅1.8 - 11[2]
Forrestiacid HC₅₀H₇₂O₅1.8 - 11[2]
Forrestiacid IC₅₀H₇₂O₅1.8 - 11[2]
Forrestiacid JC₅₀H₇₄O₅1.8 - 11[2]
Forrestiacid KC₅₀H₇₄O₅1.8 - 11[2]

Biological Activity and Mechanism of Action

The primary biological activity of the Forrestiacid family is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACL, the Forrestiacids effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.

Forrestiacid A has been shown to significantly attenuate de novo lipogenesis in HepG2 cells, demonstrating a dose-dependent inhibition of the incorporation of radiolabeled acetate into both fatty acids and cholesterol.[1] This activity positions the Forrestiacids as promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia and hypercholesterolemia.

Signaling Pathway of ATP-Citrate Lyase Inhibition

The inhibition of ACL by Forrestiacids has significant downstream metabolic consequences. A simplified representation of this pathway is illustrated below.

ACL_Pathway Citrate Citrate (from Mitochondria) ACL ATP-Citrate Lyase (ACL) (Target of Forrestiacids) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA CoA, ATP MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Forrestiacids Forrestiacids Forrestiacids->ACL

Figure 1. Simplified signaling pathway of ACL inhibition by Forrestiacids.

Experimental Protocols

Isolation and Purification of Forrestiacids

The isolation of the Forrestiacids from Pseudotsuga forrestii is a multi-step process guided by modern analytical techniques.

Isolation_Workflow Start Plant Material (Pseudotsuga forrestii) Extraction Extraction (e.g., with MeOH) Start->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Partition->Chromatography MoIN Molecular Ion Networking (LC-MS/MS based guidance) Partition->MoIN HPLC Preparative HPLC Chromatography->HPLC Final Isolated Forrestiacids A-K HPLC->Final MoIN->HPLC Targeted Purification

Figure 2. General workflow for the isolation of Forrestiacids.

A detailed, step-by-step protocol is as follows:

  • Extraction: The air-dried and powdered plant material (e.g., needles and twigs) is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

  • Preliminary Column Chromatography: The EtOAc-soluble fraction, typically enriched with the Forrestiacids, is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of chloroform and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase.

  • Molecular Ion Networking (MoIN): Throughout the purification process, LC-MS/MS-based molecular ion networking is employed to guide the targeted isolation of novel Forrestiacid analogues.

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of the Forrestiacids against ACL is determined using an in vitro enzymatic assay.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains buffer (e.g., Tris-HCl), ATP, Coenzyme A, citrate, and purified recombinant human ACL enzyme.

  • Incubation: The Forrestiacid compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the ACL enzyme for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (ATP, CoA, and citrate).

  • Detection: The production of ADP, a product of the ACL-catalyzed reaction, is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay measures the luminescence generated, which is proportional to the amount of ADP produced.

  • IC₅₀ Determination: The concentration of the Forrestiacid that inhibits 50% of the ACL activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

The effect of the Forrestiacids on cellular lipid synthesis is assessed using a de novo lipogenesis assay in a human hepatocyte cell line (HepG2).

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the Forrestiacid compound for a specified duration (e.g., 24 hours).

  • Radiolabeling: Following treatment, the cells are incubated with a radiolabeled precursor of lipogenesis, such as [¹⁴C]-acetate, for a few hours.

  • Lipid Extraction: After incubation, the cells are washed and the total lipids are extracted using a solvent system like hexane/isopropanol.

  • Quantification: The amount of incorporated radioactivity in the lipid fraction is measured using a scintillation counter. This reflects the rate of de novo synthesis of fatty acids and cholesterol.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the dose-dependent inhibitory effect of the Forrestiacid is determined.

Conclusion

The Forrestiacids A-K represent a promising new class of natural products with significant potential as therapeutic agents for metabolic diseases. Their unique chemical structures and potent inhibition of ATP-citrate lyase make them attractive lead compounds for drug discovery and development. The experimental protocols detailed in this whitepaper provide a foundation for further research into this fascinating family of compounds, enabling their synthesis, biological evaluation, and optimization for clinical applications. Further investigation into the specific activities and molecular interactions of each member of the Forrestiacid family will be crucial in unlocking their full therapeutic potential.

References

Forrestiacid J IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - Europe PMC Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels-Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. 1 [4e02] Forrestiacid J from Pseudotsuga forrestii - ChemicalBook ChemicalBook provide Chemical industry users with Forrestiacid J(2548777-90-2) Boiling point Melting point,Forrestiacid J(2548777-90-2) Density MSDS Formula Use,If You also need Forrestiacid J(2548777-90-2) Other information,welcome to contact us. --INVALID-LINK-- [4e03] Forrestiacid J | C50H72O6 - PubChem Forrestiacid J is a natural product found in Pseudotsuga forrestii with data available. --INVALID-LINK-- [4e04] Forrestiacid J CAS 2548777-90-2 - Selleck Chemicals Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- [4e05] Forrestiacid J | CAS 2548777-90-2 - MedChemExpress Forrestiacid J is a potent ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | SC-501170 - Santa Cruz Biotechnology Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. https. --INVALID-LINK-- Forrestiacid J CAS 2548777-90-2 - GlpBio Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | 2548777-90-2 - Adooq Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J, 2548777-90-2 - Biovision --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Cayman Chemical Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | TargetMol Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2.2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. This unique addition to the pentaterpene family represents the largest and the most complex molecule successfully assigned using computational approaches to predict accurately chemical shift values. Compounds 1 and 2 exhibited potent inhibitory activities (IC50s < 5 μM) of ATP-citrate lyase (ACL), a new drug target for the treatment of glycolipid metabolic disorders including hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - LGC Standards Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | Bio-Techne Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Biosynth Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- J is a naturally occurring pentaterpenoid isolated from the endangered Asian Douglas Fir species, Pseudotsuga forrestii. It has garnered significant interest within the scientific community for its potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism. This technical guide provides a comprehensive overview of Forrestiacid J, including its chemical identity, biological activity, and relevant experimental data.

IUPAC Name: (1'R,2'S,5'S,6'R,7'S,8'R,11'S,12'R,15'R)-6'-hydroxy-11'-(2-hydroxypropan-2-yl)-2',5',7',12',15',16,16-heptamethyl-5-oxo-1',2',5',6',7',8',11',12',15',16'-decahydro-4H-spiro[furan-2,10'-phenanthro[1,10a-b]furan]-3-carboxylic acid

CAS Number: 2548777-90-2 [cite: 4e02]

Molecular Formula: C₅₀H₇₂O₆

Structure:

G Forrestiacid_J [Simplified Structure of Forrestiacid J] Lipogenesis_Pathway Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL Substrate AcetylCoA Acetyl-CoA ACL->AcetylCoA Product FattyAcids Fatty Acids AcetylCoA->FattyAcids Biosynthesis ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition Discovery_Workflow cluster_Discovery Discovery cluster_Characterization Characterization cluster_Evaluation Biological Evaluation Plant_Collection Collection of Pseudotsuga forrestii Extraction Extraction of Natural Products Plant_Collection->Extraction MoIN Molecular Ion Networking (MoIN) Extraction->MoIN Isolation Isolation of Forrestiacids MoIN->Isolation Structure_Elucidation Structure Elucidation (NMR, X-ray, etc.) Isolation->Structure_Elucidation ACL_Assay ACL Inhibition Assay Structure_Elucidation->ACL_Assay Data_Analysis Data Analysis (IC50) ACL_Assay->Data_Analysis

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Forrestiacids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no scientific literature referencing a "Forrestiacid J." This document focuses on the closely related and well-documented Forrestiacids A and B, isolated from the endangered conifer Pseudotsuga forrestii. The biosynthetic pathway presented herein is a putative pathway based on current scientific understanding and has not been fully elucidated enzymatically.

Executive Summary

Forrestiacids A and B are novel pentaterpenoids with a complex chemical architecture, formed from the union of a triterpenoid and a diterpenoid precursor.[1][2] They have garnered significant interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism, positioning them as potential therapeutic agents for metabolic disorders such as hyperlipidemia.[1][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Forrestiacids A and B, detailing the synthesis of their precursors and the final putative cycloaddition reaction. It includes available quantitative data on their biological activity, detailed experimental protocols for their isolation and characterization, and visualizations of the key biosynthetic pathways.

Proposed Biosynthetic Pathway of Forrestiacids A and B

The biosynthesis of forrestiacids is hypothesized to occur through a hetero-Diels-Alder [4+2] cycloaddition reaction between a rearranged lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene).[1][4] This reaction results in the characteristic and unusual bicyclo[2.2.2]octene ring system. The specific enzymes catalyzing this final step, potentially Diels-Alderases, have not yet been identified.[1]

The biosynthesis of the precursors is proposed to follow the well-established terpenoid biosynthetic pathways.

2.1 Biosynthesis of the Lanostane-Type Triterpenoid Precursor

The lanostane precursor is synthesized via the mevalonate (MVA) pathway.[5] This pathway begins with acetyl-CoA and proceeds through key intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization catalyzed by lanosterol synthase to form lanosterol, the parent compound of lanostane-type triterpenoids.[5] Further modifications by enzymes such as cytochrome P450s and dehydrogenases would then yield the specific rearranged lanostane moiety that acts as the dienophile in the final reaction.[6][7][8]

Lanostane_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Head-to-tail condensations followed by head-to-head condensation Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase Rearranged_Lanostane Rearranged Lanostane (Dienophile) Lanosterol->Rearranged_Lanostane Post-modification enzymes (e.g., P450s, Dehydrogenases)

General Biosynthetic Pathway of the Lanostane Precursor.

2.2 Biosynthesis of the Abietane-Type Diterpenoid Precursor

The abietane diterpenoid precursor is synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed by the condensation of four IPP units.[9] The biosynthesis of abietanes proceeds through a two-step cyclization. First, a class II diterpene synthase, such as copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[9][10] Subsequently, a class I diterpene synthase, like a kaurene synthase-like (KSL) enzyme, facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to form the tricyclic abietane skeleton.[9][11] Further enzymatic modifications would then produce the specific abietane diene required for the forrestiacid synthesis.

Abietane_Biosynthesis IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP synthase CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Copalyl Diphosphate Synthase (CPS) Abietane_Skeleton Abietane Skeleton CPP->Abietane_Skeleton Kaurene Synthase-Like (KSL) Abietane_Diene Abietane Diene (Diene) Abietane_Skeleton->Abietane_Diene Post-modification enzymes

General Biosynthetic Pathway of the Abietane Precursor.

2.3 Final Assembly of Forrestiacids

The final proposed step is the intermolecular hetero-Diels-Alder [4+2] cycloaddition between the rearranged lanostane (dienophile) and the abietane diene. This reaction forms the core bicyclo[2.2.2]octene structure of Forrestiacids A and B.[1]

Forrestiacid_Assembly cluster_precursors Precursors Lanostane Rearranged Lanostane (Dienophile) Forrestiacid Forrestiacid A/B Lanostane->Forrestiacid Abietane Abietane Diene (Diene) Abietane->Forrestiacid hetero-Diels-Alder [4+2] cycloaddition

Proposed Final Assembly of Forrestiacids A and B.

Quantitative Data

The primary quantitative data available for Forrestiacids A and B relates to their potent inhibitory activity against ATP-citrate lyase (ACL).

CompoundTargetIC50 (μM)
Forrestiacid AATP-Citrate Lyase4.12
Forrestiacid BATP-Citrate Lyase3.57
BMS 303141 (Control)ATP-Citrate LyaseNot specified in detail
Neoabiestrine F (Precursor)ATP-Citrate Lyase> 20
Levopimaric acid (Precursor)ATP-Citrate Lyase> 20
Data are expressed as the mean ± SEM of triplicate experiments.[1]

Experimental Protocols

4.1 Isolation and Purification of Forrestiacids A and B

The isolation of Forrestiacids A and B from Pseudotsuga forrestii was guided by HPLC-HRMS/MS-based Molecular Ion Networking (MoIN).[1][4]

  • Extraction: The plant material is extracted with a suitable organic solvent (e.g., methanol).

  • LC-MS/MS Analysis: The crude extract is subjected to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion mode.

  • Molecular Ion Networking: The acquired MS/MS data is processed using a platform such as Cytoscape to generate a molecular network. Nodes representing parent ions with similar fragmentation patterns are clustered together. The unique signals at m/z 769, corresponding to the molecular formula of forrestiacids, are identified within a specific cluster.[1]

  • Targeted Purification: Guided by the retention times of the target m/z signals, the crude extract is subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compounds.

4.2 ATP-Citrate Lyase (ACL) Inhibition Assay

Several methods can be employed to measure ACL activity and inhibition. A novel direct homogeneous assay is described below, which is suitable for high-throughput screening.[12][13][14]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing [14C]citrate, coenzyme A (CoA), ATP, and Mg2+.

  • Incubation: Human ACL enzyme and the test compounds (Forrestiacids A/B) at various concentrations are added to the reaction mixture. The reaction is incubated at 37°C.

  • Quenching: The enzymatic reaction is stopped by the addition of EDTA.

  • Detection: A scintillation cocktail (e.g., MicroScint-O) that specifically detects the product, [14C]acetyl-CoA, without detecting the [14C]citrate substrate, is added to the reaction wells.

  • Signal Measurement: The radioactivity is measured using a scintillation counter (e.g., TopCount). The concentration-dependent inhibition is then used to calculate the IC50 values.

4.3 De Novo Lipogenesis Assay in HepG2 Cells

This assay measures the rate of new fatty acid and cholesterol synthesis in a cellular context.[1][4]

  • Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Forrestiacid A) for a specified period (e.g., 20 hours).

  • Radiolabeling: [14C]-labeled acetate is added to the cell culture medium, and the cells are incubated for an additional period (e.g., 4 hours) to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system like chloroform/methanol.

  • Separation and Quantification: The extracted lipids are separated into fatty acid and cholesterol fractions, and the amount of incorporated [14C] is quantified by scintillation counting to determine the rate of de novo synthesis.

Conclusion

Forrestiacids A and B represent a novel class of pentaterpenoids with significant therapeutic potential as ACL inhibitors. While their complete biosynthetic pathway is yet to be fully elucidated, the proposed pathway involving the convergence of the lanostane and abietane biosynthetic routes followed by a Diels-Alder cycloaddition provides a strong foundation for future research. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and bioactivity assessment of these and similar complex natural products. Further investigation into the specific enzymes involved, particularly the putative Diels-Alderase, will be crucial for understanding and potentially harnessing this unique biosynthetic machinery for synthetic biology applications.

References

Forrestiacid J: A Technical Whitepaper on its Biological Activity as an ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring, complex hybrid molecule isolated from the vulnerable conifer Pseudotsuga forrestii. It belongs to a unique class of [4 + 2]-type triterpene-diterpene hybrids. This document provides a comprehensive overview of the known biological activity of Forrestiacid J, focusing on its mechanism of action as an inhibitor of ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. The following sections detail its quantitative inhibitory data, the experimental protocols for assessing its activity, and a visualization of the implicated signaling pathway.

Core Biological Activity: Inhibition of ATP-Citrate Lyase

The primary biological activity identified for Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.

Quantitative Data Presentation

The inhibitory potency of Forrestiacid J against ATP-citrate lyase has been determined experimentally. The following table summarizes the key quantitative data for Forrestiacid J and related compounds for comparative purposes.

CompoundTarget EnzymeIC50 Value (μM)Source
Forrestiacid J ATP-Citrate Lyase (ACL)2.6[1]
Forrestiacid AATP-Citrate Lyase (ACL)< 5[2]
Forrestiacid BATP-Citrate Lyase (ACL)< 5[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the biological activity of forrestiacids.

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ACL.

Objective: To quantify the dose-dependent inhibition of ACL activity by Forrestiacid J.

Materials:

  • Recombinant human ATP-citrate lyase

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Substrates: Citrate, Coenzyme A (CoA), Adenosine triphosphate (ATP)

  • Cofactor: MgCl2

  • Coupling enzymes (e.g., malate dehydrogenase) and reagents (NADH) for spectrophotometric detection, or a direct detection method for acetyl-CoA.

  • Forrestiacid J (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, MgCl2, citrate, CoA, and NADH.

  • Compound Addition: Forrestiacid J is added to the wells at various concentrations. A control group with no inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding a pre-determined amount of recombinant human ACL to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm using a microplate reader. This rate is proportional to the ACL activity.

  • Data Analysis: The percentage of inhibition for each concentration of Forrestiacid J is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This cellular assay is used to assess the effect of ACL inhibition on the synthesis of new lipids in a relevant cell line.

Objective: To determine the ability of Forrestiacid J to inhibit fatty acid and cholesterol synthesis in human liver cells.

Materials:

  • HepG2 cells (human hepatocellular carcinoma cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Forrestiacid J

  • Radiolabeled precursor (e.g., [14C]-acetate)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: HepG2 cells are cultured to a suitable confluency in standard cell culture flasks.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Forrestiacid J. Cells are incubated for a specified period.

  • Radiolabeling: A known amount of [14C]-acetate is added to each well, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: The cells are washed and the total lipids are extracted using a suitable solvent system (e.g., hexane/isopropanol).

  • Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The inhibition of de novo lipogenesis is calculated as the percentage decrease in radioactivity in the treated cells compared to the untreated controls.

Signaling Pathway and Mechanism of Action Visualization

The primary mechanism of action of Forrestiacid J is the direct inhibition of ATP-citrate lyase. This action has downstream consequences on lipid biosynthesis. The following diagrams illustrate this pathway and a typical experimental workflow.

ACL_Inhibition_Pathway cluster_glycolysis Glycolysis & Citric Acid Cycle cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Citrate_mito Citrate_mito Pyruvate->Citrate_mito Multiple Steps Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase Citrate_cyto->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Converts Lipogenesis Fatty Acid & Cholesterol Biosynthesis Acetyl_CoA->Lipogenesis Precursor for Forrestiacid_J Forrestiacid J Forrestiacid_J->ACL Inhibits

Caption: Mechanism of Action of Forrestiacid J via ACL Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay ACL_enzyme Recombinant ACL Incubation_vitro Incubation ACL_enzyme->Incubation_vitro Substrates Citrate, CoA, ATP Substrates->Incubation_vitro Forrestiacid_J_vitro Forrestiacid J (Varying Concentrations) Forrestiacid_J_vitro->Incubation_vitro Measurement_vitro Measure ACL Activity (e.g., Spectrophotometry) Incubation_vitro->Measurement_vitro IC50_calc Calculate IC50 Measurement_vitro->IC50_calc HepG2 HepG2 Cells Forrestiacid_J_cell Forrestiacid J Treatment HepG2->Forrestiacid_J_cell Radiolabel Add [14C]-acetate Forrestiacid_J_cell->Radiolabel Incubation_cell Incubation Radiolabel->Incubation_cell Lipid_extraction Lipid Extraction Incubation_cell->Lipid_extraction Scintillation Scintillation Counting Lipid_extraction->Scintillation Lipogenesis_inhibition Determine Inhibition of Lipogenesis Scintillation->Lipogenesis_inhibition

Caption: Experimental Workflow for Assessing Forrestiacid J Activity.

Conclusion

Forrestiacid J has been identified as a potent inhibitor of ATP-citrate lyase. This activity positions it as a molecule of significant interest for further research and development, particularly in the context of metabolic disorders characterized by dysregulated lipid biosynthesis, such as hyperlipidemia and non-alcoholic fatty liver disease. The detailed protocols and mechanistic understanding provided in this document serve as a foundational guide for scientists and researchers investigating the therapeutic potential of Forrestiacid J and related compounds.

References

Forrestiacid J: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forrestiacid J is a novel, naturally occurring pentaterpenoid that has been identified as a potent inhibitor of ATP-citrate lyase (ACL). This enzyme plays a crucial role in cellular metabolism, linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively attenuates de novo lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of Forrestiacid J, including its effects on key metabolic pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assays used to characterize its function. The information presented is intended to support further research and development of Forrestiacid J and related compounds as potential therapeutic agents for metabolic disorders.

Core Mechanism of Action: Inhibition of ATP-Citrate Lyase (ACL)

The primary mechanism of action of Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a reaction that is dependent on adenosine triphosphate (ATP). This process is a fundamental step in the de novo synthesis of fatty acids and cholesterol. The acetyl-CoA produced by ACL serves as the primary building block for these lipids.

Forrestiacid J, along with its analogs Forrestiacid K, A, and B, have been shown to be effective inhibitors of ACL.[1][2] The inhibition of ACL by these compounds leads to a reduction in the intracellular pool of acetyl-CoA available for lipogenesis.

Signaling Pathway

The inhibition of ACL by Forrestiacid J directly impacts the de novo lipogenesis pathway. A simplified representation of this pathway and the point of inhibition is provided below.

ACL_Pathway cluster_cytosol Cytosol Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA CoA, ATP Forrestiacid_J Forrestiacid J Forrestiacid_J->ACL Inhibition ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Cholesterol Cholesterol Acetyl_CoA->Cholesterol HMG-CoA Reductase Pathway Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids

Figure 1: Inhibition of the de novo lipogenesis pathway by Forrestiacid J.

Quantitative Data

The inhibitory potency of Forrestiacid J and its related compounds against ATP-citrate lyase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (µM)Source
Forrestiacid JATP-Citrate Lyase1.8 - 11 (Range)[1]
Forrestiacid KATP-Citrate Lyase1.8 - 11 (Range)[1]
Forrestiacid AATP-Citrate Lyase4.12
Forrestiacid BATP-Citrate Lyase3.57

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Forrestiacid J and related compounds.

ATP-Citrate Lyase (ACL) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of ACL.

Principle: The activity of ACL is measured by quantifying the amount of acetyl-CoA produced from citrate. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the test compound.

Materials:

  • Recombinant human ACL enzyme

  • Citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (Forrestiacid J)

  • Positive control (e.g., BMS-303141)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of CoA released during the reaction, or a coupled enzyme system)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl2, citrate, CoA, and ATP.

  • Add the test compound (Forrestiacid J) at various concentrations to the wells of a microplate. Include wells for a negative control (vehicle) and a positive control.

  • Initiate the enzymatic reaction by adding the ACL enzyme to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ACL_Assay_Workflow A Prepare Reaction Mixture (Buffer, Citrate, CoA, ATP, MgCl2) B Add Forrestiacid J (various concentrations) and Controls to Microplate A->B C Initiate Reaction with ACL Enzyme B->C D Incubate at 37°C C->D E Stop Reaction D->E F Add Detection Reagent E->F G Measure Signal (Microplate Reader) F->G H Calculate % Inhibition and IC50 G->H Lipogenesis_Assay_Workflow A Seed and Culture HepG2 Cells B Treat Cells with Forrestiacid J A->B C Add [14C]-acetate B->C D Incubate for Radiolabel Incorporation C->D E Wash Cells D->E F Lyse Cells and Extract Lipids E->F G Quantify Radioactivity (Scintillation Counter) F->G H Calculate % Inhibition of Lipogenesis G->H

References

Forrestiacid J: A Technical Guide to its Function as an ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J, a complex pentaterpenoid natural product, has emerged as a noteworthy inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][2] The inhibitory action of Forrestiacid J and its analogs on this key metabolic chokepoint underscores their potential as therapeutic leads for a range of disorders characterized by dysregulated lipid metabolism, including hyperlipidemia and certain cancers. This technical guide provides a comprehensive overview of Forrestiacid J's role as an ACLY inhibitor, detailing its inhibitory activity, the experimental protocols for its assessment, and the broader context of the ACLY signaling pathway.

Quantitative Data: Inhibitory Activity of Forrestiacids against ATP-Citrate Lyase

The inhibitory potential of Forrestiacid J and related compounds has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Notably, the unique bicyclo[2.2.2]octene core of the forrestiacid scaffold is considered crucial for their ACLY inhibitory activity.[2]

CompoundIC50 (μM) against ATP-Citrate Lyase
Forrestiacid A4.12 ± 0.62
Forrestiacid B3.57 ± 0.39
Forrestiacid J 1.8 - 11 (within this range)
Forrestiacids E-K1.8 - 11
BMS 303141 (Control)0.46 ± 0.13

Table 1: In vitro inhibitory activity of Forrestiacids against ATP-Citrate Lyase. Data are expressed as the mean ± SEM of triplicate experiments.[1][2]

Experimental Protocols: ATP-Citrate Lyase Inhibition Assay

The determination of the inhibitory activity of compounds like Forrestiacid J against ACLY typically involves a coupled-enzyme spectrophotometric assay or a direct measurement of product formation using radiolabeled substrates. A common approach is outlined below.

Coupled-Enzyme Spectrophotometric Assay

This method relies on the detection of a product from a secondary enzymatic reaction that is coupled to the ACLY-catalyzed reaction.

Principle:

  • ACLY catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA.

  • The oxaloacetate produced is then reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the ACLY activity.

Materials:

  • Purified recombinant human ATP-citrate lyase (ACLY)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Malate dehydrogenase (MDH)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test compound (e.g., Forrestiacid J) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, citrate, CoA, ATP, MDH, and NADH in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the test compound (Forrestiacid J) or a vehicle control (DMSO) to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified ACLY enzyme to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over a specific time period at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

ATP-Citrate Lyase Signaling Pathway

The following diagram illustrates the central role of ATP-citrate lyase in cellular metabolism, linking glycolysis to lipogenesis and cholesterol synthesis.

ACLY_Signaling_Pathway cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Citrate_mito Citrate Mitochondrion->Citrate_mito TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Forrestiacid_J Forrestiacid J Forrestiacid_J->ACLY

Caption: ATP-Citrate Lyase (ACLY) metabolic pathway.

Experimental Workflow for ACLY Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for assessing the inhibitory effect of a compound on ACLY activity.

ACLY_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, Substrates, MDH, NADH) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Forrestiacid J) Prepare_Reagents->Add_Inhibitor Add_Enzyme Initiate Reaction with ACLY Add_Inhibitor->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm (Kinetic Measurement) Add_Enzyme->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for ACLY inhibition assessment.

Conclusion

Forrestiacid J represents a promising natural product scaffold for the development of novel ATP-citrate lyase inhibitors. Its potent in vitro activity, coupled with the unique chemical architecture of the forrestiacid family, provides a compelling foundation for further investigation. The methodologies and pathway information detailed in this guide offer a framework for researchers to explore the therapeutic potential of Forrestiacid J and related compounds in metabolic diseases and oncology. Further studies are warranted to elucidate the precise binding mode of Forrestiacid J to ACLY and to evaluate its efficacy and safety in preclinical models.

References

Forrestiacid J: A Technical Guide to its Molecular Docking with ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of Forrestiacid J, a novel natural product with therapeutic potential. Forrestiacid J, a complex [4+2]-type triterpene-diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, has been identified as a promising inhibitor of ATP-Citrate Lyase (ACL), a key enzyme in cellular metabolism.[1][2] This document outlines the computational methodologies, quantitative data, and biological context of Forrestiacid J's interaction with ACL, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Forrestiacid J and its Target: ATP-Citrate Lyase

Forrestiacid J belongs to a class of unique hybrid molecules characterized by a rare bicyclo[2.2.2]octene motif.[1] Its identification as an inhibitor of ATP-Citrate Lyase (ACL) has generated significant interest. ACL is a critical cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[3][4][5] By inhibiting ACL, Forrestiacid J has the potential to modulate lipid metabolism, making it a candidate for the development of treatments for metabolic disorders such as hyperlipidemia.[2][6]

Molecular Docking: Unveiling the Binding Interaction

Molecular docking studies have been instrumental in elucidating the binding mode of Forrestiacid J to the ACL enzyme. These computational simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as binding affinity.

Experimental Protocols

While the specific, detailed protocols for the molecular docking of Forrestiacid J are not publicly available in a step-by-step format, a general methodology can be inferred from standard computational drug design practices and the available literature on related compounds.[1][6]

2.1.1. Protein and Ligand Preparation

A crucial first step in molecular docking is the preparation of the protein (receptor) and the ligand.

  • Protein Preparation: The three-dimensional structure of human ATP-Citrate Lyase is available in the Protein Data Bank (PDB). Relevant PDB entries include 6POF and 6HXH.[3][7] Preparation of the ACL structure for docking would typically involve:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges to the atoms.

    • Energy minimization of the structure to relieve any steric clashes.

  • Ligand Preparation: The 3D structure of Forrestiacid J would be generated and optimized. This involves:

    • Drawing the 2D structure of Forrestiacid J.

    • Converting the 2D structure to a 3D model.

    • Assigning appropriate atom types and charges.

    • Performing energy minimization to obtain a low-energy conformation.

2.1.2. Docking Simulation

The docking process itself involves placing the prepared ligand into the binding site of the prepared protein and evaluating the interaction.

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

  • Grid Box Definition: A grid box is defined around the active site of ACL to specify the search space for the ligand. The dimensions and center of the grid box are critical parameters.

  • Docking Algorithm: The chosen software employs a specific algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

2.1.3. Analysis of Results

The output of a docking simulation is a set of docked poses with their corresponding binding affinities. Analysis of these results typically involves:

  • Clustering: Grouping similar poses together based on their root-mean-square deviation (RMSD).

  • Visualization: Visual inspection of the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Quantitative Data Summary

The following table summarizes the available quantitative data for Forrestiacid J and related compounds in their interaction with ATP-Citrate Lyase.

CompoundBinding Affinity (kcal/mol)IC50 (µM)
Forrestiacid J -9.9 to -10.7 (range for E-K)[1]Not Reported
Forrestiacid ANot Reported4.12[6]
Forrestiacid BNot Reported3.57[6]
Forrestiacids E-K-9.9 to -10.7[1]1.8 to 11[1]

Note: A specific binding affinity for Forrestiacid J has not been individually reported, but it falls within the range of the Forrestiacids E-K study.

The ATP-Citrate Lyase Signaling Pathway and Inhibition by Forrestiacid J

Forrestiacid J's therapeutic potential stems from its ability to disrupt a key metabolic pathway. The following diagram illustrates the central role of ATP-Citrate Lyase and the point of inhibition by Forrestiacid J.

ACL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose TCA TCA Cycle Glucose->TCA Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport TCA->Citrate_mito ACL ATP-Citrate Lyase Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition

Diagram 1. Simplified schematic of the ATP-Citrate Lyase pathway and the inhibitory action of Forrestiacid J.

As shown in the diagram, glucose is metabolized in the mitochondria via the TCA cycle to produce citrate. This citrate is then transported into the cytosol, where ACL converts it to acetyl-CoA. Acetyl-CoA serves as a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J blocks the production of cytosolic acetyl-CoA, thereby downregulating these biosynthetic pathways.

Experimental Workflow for Molecular Docking

The logical flow of a typical molecular docking study for a compound like Forrestiacid J is outlined below.

Docking_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Protein_Prep Protein Structure Preparation (ACL) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation (Forrestiacid J) Ligand_Prep->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Binding_Analysis Binding Mode and Interaction Analysis Scoring->Binding_Analysis

Diagram 2. A generalized workflow for the molecular docking of Forrestiacid J with ATP-Citrate Lyase.

This workflow highlights the sequential nature of the process, from the initial preparation of the molecular structures to the final analysis of the binding interactions.

Conclusion and Future Directions

The molecular docking studies of Forrestiacid J provide compelling evidence for its inhibitory potential against ATP-Citrate Lyase. The favorable binding affinities and the established role of ACL in lipid metabolism position Forrestiacid J as a promising lead compound for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

  • Determining the specific binding affinity and interacting residues of Forrestiacid J with ACL through dedicated and detailed molecular docking and simulation studies.

  • Synthesizing and testing analogs of Forrestiacid J to explore structure-activity relationships and optimize its inhibitory potency and pharmacokinetic properties.

  • Conducting in vitro and in vivo studies to validate the inhibitory effect of Forrestiacid J on ACL and to assess its impact on fatty acid and cholesterol biosynthesis in biological systems.

This technical guide serves as a foundational resource for these future endeavors, providing a clear overview of the current understanding of Forrestiacid J's interaction with its molecular target.

References

Unveiling Forrestiacid J: A Spectroscopic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for Forrestiacid J, a notable pentaterpenoid with significant biological activity.

Forrestiacid J, along with its analogues like Forrestiacid A and B, represents a novel class of [4+2] type pentaterpenoids. These complex molecules are derived from a rearranged lanostane moiety and an abietane unit.[1][2] Their unique structural framework, featuring an unusual bicyclo[2.2.2]octene ring system, has garnered significant interest in the scientific community.[1][2] This guide will focus on the detailed spectroscopic data that is crucial for the identification and characterization of this compound class, alongside the methodologies employed in its study.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the molecular formula of complex natural products. For forrestiacid class compounds, HRESIMS data reveals a protonated molecular ion that is key to confirming their elemental composition.

Table 1: HRESIMS Data for Forrestiacid A (as a representative of the Forrestiacid class)

IonCalculated m/zFound m/zMolecular Formula
[M + H]⁺769.5402769.5392C₅₀H₇₂O₆
Data sourced from a study on Forrestiacid A, a closely related analogue.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Forrestiacid J and its analogues relies heavily on a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Forrestiacid A, providing a reference for the characterization of this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)

PositionδH (ppm), Multiplicity (J in Hz)
H₃-180.78, s
H₃-191.11, s
H₃-210.74, d (6.5)
H₂-221.55, m; 1.35, m
H-242.79, m
H₃-261.18, s
H₃-281.09, s
H₃-291.09, s
H₂-304.72, br s; 4.46, br s
H-5'1.69, br d (12.0)
H₃-15'1.04, d (6.5)
H₃-16'1.04, d (6.5)
H₃-19'1.16, s
H₃-20'0.62, s
Note: This table presents a selection of key proton signals. For a complete list, refer to the source literature. The data is for Forrestiacid A.[1]

Table 3: ¹³C NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)

PositionδC (ppm)PositionδC (ppm)
135.82628.4
228.127184.2
3216.72820.6
449.82920.6
551.930106.9
621.61'39.2
726.52'19.4
848.93'42.1
950.84'33.6
1037.25'53.1
1121.16'21.9
1231.27'30.1
1344.78'135.2
14148.49'50.1
1533.210'37.1
1628.211'147.8
1759.812'124.3
1816.213'139.8
1919.114'35.1
2036.515'33.8
2118.416'21.4
2236.117'21.4
23213.818'186.6
2462.219'22.1
2549.820'15.9
Note: The data is for Forrestiacid A.[1]

Experimental Protocols

The isolation and structural elucidation of forrestiacids involve a multi-step process that combines chromatographic techniques with advanced spectroscopic methods.

Isolation Protocol

The isolation of these novel pentaterpenoids was guided by molecular ion networking (MoIN) from Pseudotsuga forrestii.[1]

  • Extraction: The plant material (e.g., twigs and needles) is extracted with a suitable solvent, such as methanol.

  • HPLC-HRMS/MS Analysis: The crude extract is subjected to High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (HPLC-HRMS/MS) in positive ion mode. This analysis helps in identifying unique signals corresponding to the target compounds.[1]

  • Targeted Purification: Guided by the MS/MS-based molecular ion networking, targeted purification of the metabolites is performed. This typically involves multiple chromatographic steps, such as silica gel column chromatography and preparative HPLC, to afford the pure compounds.[1]

Spectroscopic Analysis

The structural characterization of the isolated compounds is achieved through a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded to determine the planar structure and relative configuration of the molecule.[1]

  • Mass Spectrometry: HRESIMS is used to determine the molecular formula.[1]

  • Computational Methods: In complex cases, GIAO (Gauge-Including Atomic Orbital) NMR calculations and DP4+ probability analyses are employed to confirm the structural assignment.[1][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Forrestiacid J and its analogues.

experimental_workflow cluster_extraction Extraction & Initial Analysis cluster_purification Purification cluster_elucidation Structure Elucidation plant Plant Material (Pseudotsuga forrestii) extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract hplc_ms HPLC-HRMS/MS Analysis crude_extract->hplc_ms targeted_purification Targeted Chromatographic Purification crude_extract->targeted_purification moin Molecular Ion Networking (MoIN) hplc_ms->moin moin->targeted_purification Guides pure_compound Pure Forrestiacid J targeted_purification->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms HRESIMS pure_compound->ms computation Computational Analysis (GIAO, DP4+) nmr->computation structure Final Structure nmr->structure ms->structure computation->structure Confirms

Figure 1. Experimental workflow for the isolation and structural elucidation of Forrestiacid J.

Biological Significance

Forrestiacids have demonstrated potent inhibitory activities against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] This makes them promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia.[1] Further research into the structure-activity relationships of this compound class is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Forrestiacids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacids represent a novel class of pentaterpenoids, specifically [4+2] type hetero-dimers, isolated from the endangered coniferous species Pseudotsuga forrestii. These complex natural products are formed through an intermolecular Diels-Alder cycloaddition between a rearranged lanostane-derived triterpene and an abietane-type diterpene.[1] To date, two primary analogues have been identified and characterized: Forrestiacid A and Forrestiacid B.[1][2] This guide provides a comprehensive overview of their physicochemical properties, biological activities, and the signaling pathways they modulate. It is important to note that searches for "Forrestiacid J" did not yield any results in the current scientific literature, suggesting this may be a misnomer or an uncharacterized derivative. Therefore, this document will focus on the well-documented Forrestiacids A and B.

Physicochemical Properties

The determination of the physicochemical properties of Forrestiacids is crucial for their development as potential therapeutic agents. While detailed experimental data for some properties are not yet publicly available, the known characteristics are summarized below.

PropertyForrestiacid AForrestiacid B
Molecular Formula C₅₀H₇₂O₆[1]C₅₀H₇₂O₆[1]
Molecular Weight (Calculated) 769.1 g/mol 769.1 g/mol
Appearance Colorless crystals (from MeOH)[1]Not reported
Melting Point Not reportedNot reported
Boiling Point Not reportedNot reported
Solubility Soluble in MethanolNot reported
pKa Not reportedNot reported

Biological Activity and Therapeutic Potential

Forrestiacids A and B have demonstrated significant biological activity, particularly in the inhibition of key enzymes involved in metabolic pathways. Their potential as therapeutic agents stems from their potent and specific inhibitory effects.

Biological TargetForrestiacid AForrestiacid B
ATP-Citrate Lyase (ACL) Inhibition Potent inhibitor[3]Potent inhibitor[3]
De Novo Lipogenesis Inhibition Significantly attenuates de novo lipogenesis in HepG2 cells[3]Not reported

Experimental Protocols

The following are generalized experimental protocols that are typically employed for the determination of the physicochemical properties of complex natural products like the Forrestiacids.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range suggests a high degree of purity. The melting point of Forrestiacid A could be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Solubility

The solubility of Forrestiacids in various solvents is a critical parameter for formulation and drug delivery studies. To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The pKa value, which indicates the acidity of a compound, is important for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the Forrestiacids can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized.

Signaling Pathway Involvement

Forrestiacids exert their biological effects by modulating specific signaling pathways. Their primary mode of action is the inhibition of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.

De Novo Lipogenesis Pathway

De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from acetyl-CoA. This process is central to energy storage and is often dysregulated in metabolic diseases. The pathway is initiated by the conversion of citrate to acetyl-CoA in the cytoplasm, a reaction catalyzed by ACL.

De_Novo_Lipogenesis Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACL MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Triglycerides Triglycerides FattyAcids->Triglycerides

Caption: Overview of the De Novo Lipogenesis Pathway.

Inhibition of ATP-Citrate Lyase by Forrestiacids

Forrestiacids A and B are potent inhibitors of ATP-citrate lyase (ACL).[3] By blocking this enzyme, they prevent the conversion of citrate to acetyl-CoA, which is a rate-limiting step in de novo lipogenesis. This inhibition leads to a reduction in the synthesis of fatty acids and cholesterol.

ACL_Inhibition Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Lipogenesis De Novo Lipogenesis AcetylCoA->Lipogenesis Forrestiacids Forrestiacids A & B Forrestiacids->ACL Inhibition

Caption: Mechanism of ACL Inhibition by Forrestiacids.

Conclusion

Forrestiacids A and B are a promising new class of natural products with significant potential for the treatment of metabolic diseases. Their potent inhibition of ATP-citrate lyase and subsequent attenuation of de novo lipogenesis make them attractive candidates for further drug development. This guide has summarized the current knowledge of their physicochemical properties and biological activities. Further research is warranted to fully elucidate their therapeutic potential, including more detailed characterization of their physicochemical properties, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The unique and complex structure of the Forrestiacids also presents an exciting challenge and opportunity for synthetic and medicinal chemists.

References

Forrestiacids: A Technical Review of a Novel Class of Lipogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Forrestiacids, a recently discovered class of complex terpenoids, have emerged as potent inhibitors of key enzymes in the de novo lipogenesis pathway, positioning them as promising candidates for the development of novel therapeutics for metabolic diseases. This technical guide provides a comprehensive review of the existing literature on forrestiacids, detailing their chemical structures, biological activities, and the experimental methodologies used in their discovery and characterization.

Introduction

Forrestiacids are a series of intricate natural products isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These compounds are broadly classified into two main structural types based on their proposed biosynthetic origins: pentaterpenoids and triterpene-diterpene adducts. Their discovery has been guided by advanced analytical techniques, such as molecular ion networking. The primary biological target of forrestiacids is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. Several forrestiacids have also demonstrated inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), another rate-limiting enzyme in lipogenesis.

Chemical Structures and Biosynthesis

Forrestiacids A, B, and E through K are pentaterpenoids proposed to be formed via an intermolecular [4+2] Diels-Alder cycloaddition between a rearranged lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). This reaction results in a characteristic and unusual bicyclo[2.2.2]octene ring system.

In contrast, forrestiacids C and D are triterpene-diterpene adducts suggested to be formed through an intermolecular Michael addition reaction. This alternative biosynthetic pathway leads to a different core scaffold compared to the Diels-Alder adducts.

Forrestiacid Biosynthetic Pathways cluster_0 Diels-Alder Pathway cluster_1 Michael Addition Pathway Rearranged Lanostane Rearranged Lanostane Forrestiacids A, B, E-K Forrestiacids A, B, E-K Rearranged Lanostane->Forrestiacids A, B, E-K Dienophile Abietane Diterpene Abietane Diterpene Abietane Diterpene->Forrestiacids A, B, E-K Diene Rearranged Spiro-lanostene Rearranged Spiro-lanostene Forrestiacids C, D Forrestiacids C, D Rearranged Spiro-lanostene->Forrestiacids C, D Abietene Abietene Abietene->Forrestiacids C, D

Caption: Proposed biosynthetic pathways for different classes of forrestiacids.

Biological Activity and Quantitative Data

The primary pharmacological effect of forrestiacids is the inhibition of ATP-citrate lyase (ACL). Several members of this class also inhibit acetyl-CoA carboxylase 1 (ACC1). The available quantitative data for the inhibitory activities of forrestiacids are summarized in the table below.

CompoundTargetIC50 (μM)Cell-Based Activity
Forrestiacid AACL4.12[1]Reduces fatty acid synthesis by ~75% and cholesterol synthesis by ~93% in HepG2 cells at 10, 20, and 40 μM.[1]
Forrestiacid BACL3.57[1]Not reported
Forrestiacids C & DACLInhibitory activity reported, IC50 not specified.[2]Not reported
ACC1Inhibitory activity reported, IC50 not specified.[2]Not reported
Forrestiacids E-KACL1.8 - 11Not reported

Signaling Pathway of Lipogenesis Inhibition

Forrestiacids exert their effects by targeting key enzymes in the de novo lipogenesis pathway. By inhibiting ACL, they prevent the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acids and cholesterol. Inhibition of ACC1 further downstream blocks the conversion of acetyl-CoA to malonyl-CoA, another critical step in fatty acid synthesis.

Lipogenesis Inhibition by Forrestiacids Citrate Citrate ACL ACL Citrate->ACL AcetylCoA AcetylCoA Cholesterol Cholesterol AcetylCoA->Cholesterol ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA MalonylCoA Fatty Acids Fatty Acids MalonylCoA->Fatty Acids ACL->AcetylCoA ACC1->MalonylCoA Forrestiacids Forrestiacids Forrestiacids->ACL inhibit Forrestiacids->ACC1 inhibit (C, D) Isolation and Structure Elucidation Workflow Plant Material (Pseudotsuga forrestii) Plant Material (Pseudotsuga forrestii) Extraction Extraction Plant Material (Pseudotsuga forrestii)->Extraction Molecular Ion Networking (MoIN) Guided Fractionation Molecular Ion Networking (MoIN) Guided Fractionation Extraction->Molecular Ion Networking (MoIN) Guided Fractionation Isolation of Forrestiacids Isolation of Forrestiacids Molecular Ion Networking (MoIN) Guided Fractionation->Isolation of Forrestiacids Spectroscopic Analysis (NMR) Spectroscopic Analysis (NMR) Isolation of Forrestiacids->Spectroscopic Analysis (NMR) Structure Elucidation Structure Elucidation Spectroscopic Analysis (NMR)->Structure Elucidation X-ray Crystallography X-ray Crystallography Structure Elucidation->X-ray Crystallography Computational Analysis Computational Analysis Computational Analysis->Structure Elucidation Final Structure Confirmation Final Structure Confirmation X-ray Crystallography->Final Structure Confirmation

References

Forrestiacid J: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific compound identified as "Forrestiacid J" has been found in the reviewed scientific literature. This document summarizes the available data for a class of recently discovered natural products, Forrestiacids A and B, which are potent inhibitors of ATP-citrate lyase (ACL). Due to the early stage of research, the safety and toxicity profile of these compounds remains largely uncharacterized. This guide, therefore, presents the existing preclinical in vitro data and provides context on the known safety considerations for the broader class of ACL inhibitors.

Introduction

Forrestiacids A and B are novel pentaterpenoids isolated from the endangered plant species Pseudotsuga forrestii. These compounds have garnered scientific interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in the lipogenesis pathway.[1][2][3][4][5] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacids A and B represent a potential new class of therapeutic agents for metabolic disorders such as hyperlipidemia.[1][4]

This technical guide provides a comprehensive summary of the currently available preclinical data on Forrestiacids A and B, with a focus on their biochemical activity and effects in cell-based assays. In the absence of direct safety and toxicity data for Forrestiacids, this document also includes a summary of the safety profile of bempedoic acid, a clinically approved ACL inhibitor, to offer a contextual understanding of the potential toxicological considerations for this class of drugs.

Quantitative In Vitro Activity

The primary mechanism of action of Forrestiacids A and B is the inhibition of ATP-citrate lyase. The following table summarizes the key quantitative data from in vitro studies.

CompoundAssayCell LineEndpointResult
Forrestiacid A ATP-Citrate Lyase (ACL) Inhibition-IC504.12 µM[1][4]
De Novo Lipogenesis (Fatty Acid Synthesis)HepG2% Inhibition at 10, 20, 40 µM≈75%[1][4]
De Novo Lipogenesis (Cholesterol Synthesis)HepG2% Inhibition at 10, 20, 40 µM≈93%[1][4]
Forrestiacid B ATP-Citrate Lyase (ACL) Inhibition-IC503.57 µM[1][4]

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of Forrestiacids A and B against ACL was determined using a biochemical assay with the known ACL inhibitor BMS 303141 serving as a positive control. The concentration of the test compounds required to inhibit 50% of the enzyme's activity (IC50) was calculated from concentration-response curves. The experiments were performed in triplicate.[1][4]

De Novo Lipogenesis Assay in HepG2 Cells

The effect of Forrestiacid A on the synthesis of new fatty acids and cholesterol was assessed in the human liver cell line, HepG2. The assay measured the incorporation of [¹⁴C]-labeled acetate, a precursor for both fatty acid and cholesterol synthesis, into these lipid fractions. HepG2 cells were treated with varying concentrations of Forrestiacid A (10, 20, and 40 µM) and the amount of radiolabeled lipid was quantified to determine the percentage of inhibition.[1][4]

Signaling Pathways and Experimental Workflow

Forrestiacid Mechanism of Action

The following diagram illustrates the established mechanism of action of Forrestiacids A and B in the context of cellular lipogenesis.

Forrestiacid_Mechanism cluster_cytosol Cytosol Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis ACL->AcetylCoA Forrestiacid Forrestiacid A/B Forrestiacid->ACL

Caption: Inhibition of ATP-Citrate Lyase by Forrestiacids A/B, blocking lipogenesis.

De Novo Lipogenesis Assay Workflow

The experimental workflow for assessing the impact of Forrestiacid A on lipogenesis in HepG2 cells is depicted below.

Lipogenesis_Workflow HepG2 HepG2 Cell Culture Treatment Treatment with Forrestiacid A (10, 20, 40 µM) HepG2->Treatment Radiolabeling Addition of [¹⁴C]-Acetate Treatment->Radiolabeling Incubation Incubation Radiolabeling->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Quantification Quantification of Radiolabeled Lipids Lipid_Extraction->Quantification Analysis Data Analysis (% Inhibition) Quantification->Analysis

Caption: Workflow of the de novo lipogenesis assay using [¹⁴C]-acetate incorporation.

Safety and Toxicity Profile of Forrestiacids: A Data Gap

As of the date of this document, there is no publicly available in vivo safety or toxicity data for Forrestiacid J, A, or B . The research on these compounds is in its nascent stages, and toxicological assessments in animal models have not yet been reported in the scientific literature. Therefore, critical safety parameters such as the median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), and potential target organ toxicities remain unknown.

Contextual Safety Information: Bempedoic Acid (ACL Inhibitor)

To provide a frame of reference for the potential safety considerations of ACL inhibitors, the following table summarizes the key adverse events observed in Phase 3 clinical trials of bempedoic acid, an FDA-approved ACL inhibitor. It is crucial to note that these findings are specific to bempedoic acid and may not be representative of the safety profile of Forrestiacids.

Adverse EventBempedoic Acid GroupPlacebo Group
Gout 1.2%0.3%[1]
Adverse Events Leading to Discontinuation 10.9%7.1%[1]
Serious Adverse Events 14.5%14.0%[1]
All-Cause Death 0.9%0.3%[1]
Cardiovascular Mortality 0.4%0.1%[1]
Heart Failure Hospitalization 0.6%0.1%[1]

Data from a 52-week Phase 3 clinical trial of bempedoic acid.[1]

Conclusion and Future Directions

Forrestiacids A and B are promising new inhibitors of ATP-citrate lyase with demonstrated in vitro efficacy in reducing the synthesis of fatty acids and cholesterol. However, the complete lack of in vivo safety and toxicity data represents a significant knowledge gap. Further research, including comprehensive preclinical toxicology studies in relevant animal models, is imperative to determine the therapeutic potential and safety profile of this novel class of compounds. Drug development professionals should exercise caution and prioritize a thorough toxicological evaluation before considering Forrestiacids for further development.

References

Natural Product Inhibitors of ATP-Citrate Lyase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-citrate lyase (ACL) is a crucial enzyme in cellular metabolism, acting as a key link between carbohydrate and lipid biosynthesis. Situated in the cytoplasm, ACL catalyzes the conversion of citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate.[1][2] This reaction provides the fundamental two-carbon acetyl-CoA units required for the de novo synthesis of fatty acids and cholesterol.[1][3] Given its pivotal role, ACL has emerged as a significant therapeutic target for metabolic disorders, including dyslipidemia and obesity, as well as in oncology, due to the increased lipogenic phenotype of many cancer cells. Natural products, with their vast structural diversity, represent a promising source for the discovery of novel ACL inhibitors. This technical guide provides an in-depth overview of natural product inhibitors of ACL, including their quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the relevant metabolic pathways and experimental workflows.

ATP-Citrate Lyase in Cellular Metabolism

ACL is a homotetrameric enzyme that plays a central role in lipogenesis and cholesterogenesis.[4] Under conditions of energy surplus, citrate produced in the mitochondrial tricarboxylic acid (TCA) cycle is transported to the cytosol. ACL then catalyzes the ATP-dependent cleavage of this citrate into acetyl-CoA and oxaloacetate. The resulting acetyl-CoA serves as the primary substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and for HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The oxaloacetate produced can be converted to malate and subsequently pyruvate, a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis.

Below is a diagram illustrating the central role of ATP-Citrate Lyase in cellular metabolism.

ACL_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol ACL ACL AcetylCoA_cyto AcetylCoA_cyto ACL->AcetylCoA_cyto Acetyl-CoA Oxaloacetate_cyto Oxaloacetate_cyto ACL->Oxaloacetate_cyto Oxaloacetate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase Oxaloacetate_mito Oxaloacetate Citrate_mito->Oxaloacetate_mito TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter Citrate_cyto->ACL FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids ACC, FASN Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol HMGCR Experimental_Workflow start Start NP_Source NP_Source start->NP_Source end_node Lead Optimization Extraction Extraction & Fractionation Screening High-Throughput Screening (ACL Inhibition Assay) Extraction->Screening Hit_ID Hit Identification (Active Extracts/Fractions) Screening->Hit_ID Isolation Bioassay-Guided Isolation of Active Compounds Hit_ID->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation IC50_Determination IC50 Determination of Pure Compounds Structure_Elucidation->IC50_Determination Mechanism_Studies Mechanism of Action Studies (Enzyme Kinetics) IC50_Determination->Mechanism_Studies Cell_Assays Cell-Based Assays (Lipogenesis, Cholesterogenesis) Mechanism_Studies->Cell_Assays Cell_Assays->end_node NP_Source->Extraction

References

Methodological & Application

Hypothetical Synthesis Protocol for Forrestiacid J: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Forrestiacid J, a novel pentaterpenoid, has emerged as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis. This characteristic positions it as a promising scaffold for the development of therapeutics targeting metabolic disorders and certain cancers. To facilitate further research and drug development efforts, this document provides a detailed, albeit hypothetical, synthesis protocol for Forrestiacid J, based on its proposed biosynthetic pathway. As no total synthesis has been published to date, this protocol is constructed from established synthetic methodologies for related natural products.

Overview and Retrosynthetic Analysis

Forrestiacid J is understood to be the product of a hetero-Diels-Alder reaction between a normal lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene). The proposed retrosynthesis, therefore, involves a single disconnection across the central bicyclo[2.2.2]octene core to yield these two key precursors.

A plausible retrosynthetic pathway is outlined below:

G Forrestiacid_J Forrestiacid J Diels_Alder [4+2] Hetero-Diels-Alder Cycloaddition Forrestiacid_J->Diels_Alder Precursors Lanostane Dienophile + Abietane Diene Diels_Alder->Precursors Lanostane_Synth Multi-step Synthesis Precursors->Lanostane_Synth Lanostane Abietane_Synth Multi-step Synthesis Precursors->Abietane_Synth Abietane Lanosterol Lanosterol (Starting Material) Lanostane_Synth->Lanosterol Abietic_Acid Abietic Acid (Starting Material) Abietane_Synth->Abietic_Acid

Caption: Retrosynthetic analysis of Forrestiacid J.

Proposed Biosynthetic Pathway

The forward synthesis is inspired by the proposed natural biosynthetic route, which is believed to be an enzyme-catalyzed intermolecular hetero-Diels-Alder reaction. While spontaneous cycloaddition has been shown to be challenging for related Forrestiacids, this pathway provides a logical framework for a laboratory synthesis.

G Lanostane Normal Lanostane Precursor (Dienophile) Diels_Alderase Putative Diels-Alderase Lanostane->Diels_Alderase Abietane Abietane Precursor (Diene) Abietane->Diels_Alderase Forrestiacid_J Forrestiacid J Diels_Alderase->Forrestiacid_J [4+2] Cycloaddition

Caption: Proposed biosynthetic pathway of Forrestiacid J.

Quantitative Data

The Forrestiacid family of compounds has demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). The half-maximal inhibitory concentrations (IC₅₀) for Forrestiacids A, B, J, and K are summarized in the table below.

CompoundIC₅₀ (µM) against ACL
Forrestiacid A4.12[1]
Forrestiacid B3.57[1]
Forrestiacid J1.8 - 11 (range)[2]
Forrestiacid K1.8 - 11 (range)[2]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established methodologies for the synthesis of similar terpenoid structures. Optimization of reaction conditions will be necessary.

Synthesis of the Lanostane Dienophile

The synthesis of the lanostane dienophile would likely commence from a commercially available starting material such as lanosterol. The key transformations would involve modifications to the side chain to introduce the required dienophilic moiety.

Protocol:

  • Protection of Hydroxyl Groups: Protect the C3 hydroxyl group of lanosterol using a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS) to prevent unwanted side reactions.

  • Oxidative Cleavage of the Side Chain: Employ a two-step procedure involving ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond in the side chain, yielding a ketone.

  • Introduction of the Dienophile: A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce an α,β-unsaturated ester functionality, which will serve as the dienophile in the subsequent Diels-Alder reaction.

  • Deprotection: Remove the protecting group from the C3 hydroxyl to yield the final lanostane dienophile precursor.

  • Purification: Purify the product at each step using column chromatography on silica gel.

Synthesis of the Abietane Diene

The abietane diene precursor can be synthesized from a readily available starting material like abietic acid. The key challenge is the stereoselective formation of the conjugated diene system.

Protocol:

  • Reduction of the Carboxylic Acid: Reduce the carboxylic acid of abietic acid to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Oxidation to the Aldehyde: Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Formation of the Diene: A Shapiro or Bamford-Stevens reaction on the corresponding tosylhydrazone can be employed to generate the conjugated diene. Alternatively, a palladium-catalyzed cross-coupling reaction could be utilized to introduce the second double bond.

  • Purification: Purify the final abietane diene using column chromatography.

Hetero-Diels-Alder Cycloaddition

This is the key bond-forming reaction to construct the core of Forrestiacid J. Given that the thermal reaction for related compounds was unsuccessful, a Lewis acid-catalyzed approach is proposed.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the lanostane dienophile (1.0 equivalent) in a dry, non-polar solvent such as dichloromethane or toluene.

  • Addition of Lewis Acid: Cool the solution to -78 °C and add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, or boron trifluoride etherate, BF₃·OEt₂) dropwise (0.1 to 1.1 equivalents). Stir the mixture for 15-30 minutes.

  • Addition of Diene: Add a solution of the abietane diene (1.1 to 1.5 equivalents) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate Forrestiacid J. The separation of potential endo and exo diastereomers may be required.

Conclusion

The provided hypothetical synthesis protocol for Forrestiacid J offers a strategic pathway for its laboratory synthesis, leveraging the principles of retrosynthetic analysis and the proposed biosynthetic pathway. While the total synthesis of this promising natural product remains to be accomplished, this guide provides a solid foundation for researchers in medicinal chemistry and drug discovery to embark on its synthesis and explore its therapeutic potential as a novel ATP-citrate lyase inhibitor. Further optimization and experimental validation of each step are crucial for a successful synthesis.

References

Application Notes and Protocols for the Purification of Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the purification of Forrestiacid J, a novel triterpene-diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. The methodologies described are based on the successful isolation of Forrestiacid J and related compounds from the vulnerable conifer, Pseudotsuga forrestii.

Introduction

Forrestiacid J is a recently discovered natural product belonging to the forrestiacid family of [4+2]-type triterpene-diterpene hybrids.[1] Isolated from Pseudotsuga forrestii, this compound, along with its analogues, has demonstrated inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in the lipogenesis pathway.[1] This makes Forrestiacid J a compound of significant interest for research into metabolic diseases. The purification of Forrestiacid J requires a multi-step chromatographic approach to separate it from a complex mixture of related terpenoids.

Data Presentation

The following tables summarize the key quantitative data associated with the purification of Forrestiacid J and its biological activity.

Table 1: Chromatographic Purification Summary for Forrestiacid J

Purification StepColumn TypeStationary PhaseMobile Phase / GradientFraction Collected
Initial Fractionation Vacuum Liquid Chromatography (VLC)Silica Gel (200-300 mesh)Step gradient of Petroleum Ether/AcetoneFr. 1-8
Intermediate Purification Medium Pressure Liquid Chromatography (MPLC)C18 Reverse-Phase Silica GelStep gradient of Methanol/WaterSub-Fr. 4.1-4.5
Final Purification High-Performance Liquid Chromatography (HPLC)Semi-preparative C18 ColumnIsocratic Methanol/WaterForrestiacid J

Table 2: Biological Activity of Forrestiacid J

CompoundTarget EnzymeIC₅₀ (µM)
Forrestiacid J ATP-citrate lyase (ACL)~1.8 - 11

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of Forrestiacid J from Pseudotsuga forrestii.

Protocol 1: Extraction of Crude Terpenoid Mixture
  • Plant Material Collection and Preparation:

    • Collect fresh twigs and needles of Pseudotsuga forrestii.

    • Air-dry the plant material at room temperature for two weeks.

    • Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (3 x 50 L) at room temperature for 24 hours for each extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with terpenoids, including Forrestiacid J. Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Chromatographic Purification of Forrestiacid J
  • Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Subject the dried ethyl acetate extract to VLC on a silica gel column (200-300 mesh).

    • Elute with a step gradient of petroleum ether/acetone (e.g., from 100:0 to 0:100) to yield several fractions (e.g., Fr. 1-8).

    • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Intermediate Purification by Medium Pressure Liquid Chromatography (MPLC):

    • Based on TLC analysis, select the fraction enriched with Forrestiacid J (e.g., Fr. 4).

    • Further separate this fraction using MPLC on a C18 reverse-phase silica gel column.

    • Elute with a step gradient of methanol/water (e.g., from 50:50 to 100:0) to obtain sub-fractions (e.g., Sub-Fr. 4.1-4.5).

  • Final Purification by High-Performance Liquid Chromatography (HPLC):

    • Purify the sub-fraction containing Forrestiacid J (e.g., Sub-Fr. 4.3) by semi-preparative HPLC.

    • Use a C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).

    • Elute with an isocratic mobile phase of methanol/water (e.g., 85:15) at a flow rate of 2 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) to collect pure Forrestiacid J.

  • Structure Elucidation:

    • Confirm the structure of the purified Forrestiacid J using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

ATP-Citrate Lyase (ACL) Signaling Pathway

Forrestiacid J is an inhibitor of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. The diagram below illustrates the central role of ACL in cellular metabolism.

ACL_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondrion) Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Transporter ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Cholesterol Cholesterol Synthesis Acetyl_CoA->Cholesterol Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Forrestiacid_J Forrestiacid J Forrestiacid_J->ACL Inhibition

Caption: The inhibitory effect of Forrestiacid J on the ATP-Citrate Lyase (ACL) pathway.

Experimental Workflow for Forrestiacid J Purification

The following diagram outlines the logical steps involved in the purification of Forrestiacid J from its natural source.

Purification_Workflow start Plant Material (Pseudotsuga forrestii) extraction Solvent Extraction (95% EtOH) start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition vlc VLC (Silica Gel, Petroleum Ether/Acetone) partition->vlc Ethyl Acetate Fraction mplc MPLC (C18, Methanol/Water) vlc->mplc Enriched Fraction hplc Semi-preparative HPLC (C18, Methanol/Water) mplc->hplc Target Sub-fraction pure_compound Pure Forrestiacid J hplc->pure_compound analysis Structural Elucidation (NMR, HRMS) pure_compound->analysis

Caption: A generalized workflow for the purification of Forrestiacid J.

References

Forrestiacid J: Application Notes and Protocols for In Vitro ACL Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring triterpene-diterpene hybrid compound isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] Emerging research has identified Forrestiacid J and its analogs as potent inhibitors of ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. ACL plays a pivotal role in the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4][5] The inhibition of ACL is a promising therapeutic strategy for metabolic disorders and certain types of cancer that exhibit aberrant lipid metabolism. These application notes provide a summary of the inhibitory activity of Forrestiacid J and a detailed protocol for an in vitro ACL inhibition assay.

ATP-Citrate Lyase (ACL) Signaling Pathway

ATP-citrate lyase is a key enzyme that links carbohydrate and lipid metabolism. In the cytosol, it catalyzes the cleavage of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate, in an ATP-dependent manner. The resulting acetyl-CoA is a vital precursor for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, compounds like Forrestiacid J can effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.

ACL_Pathway Citrate_mito Citrate (from Mitochondria) Citrate_cyto Citrate (in Cytosol) Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Oxaloacetate Oxaloacetate ACL->Oxaloacetate ADP_Pi ADP + Pi ACL->ADP_Pi ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis ATP ATP ATP->ACL CoA CoA CoA->ACL

Figure 1: Simplified signaling pathway of ATP-citrate lyase (ACL) and the inhibitory action of Forrestiacid J.

Quantitative Data: In Vitro ACL Inhibitory Activity

Several Forrestiacid compounds have been evaluated for their inhibitory activity against ACL. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 (µM)Reference
Forrestiacid A4.12[3]
Forrestiacid B3.57[3]
Forrestiacids E-K (range) 1.8 - 11 [1][2]
BMS 303141 (Control)-[3]

Experimental Protocols: In Vitro ACL Inhibition Assay (Malate Dehydrogenase-Coupled Spectrophotometric Method)

This protocol describes a common and reliable method for determining the in vitro inhibitory activity of compounds against ACL. The assay is based on a coupled enzyme reaction where the production of oxaloacetate by ACL is coupled to its reduction to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is proportional to the ACL activity.

Materials and Reagents:

  • Recombinant human ATP-Citrate Lyase (ACL)

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • Citrate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • MDH (Malate Dehydrogenase)

  • DTT (Dithiothreitol)

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (pH 8.0)

  • Forrestiacid J (or other test compounds)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Buffer Preparation:

Prepare the assay buffer containing:

  • 87 mM Tris-HCl, pH 8.0

  • 20 µM MgCl2

  • 10 mM KCl

  • 10 mM DTT

Procedure:

  • Compound Preparation: Dissolve Forrestiacid J and any positive controls in DMSO to create stock solutions. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing all the reaction components except the enzyme. For each reaction, the final concentrations should be:

    • 100 µM CoA

    • 400 µM ATP

    • 150 µM Citrate

    • 0.2 mM NADH

    • 10 units/mL MDH

  • Assay Protocol: a. To each well of a 96-well microplate, add 20 µL of the test compound dilution (or DMSO for control wells). b. Add 160 µL of the reaction mixture to each well. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 20 µL of pre-warmed ACL enzyme solution to each well. e. Immediately place the plate in a microplate reader pre-set to 37°C. f. Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min). b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Forrestiacid J Dilutions in Assay Buffer Add_Compound Add Compound Dilutions to 96-well Plate Compound_Prep->Add_Compound Reaction_Mix_Prep Prepare Reaction Master Mix (ATP, CoA, Citrate, NADH, MDH) Add_Reaction_Mix Add Reaction Mix to Plate Reaction_Mix_Prep->Add_Reaction_Mix Enzyme_Prep Prepare ACL Enzyme Solution Initiate_Reaction Initiate Reaction with ACL Enzyme Enzyme_Prep->Initiate_Reaction Add_Compound->Add_Reaction_Mix Pre_incubation Pre-incubate at 37°C for 10 min Add_Reaction_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔA340/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the in vitro ACL inhibition assay.

Conclusion

Forrestiacid J represents a novel class of natural product inhibitors of ATP-citrate lyase. The provided protocol for an in vitro malate dehydrogenase-coupled spectrophotometric assay offers a robust and reproducible method for evaluating the inhibitory potency of Forrestiacid J and other potential ACL inhibitors. This information is intended to support further research and drug development efforts targeting metabolic pathways in various diseases.

References

Application Notes and Protocols: Forrestiacid J Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a novel, complex pentaterpenoid natural product isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii.[1][2] Structurally, it is a [4+2] type pentaterpenoid derived from a rearranged lanostane and an abietane unit.[1][2] Preliminary studies on related compounds, Forrestiacids A and B, have demonstrated potent inhibitory activity against ATP-citrate lyase (ACL), a critical enzyme that links carbohydrate metabolism to lipid synthesis.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acids and cholesterol.[1] Forrestiacid A has been shown to significantly inhibit de novo fatty acid and cholesterol synthesis in the human liver carcinoma cell line, HepG2.[1] This makes Forrestiacid J a compelling candidate for further investigation as a potential therapeutic agent for metabolic disorders such as hyperlipidemia.

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of Forrestiacid J on lipogenesis in HepG2 cells. The described methodology is based on the established activity of related forrestiacids and employs a radiolabeling approach to quantify de novo lipid synthesis.

Data Presentation

The following table summarizes the reported inhibitory effects of Forrestiacid A on de novo lipogenesis in HepG2 cells, serving as an example of expected data from the described protocol.[1]

CompoundConcentration (µM)Inhibition of Fatty Acid Synthesis (%)Inhibition of Cholesterol Synthesis (%)
Forrestiacid A10~75%~93%
Forrestiacid A20~75%~93%
Forrestiacid A40~75%~93%

Signaling Pathway

The following diagram illustrates the central role of ATP-citrate lyase (ACL) in the lipogenesis pathway, the target of Forrestiacid J.

ACL_Pathway Citrate Citrate (from Mitochondria) ACL ATP-Citrate Lyase (ACL) Target of Forrestiacid J Citrate->ACL AcetylCoA Cytosolic Acetyl-CoA ACL->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC HMGCR HMG-CoA Reductase AcetylCoA->HMGCR MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Cholesterol Cholesterol HMGCR->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis start Start: Culture HepG2 Cells seed Seed HepG2 cells in 24-well plates start->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 prepare_compounds Prepare Forrestiacid J dilutions incubate1->prepare_compounds treat Treat cells with Forrestiacid J or vehicle (DMSO) prepare_compounds->treat incubate2 Incubate for a defined period (e.g., 2-4h) treat->incubate2 add_label Add [¹⁴C]-acetate to each well incubate2->add_label incubate3 Incubate for 2h add_label->incubate3 wash Wash cells with cold PBS incubate3->wash lyse Lyse cells wash->lyse scintillation Transfer lysate to scintillation vials lyse->scintillation count Quantify radioactivity using a scintillation counter scintillation->count analyze Analyze data and calculate inhibition count->analyze

References

Forrestiacid J: Application Notes and Protocols for Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a member of a novel class of pentaterpenoids isolated from the vulnerable conifer Pseudotsuga forrestii. These natural products have garnered significant interest in metabolic research due to their potent inhibitory effects on key enzymes in the de novo lipogenesis pathway. Specifically, Forrestiacid J and its analogues have been identified as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of Forrestiacid J in lipid metabolism.

Mechanism of Action

Forrestiacid J exerts its effects on lipid metabolism primarily through the inhibition of ATP-citrate lyase (ACL). ACL catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This reaction is a fundamental step in the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J reduces the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenesis cascade. The proposed mechanism involves the binding of Forrestiacid J to the ACL enzyme, which has been supported by molecular docking studies suggesting strong interactions with binding affinities ranging from -9.9 to -10.7 kcal/mol for related compounds.[1][2]

Data Presentation

Quantitative Data on Forrestiacid Analogs

While a specific IC50 value for Forrestiacid J is not publicly available, it is part of a series of Forrestiacids (E-K) that have demonstrated remarkable inhibition of ATP-citrate lyase (ACL) with IC50 values in the range of 1.8 to 11 μM.[1][2] For a more detailed quantitative understanding, data for the well-characterized analogs, Forrestiacid A and B, are presented below as representative examples of this compound class.

Table 1: Inhibitory Activity of Forrestiacid Analogs against ATP-Citrate Lyase (ACL)

CompoundIC50 (µM) against ACL
Forrestiacid J 1.8 - 11
Forrestiacid A4.12[3]
Forrestiacid B3.57[3]
BMS 303141 (Positive Control)Value not specified in the search results
Neoabiestrine F (Precursor)> 20[3]
Levopimaric Acid (Precursor)> 20[3]

Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells

TreatmentConcentration (µM)Inhibition of Fatty Acid Synthesis (%)Inhibition of Cholesterol Synthesis (%)
Forrestiacid A10~75[3]~93[3]
20~75[3]~93[3]
40~75[3]~93[3]
DMSO (Control)-00

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a direct homogeneous assay to determine the inhibitory activity of Forrestiacid J on ACL using a radiolabeled substrate.

Materials:

  • Purified human ATP-citrate lyase (ACL) enzyme

  • Forrestiacid J (and other test compounds)

  • [¹⁴C]citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT), 100 µM CoA, and 400 µM ATP.

  • Compound Addition: Add Forrestiacid J at various concentrations to the wells. Include a positive control (e.g., BMS-303141) and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the purified human ACL enzyme to each well to initiate the reaction.

  • Substrate Addition: Add 150 µM [¹⁴C]citrate to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 3 hours.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of ~24 mM.

  • Scintillation Counting: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.

  • Data Acquisition: Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid J and determine the IC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This protocol measures the effect of Forrestiacid J on the synthesis of new fatty acids and cholesterol in a cellular context using a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Forrestiacid J (and other test compounds)

  • [¹⁴C]-labeled acetate

  • Phosphate-buffered saline (PBS)

  • Scintillation vials

  • Scintillation fluid

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach the desired confluency in multi-well plates.

  • Compound Treatment: Treat the cells with various concentrations of Forrestiacid J for 20 hours. Include a vehicle control (DMSO).

  • Radiolabeling: Add [¹⁴C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Separation of Fatty Acids and Cholesterol: Separate the extracted lipids into fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another suitable chromatographic method.

  • Scintillation Counting: Quantify the amount of incorporated [¹⁴C] label in the fatty acid and cholesterol fractions by liquid scintillation counting.

  • Data Analysis: Determine the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid J compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c ACL ATP-Citrate Lyase (ACL) Citrate_c->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Forrestiacid_J Forrestiacid J Forrestiacid_J->ACL Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Citrate_m Experimental_Workflow cluster_ACL_Assay ACL Inhibition Assay cluster_DNL_Assay De Novo Lipogenesis Assay ACL_Start Prepare Reaction Mix (ACL, CoA, ATP) ACL_Add_FJ Add Forrestiacid J ACL_Start->ACL_Add_FJ ACL_Add_Citrate Add [¹⁴C]citrate ACL_Add_FJ->ACL_Add_Citrate ACL_Incubate Incubate @ 37°C ACL_Add_Citrate->ACL_Incubate ACL_Stop Stop Reaction (EDTA) ACL_Incubate->ACL_Stop ACL_Count Scintillation Counting ACL_Stop->ACL_Count ACL_Analyze Calculate IC50 ACL_Count->ACL_Analyze DNL_Start Culture HepG2 Cells DNL_Add_FJ Treat with Forrestiacid J (20h) DNL_Start->DNL_Add_FJ DNL_Add_Acetate Add [¹⁴C]acetate (4h) DNL_Add_FJ->DNL_Add_Acetate DNL_Extract Lipid Extraction DNL_Add_Acetate->DNL_Extract DNL_Separate Separate Lipids (TLC) DNL_Extract->DNL_Separate DNL_Count Scintillation Counting DNL_Separate->DNL_Count DNL_Analyze Calculate % Inhibition DNL_Count->DNL_Analyze

References

Forrestiacid J: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring [4+2]-type triterpene-diterpene hybrid molecule isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] This complex natural product has emerged as a promising scaffold for drug discovery, primarily due to its demonstrated inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular lipid metabolism.[1][2] Elevated ACL activity is implicated in various metabolic disorders, including dyslipidemia and obesity, as well as in the proliferation of certain cancers, making it an attractive therapeutic target. These application notes provide a summary of the known biological activities of Forrestiacid J, detailed protocols for its evaluation, and potential avenues for further investigation in drug discovery programs.

Biological Activity & Quantitative Data

The principal reported biological activity of Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). Several Forrestiacid analogues have been evaluated for their inhibitory potency against ACL, with IC50 values in the low micromolar range.[1]

CompoundTargetIC50 (µM)Source
Forrestiacid JATP-citrate lyase (ACL)~1.8 - 11[1]
Forrestiacid KATP-citrate lyase (ACL)~1.8 - 11[1]
Forrestiacid AATP-citrate lyase (ACL)4.12[2]
Forrestiacid BATP-citrate lyase (ACL)3.57[2]

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Forrestiacid J against ACL. The assay is based on the quantification of Coenzyme A (CoA) produced from the ACL-catalyzed cleavage of citrate.

Materials:

  • Human recombinant ACL enzyme

  • ATP (Adenosine 5'-triphosphate)

  • Citrate

  • Coenzyme A (for standard curve)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Tricine buffer (pH 8.0)

  • Forrestiacid J (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Substrate Solution: Prepare a stock solution of 10 mM ATP and 20 mM Citrate in Assay Buffer.

    • Enzyme Solution: Dilute recombinant human ACL enzyme in Assay Buffer to the desired concentration.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

    • Test Compound: Prepare serial dilutions of Forrestiacid J in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • Add 2 µL of Forrestiacid J dilution or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 48 µL of the ACL enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the DTNB Solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Forrestiacid J using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Forrestiacid J concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for ACL Inhibition Assay:

ACL_Inhibition_Workflow reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup incubation Enzyme-Inhibitor Incubation assay_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction incubation2 Incubation at 37°C reaction->incubation2 stop_reaction Stop Reaction with DTNB incubation2->stop_reaction readout Measure Absorbance at 412 nm stop_reaction->readout data_analysis Data Analysis (IC50) readout->data_analysis

Caption: Workflow for the ATP-Citrate Lyase (ACL) inhibition assay.

General Protocol for Screening Anti-inflammatory Activity

While specific anti-inflammatory data for Forrestiacid J is not yet available, its structural class suggests potential in this area. This protocol provides a general method for initial screening of its anti-inflammatory effects by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • Forrestiacid J (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Forrestiacid J in DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Forrestiacid J.

    • Pre-incubate the cells with Forrestiacid J for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cell Viability Assay (e.g., MTT assay):

    • It is crucial to assess the cytotoxicity of Forrestiacid J on RAW 264.7 cells to ensure that the observed reduction in NO is not due to cell death. This can be performed in a parallel plate using a standard MTT or MTS assay.

Signaling Pathway for LPS-induced NO Production:

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Forrestiacid_J Forrestiacid J (Potential Inhibitor) Forrestiacid_J->NFkB potential inhibition

Caption: Potential inhibition of the LPS-induced NO production pathway by Forrestiacid J.

General Protocol for Screening Cytotoxic Activity

The cytotoxic potential of Forrestiacid J against various cancer cell lines can be evaluated using a standard cell viability assay, such as the MTT assay.

Materials:

  • Selected cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Appropriate cell culture medium for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Forrestiacid J (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of Forrestiacid J in the respective cell culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of Forrestiacid J to the wells.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Forrestiacid J relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Forrestiacid J concentration.

Logical Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with Forrestiacid J cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation MTT_addition Add MTT Reagent incubation->MTT_addition formazan_dissolution Dissolve Formazan with DMSO MTT_addition->formazan_dissolution readout Measure Absorbance at 570 nm formazan_dissolution->readout data_analysis Calculate IC50 readout->data_analysis

Caption: Workflow for assessing the cytotoxic activity of Forrestiacid J.

Future Directions

Forrestiacid J represents a compelling starting point for the development of novel therapeutics. Further research could focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity for ACL.

  • Mechanism of Action Studies: Elucidating the precise binding mode of Forrestiacid J to ACL through co-crystallization studies.

  • Broader Pharmacological Profiling: Comprehensive screening against a wider panel of kinases and other cancer-related targets, as well as a more in-depth investigation of its anti-inflammatory and immunomodulatory properties.

  • In Vivo Efficacy: Evaluation of Forrestiacid J and its optimized analogs in animal models of metabolic diseases and cancer.

These application notes are intended to serve as a guide for researchers interested in exploring the therapeutic potential of Forrestiacid J. The provided protocols offer a foundation for the biological evaluation of this intriguing natural product.

References

Application Notes and Protocols for Forrestiacid J Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring hybrid molecule, a [4+2]-type triterpene–diterpene, isolated from the vulnerable conifer Pseudotsuga forrestii. Emerging research has identified Forrestiacid J and its analogs as potent inhibitors of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. These findings position Forrestiacid J as a promising lead compound for the development of novel therapeutics targeting metabolic disorders.

ATP-citrate lyase is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a fundamental step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol. Inhibition of ACL is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C).

These application notes provide a comprehensive guide for the experimental design of enzyme kinetics studies on Forrestiacid J, focusing on its interaction with ATP-citrate lyase. Detailed protocols for determining inhibitory activity and elucidating the mechanism of inhibition are presented to facilitate further research and drug development efforts.

Quantitative Data Summary

Forrestiacid J and its related compounds have demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). The following table summarizes the available quantitative data for Forrestiacids J and K.

CompoundTarget EnzymeIC50 Value (µM)
Forrestiacid JATP-citrate lyase (ACL)1.8 - 11[1]
Forrestiacid KATP-citrate lyase (ACL)1.8 - 11[1]

Signaling Pathway

ATP-citrate lyase plays a central role in cellular metabolism by producing cytosolic acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. The glycolytic pathway breaks down glucose into pyruvate, which enters the mitochondria and is converted to citrate in the Krebs cycle. Excess citrate is transported to the cytosol, where ACL converts it to acetyl-CoA. This acetyl-CoA is then utilized by downstream pathways for lipogenesis and cholesterogenesis. Forrestiacid J exerts its effect by directly inhibiting ACL, thereby reducing the pool of cytosolic acetyl-CoA available for these biosynthetic processes.

ACL_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mitochondrion Mitochondrion Pyruvate->Mitochondrion Citrate_mito Citrate Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL

Fig. 1: Forrestiacid J Inhibition of the ACL-mediated biosynthetic pathway.

Experimental Protocols

Two primary methods for determining the enzymatic activity of ATP-citrate lyase and the inhibitory potential of Forrestiacid J are detailed below: a direct radioactive assay and a continuous spectrophotometric assay.

Protocol 1: Direct Radioactive Assay for ACL Activity

This protocol directly measures the formation of [14C]acetyl-CoA from [14C]citrate and is highly sensitive and specific.[2][3][4]

Materials:

  • Recombinant human ATP-citrate lyase (ACL)

  • [14C]Citric acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Forrestiacid J (dissolved in DMSO)

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • Liquid scintillation counter

Assay Buffer (Buffer D):

  • 87 mM Tris-HCl, pH 8.0

  • 20 µM MgCl2

  • 10 mM KCl

  • 10 mM DTT

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture with a final volume of 20 µL per well.

    • Add Assay Buffer.

    • Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO control.

    • Add recombinant human ACL (e.g., 30 ng per well).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates:

    • 100 µM CoA

    • 400 µM ATP

    • 150 µM [14C]citrate (specific activity: 2 µCi/µmol)

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.[2]

  • Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.

  • Signal Detection:

    • Add 60 µL of MicroScint-O to each well.

    • Incubate at room temperature overnight with gentle shaking.[2]

    • Measure the [14C]acetyl-CoA signal using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Continuous Spectrophotometric Assay for ACL Activity

This protocol uses a coupled enzyme system to continuously monitor ACL activity by measuring the decrease in NADH absorbance at 340 nm.[5][6] This method is non-radioactive and allows for real-time kinetic measurements.

Materials:

  • Recombinant human ATP-citrate lyase (ACL)

  • Citric acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • NADH

  • Malate dehydrogenase (MDH)

  • Forrestiacid J (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Assay Buffer:

  • 50 mM Tris-HCl, pH 7.5

  • 5 mM MgCl2

  • 1 mM DTT

Procedure:

  • Reaction Setup: In a 96-well UV-transparent plate, prepare the reaction mixture with a final volume of 200 µL per well.

    • Add Assay Buffer.

    • Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO control.

    • Add 0.2 mM NADH.

    • Add an excess of malate dehydrogenase (e.g., 10 units/mL).

    • Add recombinant human ACL (concentration to be optimized for a linear reaction rate).

    • Add 10 mM Citrate.

    • Add 0.5 mM CoA.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding 10 mM ATP.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to the DMSO control.

    • Determine the IC50 value as described in Protocol 1.

Experimental Workflow for Mechanism of Inhibition Studies

To understand how Forrestiacid J inhibits ACL, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved by measuring the IC50 of Forrestiacid J at various concentrations of one of the substrates (e.g., citrate) while keeping the other substrates at a constant, saturating concentration.

MOA_Workflow start Start: Determine Mechanism of Inhibition prep Prepare Reagents: - ACL Enzyme - Forrestiacid J (serial dilutions) - Substrates (Citrate, ATP, CoA) - Assay Buffer start->prep ic50_low_s Determine IC50 of Forrestiacid J at low [Citrate] (e.g., Km/5) prep->ic50_low_s ic50_km_s Determine IC50 of Forrestiacid J at [Citrate] = Km prep->ic50_km_s ic50_high_s Determine IC50 of Forrestiacid J at high [Citrate] (e.g., 5x Km) prep->ic50_high_s analysis Analyze IC50 values as a function of [Citrate] ic50_low_s->analysis ic50_km_s->analysis ic50_high_s->analysis competitive Competitive Inhibition: IC50 increases with increasing [Citrate] analysis->competitive noncompetitive Non-competitive Inhibition: IC50 is independent of [Citrate] analysis->noncompetitive uncompetitive Uncompetitive Inhibition: IC50 decreases with increasing [Citrate] analysis->uncompetitive mixed Mixed Inhibition: IC50 may increase or decrease with [Citrate] analysis->mixed end End: Mechanism Determined competitive->end noncompetitive->end uncompetitive->end mixed->end

Fig. 2: Workflow for determining the mechanism of ACL inhibition by Forrestiacid J.

Protocol for Mechanism of Inhibition Study:

  • Determine the Km for Citrate: First, perform a substrate saturation experiment by measuring the initial reaction velocity at various concentrations of citrate while keeping ATP and CoA at saturating concentrations. Determine the Michaelis constant (Km) for citrate by fitting the data to the Michaelis-Menten equation.

  • IC50 Determination at Varying Citrate Concentrations:

    • Perform the ACL activity assay (either Protocol 1 or 2) to determine the IC50 value of Forrestiacid J at a low concentration of citrate (e.g., 0.2 x Km).

    • Repeat the IC50 determination at a citrate concentration equal to its Km.

    • Repeat the IC50 determination at a high concentration of citrate (e.g., 5 x Km).

  • Data Interpretation:

    • Competitive Inhibition: The IC50 value will increase as the citrate concentration increases.

    • Non-competitive Inhibition: The IC50 value will remain constant regardless of the citrate concentration.

    • Uncompetitive Inhibition: The IC50 value will decrease as the citrate concentration increases.

    • Mixed Inhibition: The IC50 value may increase or decrease depending on the relative affinity of the inhibitor for the free enzyme and the enzyme-substrate complex.

Further kinetic analysis, such as generating Lineweaver-Burk or Dixon plots, can be performed to confirm the mechanism of inhibition and to determine the inhibition constant (Ki).

Conclusion

Forrestiacid J presents an exciting opportunity for the development of novel therapeutics targeting ATP-citrate lyase. The protocols and experimental designs detailed in these application notes provide a robust framework for researchers to investigate the enzyme kinetics of Forrestiacid J, elucidate its mechanism of action, and advance its potential as a clinical candidate. Careful and systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Application Notes and Protocols for Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a member of a novel class of pentaterpenoids, the forrestiacids, which were first isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These natural products are noted for their complex chemical structures, arising from a hetero-Diels-Alder reaction between a rearranged lanostane-type triterpene and an abietane-type diterpene. Forrestiacids, including the closely related Forrestiacid A and B, have demonstrated potent biological activity as inhibitors of ATP-citrate lyase (ACL), a critical enzyme in the lipogenesis pathway.[1][2] This inhibitory action makes Forrestiacid J a compound of significant interest for research into metabolic diseases such as hyperlipidemia and for the development of new therapeutic agents.[1]

Chemical Properties and Data

A precise stock solution is fundamental for accurate and reproducible experimental results. The following table summarizes the key chemical properties of Forrestiacid J, based on data for the closely related and well-characterized Forrestiacid A.

PropertyValueSource
Molecular FormulaC₅₀H₇₂O₆[1]
Molecular Weight~768.54 g/mol [1]
AppearanceColorless crystals[1]
SolubilitySoluble in Methanol (MeOH) and likely in other organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1]
BioactivityPotent inhibitor of ATP-citrate lyase (ACL) with IC₅₀ values in the low micromolar range.[1][2][1]

Experimental Protocols

Preparation of a 10 mM Forrestiacid J Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of Forrestiacid J, a common starting concentration for in vitro studies.

Materials:

  • Forrestiacid J (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Reagents: Allow the vial of solid Forrestiacid J and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing Forrestiacid J:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 1 mg of solid Forrestiacid J into the tared tube. Record the exact weight.

  • Calculating the Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

      • Volume of DMSO (μL) = (Weight of Forrestiacid J (mg) / 768.54 g/mol ) * 100,000

    • Example Calculation: For 1 mg of Forrestiacid J:

      • (1 mg / 768.54 mg/mmol) * 1000 μL/mL = 1.30 μL/mmol

      • To make a 10 mM solution (0.01 mmol/mL): 1.30 μL/mmol / 0.01 mmol/mL = 130 μL

  • Dissolving Forrestiacid J:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid Forrestiacid J.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Note on Working Solutions:

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Mechanism of Action and Signaling Pathway

Forrestiacid J exerts its biological effects through the inhibition of ATP-citrate lyase (ACL). ACL is a key enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.[1]

ForrestiacidJ_Pathway cluster_lipogenesis Cellular Processes Citrate Citrate (from Mitochondria) ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Lipogenesis De Novo Lipogenesis

Caption: Mechanism of action of Forrestiacid J via inhibition of ATP-citrate lyase (ACL).

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of Forrestiacid J on de novo lipogenesis in a cell-based assay, such as in HepG2 cells.[1]

Experimental_Workflow PrepStock Prepare 10 mM Forrestiacid J Stock in DMSO PrepWorking Prepare Working Solutions in Cell Culture Medium PrepStock->PrepWorking Treatment Treat Cells with Forrestiacid J PrepWorking->Treatment CellCulture Culture HepG2 Cells CellCulture->Treatment Radiolabel Add Radiolabeled Precursor (e.g., [14C]-acetate) Treatment->Radiolabel Incubation Incubate for a Defined Period Radiolabel->Incubation LipidExtraction Extract Cellular Lipids Incubation->LipidExtraction Analysis Quantify Radiolabel Incorporation into Fatty Acids and Cholesterol LipidExtraction->Analysis

Caption: Workflow for assessing the impact of Forrestiacid J on lipogenesis.

References

Application Notes: Forrestiacid J for the Study of Lipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forrestiacids are a novel class of pentaterpenoids isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These natural products have garnered significant interest within the scientific community due to their potent inhibitory effects on key enzymes involved in metabolic pathways, particularly lipogenesis. While research is ongoing, studies on closely related compounds, Forrestiacid A and B, have demonstrated significant inhibition of ATP-citrate lyase (ACL), a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[1][2][3][4] This makes forrestiacids valuable research tools for scientists and drug development professionals studying metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action

Forrestiacids exert their anti-lipogenic effects primarily through the inhibition of ATP-citrate lyase (ACL). ACL is a cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. By inhibiting ACL, forrestiacids effectively reduce the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenic cascade. This targeted inhibition provides a specific mechanism for studying the impact of reduced de novo lipogenesis in various cellular models.

Applications in Research

Forrestiacid J and its analogues can be utilized in a variety of research applications, including:

  • Elucidation of Lipogenic Pathways: As a specific inhibitor of an early and rate-limiting step in lipogenesis, Forrestiacid J can be used to probe the intricate regulation of fatty acid and cholesterol synthesis.

  • Target Validation: The potent activity of forrestiacids against ACL reinforces this enzyme as a viable therapeutic target for metabolic diseases.

  • Drug Discovery: The unique chemical scaffold of forrestiacids serves as a template for the design and synthesis of novel, potent, and selective inhibitors of ACL and lipogenesis.

  • Cellular Metabolism Studies: Researchers can employ Forrestiacid J to investigate the metabolic reprogramming of cells, particularly in the context of cancer, where lipogenesis is often upregulated.

Quantitative Data Summary

The inhibitory effects of forrestiacids on lipogenesis have been quantified in various studies. The following table summarizes the key findings for Forrestiacid A and B, which are expected to be comparable to Forrestiacid J.

CompoundTarget/ProcessAssay SystemQuantitative Data
Forrestiacid A ATP-Citrate Lyase (ACL)Enzyme AssayIC₅₀ < 5 µM[2][4]
De Novo Fatty Acid SynthesisHepG2 Cells≈75% reduction at 10-40 µM[1]
De Novo Cholesterol SynthesisHepG2 Cells≈93% reduction at 10-40 µM[1]
Forrestiacid B ATP-Citrate Lyase (ACL)Enzyme AssayIC₅₀ < 5 µM[2][4]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of Forrestiacid J on lipogenesis in a cellular context.

Protocol 1: HepG2 Cell Culture and Treatment
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: For experiments, cells are seeded into appropriate multi-well plates (e.g., 96-well for viability assays, 12-well for lipogenesis assays, 6-well for protein extraction) and allowed to adhere and reach 70-80% confluency.

  • Compound Preparation: A stock solution of Forrestiacid J is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration should always be included.

  • Cell Treatment: The culture medium is replaced with the medium containing various concentrations of Forrestiacid J or vehicle control. Cells are then incubated for the desired experimental duration (e.g., 24-48 hours).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat with Forrestiacid J as described in Protocol 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: De Novo Lipogenesis Assay (Radiolabeled Acetate Incorporation)
  • Cell Seeding and Treatment: Seed HepG2 cells in 12-well plates and treat with Forrestiacid J for 24 hours as described in Protocol 1.

  • Radiolabeling: Add [¹⁴C]-labeled acetate to each well and incubate for an additional 2-4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract total lipids using a mixture of hexane and isopropanol (3:2, v/v).

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Quantification: Resuspend the dried lipids in a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The results are normalized to the total protein content of the cells.

Protocol 4: Western Blot Analysis of Lipogenic Proteins
  • Cell Lysis: After treatment with Forrestiacid J, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key lipogenic proteins (e.g., ACL, FASN, SREBP-1c, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway of Forrestiacid J in Lipogenesis Inhibition

Lipogenesis_Inhibition cluster_cytosol Cytosol cluster_downstream Downstream Effects Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Cholesterol Cholesterol AcetylCoA->Cholesterol FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Lipogenesis Decreased Lipogenesis ACL->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) FASN Fatty Acid Synthase (FASN) ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition

Caption: Forrestiacid J inhibits ATP-Citrate Lyase (ACL), blocking lipogenesis.

Experimental Workflow for Studying Forrestiacid J

Experimental_Workflow cluster_assays Biological Assays start Start culture Culture HepG2 Cells start->culture treat Treat with Forrestiacid J (Dose-Response) culture->treat viability Cell Viability Assay (MTT) treat->viability lipogenesis De Novo Lipogenesis Assay ([14C]-Acetate Incorporation) treat->lipogenesis western Western Blot Analysis (ACL, FASN, SREBP-1c) treat->western data_analysis Data Analysis & Interpretation viability->data_analysis lipogenesis->data_analysis western->data_analysis end Conclusion data_analysis->end

Caption: Workflow for assessing Forrestiacid J's effect on lipogenesis.

References

Application Note: Quantitative Analysis of Forrestiacid J in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J, a complex pentaterpenoid, has demonstrated notable biological activities, including potent inhibitory effects on ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] As research into the therapeutic potential of Forrestiacid J progresses, the need for a robust and reliable analytical method for its quantification in biological matrices becomes critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Forrestiacid J. While a specific validated method for Forrestiacid J has not been published, this protocol is based on established principles of bioanalytical method validation for complex natural products.[2][3][4][5]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify Forrestiacid J in a complex biological matrix such as plasma. The sample preparation involves a protein precipitation step followed by liquid-liquid extraction to isolate the analyte and remove potential interferences.

Materials and Reagents

  • Forrestiacid J reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (or other relevant biological matrix)

  • Ethyl acetate

Proposed HPLC-MS/MS Method

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterProposed Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 50% B for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Forrestiacid J: m/z 769.5 -> [Fragment ion] (To be determined by infusion of the reference standard)
Internal Standard: [Parent ion] -> [Fragment ion]
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Forrestiacid J and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the Forrestiacid J stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation:

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (50% B).

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this proposed method, based on typical requirements for bioanalytical method validation.

Table 1: Calibration Curve Linearity

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Forrestiacid J1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ1< 15%< 15%± 15%
Low3< 15%< 15%± 15%
Medium75< 15%< 15%± 15%
High750< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 9590 - 110
High75085 - 9590 - 110

Visualizations

Experimental Workflow for Forrestiacid J Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 evaporate Evaporation centrifuge2->evaporate Organic Phase reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Forrestiacid J calibration->quantification

Caption: Workflow for the quantification of Forrestiacid J from plasma.

Conclusion

This proposed HPLC-MS/MS method provides a framework for the reliable quantification of Forrestiacid J in biological matrices. The described protocol, including sample preparation and instrument parameters, is expected to offer the necessary sensitivity, selectivity, and accuracy for demanding research and development applications. It is important to note that this method would require full validation according to regulatory guidelines before implementation in regulated studies.

References

Application Notes and Protocols for LC-MS/MS Analysis of Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J, a novel [4+2]-type triterpene-diterpene hybrid isolated from the endangered conifer Pseudotsuga forrestii, has emerged as a compound of significant interest due to its potential as an inhibitor of ATP-citrate lyase (ACL). ACL is a key enzyme in the lipogenesis pathway, making it a promising target for therapeutic intervention in metabolic diseases. This document provides detailed application notes and protocols for the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Forrestiacid J, intended to support research and drug development efforts.

Chemical Information

CompoundForrestiacid J
Chemical Class [4+2]-type triterpene-diterpene hybrid
Molecular Formula C₅₀H₇₂O₆
Molecular Weight 769.1 g/mol (monoisotopic mass)
Biological Target ATP-citrate lyase (ACL)
Therapeutic Potential Treatment of metabolic diseases, including hyperlipidemia

Quantitative LC-MS/MS Analysis Protocol

This protocol outlines a sensitive and selective method for the quantification of Forrestiacid J in biological matrices, such as plasma or tissue homogenates. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a recommended procedure for extracting Forrestiacid J from a biological matrix:

  • Protein Precipitation:

    • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

The following parameters should be optimized for the specific instrument being used. The precursor and product ions are based on the known molecular weight of Forrestiacid J and common fragmentation patterns of similar terpenoid structures.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 769.5 [M+H]⁺
Product Ions (Q3) To be determined empirically. Likely fragments would involve the loss of the diterpene or triterpene moiety, or neutral losses such as H₂O and CO₂. For method development, a full scan and product ion scan of a Forrestiacid J standard are required to identify the most abundant and stable product ions for MRM.
Collision Energy (CE) To be optimized for each transition. A starting range of 20-50 eV is recommended.
Dwell Time 100 ms
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma/Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation (Nitrogen) SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for Forrestiacid J LC-MS/MS analysis.

Signaling Pathway of Forrestiacid J Action

Forrestiacid J exerts its biological effect by inhibiting ATP-citrate lyase (ACL). This enzyme plays a crucial role in converting citrate, derived from the Krebs cycle in the mitochondria, into cytosolic acetyl-CoA. Cytosolic acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the pool of cytosolic acetyl-CoA, thereby downregulating de novo lipogenesis. This mechanism of action is of significant interest for the development of therapeutics against metabolic disorders characterized by excessive lipid accumulation.

G cluster_mito Mitochondrion cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Krebs Krebs Cycle Pyruvate->Krebs Citrate_mito Citrate Krebs->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACL ACL ATP-Citrate Lyase (ACL) FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition

Caption: Mechanism of action of Forrestiacid J on the lipogenesis pathway.

Conclusion

The provided protocols and information are intended to serve as a comprehensive guide for the LC-MS/MS analysis of Forrestiacid J. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to generate high-quality, reliable data to advance the understanding and potential therapeutic application of this promising natural product.

Application Notes and Protocols: Forrestiacid J and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current in vitro data on Forrestiacid compounds and detail relevant experimental protocols. While in vivo animal model studies for Forrestiacid J are not yet available in the public domain, the information presented here on related compounds, Forrestiacid A and B, offers valuable insights for designing future animal studies to investigate the therapeutic potential of this novel class of molecules.

Data Presentation

The following table summarizes the quantitative data on the in vitro inhibitory activities of Forrestiacid compounds against ATP-citrate lyase (ACL).

CompoundTargetAssayIC50 (μM)Source
Forrestiacid A ATP-citrate lyase (ACL)Enzymatic Assay4.12[1]
Forrestiacid B ATP-citrate lyase (ACL)Enzymatic Assay3.57[1]
Forrestiacid J ATP-citrate lyase (ACL)Enzymatic Assay1.8 - 11[2]
Forrestiacid K ATP-citrate lyase (ACL)Enzymatic Assay1.8 - 11[2]
BMS 303141 (Positive Control)ATP-citrate lyase (ACL)Enzymatic AssayNot Reported[1]
Neoabiestrine F (Precursor)ATP-citrate lyase (ACL)Enzymatic Assay> 20[1]
Levopimaric acid (Precursor)ATP-citrate lyase (ACL)Enzymatic Assay> 20[1]

De Novo Lipogenesis Inhibition in HepG2 Cells by Forrestiacid A:

Forrestiacid A demonstrated a significant, concentration-dependent inhibition of both fatty acid and cholesterol synthesis in HepG2 cells.[1] At concentrations of 10, 20, and 40 μM, it resulted in a dramatic reduction of approximately 75% in fatty acid synthesis and about 93% in cholesterol synthesis.[1]

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol outlines the methodology to assess the inhibitory activity of test compounds against ATP-citrate lyase.

Materials:

  • Recombinant human ACL enzyme

  • ATP (Adenosine triphosphate)

  • Citrate

  • Coenzyme A (CoA)

  • Malate dehydrogenase (MDH)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Test compounds (e.g., Forrestiacid J)

  • Positive control (e.g., BMS 303141)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, citrate, CoA, MDH, and NADH in each well of a 96-well microplate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP and the ACL enzyme to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ACL reaction.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This protocol describes the methodology to measure the effect of test compounds on fatty acid and cholesterol synthesis in a cellular context.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]-labeled acetate

  • Test compounds (e.g., Forrestiacid A)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Following treatment, add [¹⁴C]-labeled acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate.

  • Separate the fatty acid and cholesterol fractions from the total lipid extract using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

  • Quantify the amount of [¹⁴C] incorporated into each fraction using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of the cell lysate.

  • Calculate the percent inhibition of fatty acid and cholesterol synthesis for each concentration of the test compound relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway of ACL Inhibition

The following diagram illustrates the proposed mechanism of action for Forrestiacid compounds, highlighting the central role of ATP-citrate lyase (ACL) inhibition in the reduction of lipogenesis.

ACL_Inhibition_Pathway cluster_cytoplasm Cytoplasm Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA_cyto Acetyl-CoA Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA_cyto->Cholesterol_Synthesis MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACL->AcetylCoA_cyto Forrestiacid Forrestiacid J Forrestiacid->ACL FattyAcid_Synthesis Fatty Acid Synthesis MalonylCoA->FattyAcid_Synthesis

Caption: Proposed mechanism of Forrestiacid J action via ACL inhibition.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical flow of experiments to evaluate the potential of compounds like Forrestiacid J as inhibitors of lipogenesis.

Experimental_Workflow Compound Test Compound (e.g., Forrestiacid J) ACL_Assay ACL Inhibition Assay Compound->ACL_Assay Lipogenesis_Assay De Novo Lipogenesis Assay (HepG2 cells) Compound->Lipogenesis_Assay Data_Analysis Data Analysis (IC50, % Inhibition) ACL_Assay->Data_Analysis Lipogenesis_Assay->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification

Caption: Workflow for in vitro evaluation of lipogenesis inhibitors.

References

Application Notes: Forrestiacid J as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forrestiacid J is a naturally occurring hybrid molecule, categorized as a [4 + 2]-type triterpene–diterpene adduct. It is isolated from the vulnerable conifer Pseudotsuga forrestii. This compound, along with its analogs such as Forrestiacids A, B, and K, has garnered significant interest within the research community for its notable biological activities. Primarily, Forrestiacid J has been identified as a potent inhibitor of ATP-citrate lyase (ACL), an essential enzyme in cellular metabolism. The unique chemical structure of Forrestiacid J, featuring a rare bicyclo[2.2.2]octene motif, is believed to be crucial for its bioactivity. These characteristics position Forrestiacid J as a promising candidate for further investigation in drug development, particularly for metabolic disorders and oncology.

Biological Activity

The principal mechanism of action identified for Forrestiacid J and its related compounds is the inhibition of ATP-citrate lyase (ACL). ACL is a critical enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol by converting citrate into acetyl-CoA in the cytoplasm. The inhibition of ACL is a validated therapeutic strategy for managing hyperlipidemia and has also shown potential in cancer therapy, as many tumor cells rely on de novo lipogenesis for their growth and proliferation.

Forrestiacid J and its analogs have demonstrated significant inhibitory effects on ACL in biochemical assays.[1][2] Forrestiacid J is part of a group of isolates that have shown remarkable inhibition of ATP-citrate lyase (ACL), with IC50 values in the micromolar range.[1][2]

While direct anticancer and anti-inflammatory data for Forrestiacid J is not extensively detailed in the reviewed literature, related compounds from the same chemical class and plant source have exhibited these properties. For instance, other forrestiacids have shown efficacy against various human cancer cell lines, including A549, MCF7, HCT116, RKO, and HepG2.[1] Additionally, anti-inflammatory activity has been observed in RAW 264.7 macrophage and BV2 microglial cells for similar compounds.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of Forrestiacid J and related compounds against ATP-citrate lyase (ACL).

CompoundTargetIC50 (μM)Source(s)
Forrestiacid J ACL1.8 - 11[1][2]
Forrestiacid KACL1.8 - 11[1][2]
Forrestiacid AACL< 5[3][4]
Forrestiacid BACL< 5[3][4]

Experimental Protocols

1. ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol outlines a typical enzymatic assay to evaluate the inhibitory effect of Forrestiacid J on ACL activity.

Materials:

  • Human recombinant ACL enzyme

  • ATP, Coenzyme A (CoA), Citrate

  • Malate dehydrogenase (MDH)

  • NADH

  • Test compound (Forrestiacid J)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of Forrestiacid J in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer.

  • Add varying concentrations of Forrestiacid J to the wells. Include a positive control (a known ACL inhibitor like BMS-303141) and a negative control (solvent only).[3]

  • Add the ACL enzyme to all wells and incubate for a specified period at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding a substrate mixture containing ATP, CoA, and citrate.

  • Simultaneously, add the coupling enzyme system (MDH and NADH). The conversion of oxaloacetate (a product of the ACL reaction) to malate by MDH is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of Forrestiacid J.

  • Determine the IC50 value by plotting the percentage of ACL inhibition against the logarithm of the Forrestiacid J concentration.

2. De Novo Lipogenesis Assay in HepG2 Cells

This protocol describes a cell-based assay to assess the impact of Forrestiacid J on the synthesis of new lipids in a human liver cancer cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Forrestiacid J

  • [¹⁴C]-labeled acetate

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of Forrestiacid J for a predetermined duration.

  • Following the treatment, add [¹⁴C]-labeled acetate to the culture medium and incubate for a few hours. This allows the cells to incorporate the labeled acetate into newly synthesized fatty acids and cholesterol.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated [¹⁴C]-acetate.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate.

  • Measure the radioactivity of the lipid extracts using a scintillation counter.

  • The amount of incorporated [¹⁴C]-acetate is proportional to the rate of de novo lipogenesis.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Analyze the data to determine the effect of Forrestiacid J on lipogenesis.[3]

Visualizations

Signaling Pathway of ATP-Citrate Lyase in Lipogenesis

ACL_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondrion) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA ATP, CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol AcetylCoA->Cholesterol Mevalonate Pathway FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition

Caption: Forrestiacid J inhibits ATP-Citrate Lyase (ACL), blocking lipogenesis.

Experimental Workflow for ACL Inhibition Assay

ACL_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: ACL Enzyme, Substrates, Forrestiacid J Start->PrepareReagents PlateSetup Plate Setup: Add Buffer, Forrestiacid J, Controls to 96-well Plate PrepareReagents->PlateSetup EnzymeAddition Add ACL Enzyme and Incubate PlateSetup->EnzymeAddition ReactionStart Initiate Reaction: Add Substrate Mix (ATP, CoA, Citrate) EnzymeAddition->ReactionStart Detection Monitor Absorbance Decrease at 340 nm ReactionStart->Detection Analysis Calculate Reaction Rates and Determine IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of Forrestiacid J on ACL.

References

Application Notes and Protocols: Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a potent inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the lipogenesis pathway. These application notes provide essential information for the proper handling, storage, and experimental use of Forrestiacid J, ensuring its stability and optimal performance in research settings. Due to the limited availability of specific data for Forrestiacid J, the following recommendations are based on general laboratory practices for natural product compounds and data from analogous ACL inhibitors, such as BMS-303141.

Data Presentation: Handling and Storage Conditions

Proper handling and storage are critical to maintain the integrity and activity of Forrestiacid J. The following table summarizes the recommended conditions, largely extrapolated from data on similar compounds.

ParameterRecommended ConditionsNotes
Storage Temperature (Solid) -20°C for long-term storage (up to 1 year); -80°C for extended long-term storage (up to 2 years).[1]Store in a tightly sealed, light-resistant container. Desiccation is recommended.
Storage (In Solution) -20°C for short-term storage (up to 1 month); -80°C for long-term storage (up to 3 months).[2]Aliquot to avoid multiple freeze-thaw cycles.
Recommended Solvents Soluble in DMSO and ethanol.[2][3][4]For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells.
Light Sensitivity Protect from direct light.Store in an amber vial or a light-blocking container.
Stability Stable for 24 months as a lyophilized powder when stored at -20°C.[2]Solution stability is lower; use within 3 months when stored at -20°C.[2]

Experimental Protocols

General Handling of Solid Compound

Forrestiacid J, like many natural product compounds, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the solid compound.

  • Weighing: Weigh the compound in a chemical fume hood to avoid inhalation of any fine particles. Use a properly calibrated analytical balance.

  • Environment: Handle the compound in a clean, dry area to prevent contamination.

Reconstitution of Forrestiacid J

For most experimental applications, Forrestiacid J will need to be dissolved in a suitable solvent to create a stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of compounds like Forrestiacid J.[2][3][4]

  • Procedure: a. Bring the vial of solid Forrestiacid J to room temperature before opening to prevent condensation. b. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly and/or sonicate gently to ensure complete dissolution.

  • Storage of Stock Solution: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

In Vitro ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a representative method to determine the inhibitory activity of Forrestiacid J on ACL. This is a direct, homogeneous assay adapted from established methods.[5][6]

Materials:

  • Recombinant human ACL enzyme

  • [¹⁴C]-citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • TopCount NXT liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.

  • Compound Preparation: Prepare serial dilutions of Forrestiacid J in the reaction buffer.

  • Enzymatic Reaction: a. In a 384-well plate, add the Forrestiacid J dilutions. b. Add the substrates: 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]-citrate. c. Initiate the reaction by adding the purified human ACL enzyme. d. Incubate the plate at 37°C for 3 hours.

  • Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.

  • Detection: a. Add 60 µL of MicroScint-O to each well. b. Incubate the plate at room temperature overnight with gentle shaking. c. Measure the [¹⁴C]-acetyl-CoA signal using a TopCount NXT liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of Forrestiacid J and determine the IC₅₀ value.

Mandatory Visualization

ATP-Citrate Lyase Signaling Pathway in Lipogenesis

The following diagram illustrates the central role of ATP-Citrate Lyase (ACL) in converting citrate to acetyl-CoA, a key building block for fatty acid and cholesterol synthesis. Forrestiacid J inhibits this crucial step.

ACL_Pathway cluster_mito Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport TCA_Cycle->Citrate_mito ACL ATP-Citrate Lyase (ACLY) Citrate_cyto->ACL Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Forrestiacid_J Forrestiacid J Forrestiacid_J->ACL Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Lipid_Droplets Lipid Droplets Fatty_Acid_Synthesis->Lipid_Droplets Cholesterol_Synthesis->Lipid_Droplets

ACL's role in linking glucose metabolism to lipogenesis.

References

Application Notes and Protocols: Forrestiacid J for Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring [4+2]-type triterpene-diterpene hybrid compound that has been identified as a potent inhibitor of ATP-citrate lyase (ACL). ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of ACL is a clinically validated strategy for the management of dyslipidemia. These application notes provide a comprehensive overview and detailed protocols for the use of Forrestiacid J in target validation studies to confirm its engagement with ACL and elucidate its downstream cellular effects.

Molecular Target and Mechanism of Action

Forrestiacid J exerts its biological activity through the direct inhibition of ATP-citrate lyase. This inhibition disrupts the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate. The primary downstream effect is the suppression of de novo lipogenesis.

Quantitative Data Summary
CompoundTargetIC50 (µM)Cell-Based ActivityReference
Forrestiacid J ATP-citrate lyase (ACL)2.6Inhibition of de novo lipogenesis[1]
Forrestiacid AATP-citrate lyase (ACL)< 5Inhibition of fatty acid and cholesterol synthesis in HepG2 cells[2][3]
Forrestiacid BATP-citrate lyase (ACL)< 5Not reported[2][3]

Signaling Pathway

The inhibition of ACL by Forrestiacid J directly impacts the lipogenesis pathway. By reducing the available pool of cytosolic acetyl-CoA, it limits the substrate for fatty acid synthase (FASN), a key enzyme in the synthesis of fatty acids.

Lipogenesis Pathway Inhibition by Forrestiacid J cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate ACL ATP-citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA Cholesterol Cholesterol AcetylCoA->Cholesterol FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN OAA Oxaloacetate FattyAcids Fatty Acids ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL ACL->AcetylCoA ACL->OAA FASN->FattyAcids Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito Citrate_mito->Citrate Transport

Caption: Inhibition of the lipogenesis pathway by Forrestiacid J.

Experimental Protocols

This section provides detailed protocols for key experiments to validate the target engagement and cellular effects of Forrestiacid J.

ATP-Citrate Lyase (ACL) Inhibition Assay (Direct Homogeneous Assay)

This protocol is adapted from a direct and homogeneous assay for ACL activity and is suitable for high-throughput screening.

Materials:

  • Recombinant human ACL enzyme

  • [14C]-Citrate

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • EDTA

  • MicroScint™-O

  • 384-well plates

  • Scintillation counter (e.g., TopCount)

  • Forrestiacid J

Procedure:

  • Prepare Reagent Master Mix: Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, CoA, and ATP.

  • Compound Dilution: Prepare a serial dilution of Forrestiacid J in DMSO. Further dilute in the reaction buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of the diluted Forrestiacid J solution to each well. Add 5 µL of recombinant ACL enzyme solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate mix containing [14C]-Citrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of EDTA solution.

  • Detection: Add 50 µL of MicroScint™-O to each well. Seal the plate and shake overnight at room temperature.

  • Measurement: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of Forrestiacid J and determine the IC50 value by fitting the data to a dose-response curve.

ACL Inhibition Assay Workflow A Prepare Forrestiacid J dilutions B Pre-incubate ACL enzyme with Forrestiacid J A->B C Initiate reaction with [14C]-Citrate substrate mix B->C D Incubate at 37°C C->D E Terminate reaction with EDTA D->E F Add MicroScint™-O and incubate E->F G Measure radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for the direct ACL inhibition assay.
De Novo Lipogenesis Assay in HepG2 Cells

This protocol measures the synthesis of new fatty acids in a cellular context.

Materials:

  • HepG2 cells

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • [14C]-Acetate

  • Forrestiacid J

  • Scintillation fluid

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of Forrestiacid J (and a vehicle control) for 24 hours.

  • Radiolabeling: Add [14C]-Acetate to the culture medium and incubate for 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable organic solvent mixture (e.g., hexane:isopropanol).

  • Measurement: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of each well. Calculate the percent inhibition of de novo lipogenesis for each concentration of Forrestiacid J.

De Novo Lipogenesis Assay Workflow A Seed and grow HepG2 cells B Treat cells with Forrestiacid J A->B C Add [14C]-Acetate for radiolabeling B->C D Lyse cells and extract lipids C->D E Measure incorporated radioactivity D->E F Normalize data and calculate inhibition E->F

Caption: Workflow for the de novo lipogenesis assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

Materials:

  • HepG2 cells

  • Forrestiacid J

  • PBS

  • Protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-ACL antibody

Procedure:

  • Cell Treatment: Treat intact HepG2 cells with Forrestiacid J or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ACL at each temperature by SDS-PAGE and Western blotting using an anti-ACL antibody.

  • Data Analysis: Plot the amount of soluble ACL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Forrestiacid J indicates target engagement.

CETSA Workflow A Treat cells with Forrestiacid J B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Analyze soluble ACL by Western blot D->E F Plot melting curves and analyze shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Off-Target Profiling: Kinase Panel Screening

To assess the selectivity of Forrestiacid J, it is advisable to screen it against a panel of kinases, as many small molecule inhibitors can have off-target effects on kinases. This is typically performed as a service by specialized contract research organizations (CROs).

General Procedure (as performed by a CRO):

  • Compound Submission: Provide a sample of Forrestiacid J to the CRO.

  • Screening: The compound is tested at one or more concentrations against a large panel of purified, active kinases.

  • Activity Measurement: Kinase activity is typically measured using methods that detect the consumption of ATP or the phosphorylation of a substrate.

  • Data Reporting: The CRO provides a report detailing the percent inhibition of each kinase at the tested concentrations. Significant inhibition of any kinase would warrant further investigation.

Conclusion

Forrestiacid J is a valuable tool compound for studying the role of ATP-citrate lyase in cellular metabolism. The protocols outlined in these application notes provide a robust framework for researchers to validate its on-target activity, assess its cellular efficacy in inhibiting lipogenesis, and evaluate its selectivity. These studies are essential steps in the characterization of Forrestiacid J as a potential therapeutic lead.

References

Troubleshooting & Optimization

Forrestiacid J solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges while working with Forrestiacid J. The following information is based on general principles for handling poorly soluble compounds and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J and why is its solubility a concern?

Forrestiacid J is a complex pentaterpenoid natural product.[1] Like many large, hydrophobic molecules, it is expected to have low aqueous solubility. This can pose significant challenges for in vitro and in vivo studies, affecting the accuracy of bioactivity measurements and limiting its therapeutic potential. Poor solubility can lead to compound precipitation in stock solutions or assay media, resulting in inconsistent and unreliable experimental data.

Q2: What are the initial steps to take when dissolving Forrestiacid J?

It is recommended to start with common organic solvents to prepare a concentrated stock solution. The choice of solvent will depend on the specific requirements of your experiment and downstream applications. It is crucial to assess the compound's stability in the selected solvent over time.

Q3: Are there any known solvents for Forrestiacid J?

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with Forrestiacid J.

Issue 1: Forrestiacid J precipitates out of my stock solution.
  • Possible Cause: The concentration of Forrestiacid J exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Reduce Concentration: Prepare a more dilute stock solution.

    • Change Solvent: Try a different organic solvent or a co-solvent system. A mixture of solvents can sometimes enhance solubility.

    • Gentle Heating: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can cause degradation. Always check for compound stability at elevated temperatures.

Issue 2: My compound is soluble in the organic stock solution but precipitates when diluted into aqueous assay buffer.
  • Possible Cause: The aqueous environment of the assay buffer reduces the solubility of the hydrophobic Forrestiacid J.

  • Solutions:

    • Use of Co-solvents: Prepare the assay buffer with a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol).[3][4] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.

    • pH Adjustment: If Forrestiacid J has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][4]

    • Inclusion Complexation: Using cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[5]

    • Formulation with Surfactants or Lipids: For in vivo studies, formulating Forrestiacid J with surfactants or in lipid-based systems can improve its bioavailability.[6]

Issue 3: I am observing inconsistent results in my biological assays.
  • Possible Cause: Poor solubility leading to micro-precipitation and inaccurate compound concentration at the target site.

  • Solutions:

    • Visual Inspection: Before each experiment, visually inspect your diluted solutions for any signs of precipitation.

    • Solubility Measurement: Perform a formal solubility assessment in your final assay buffer to determine the maximum soluble concentration.

    • Particle Size Reduction: Micronization or nanonization can increase the surface area of the compound, potentially improving the dissolution rate.[4][5]

Quantitative Data Summary

The following table summarizes common solvents used for initial solubilization of hydrophobic compounds and general strategies for improving aqueous solubility.

Solvent/Method General Application Considerations
Dimethyl Sulfoxide (DMSO) Preparation of high-concentration stock solutions.Can be toxic to cells at higher concentrations (>1%).
Ethanol/Methanol Stock solution preparation; suitable for some cell-based assays at low final concentrations.Can have biological effects and may evaporate over time, concentrating the compound.
Co-solvency Improving solubility in aqueous buffers by adding a water-miscible organic solvent.[3][7]The co-solvent must be compatible with the assay and not interfere with the results.
pH Adjustment For compounds with ionizable functional groups to increase their charge and aqueous solubility.[3][4]The pH must be within the viable range for the biological system.
Cyclodextrins Encapsulation of hydrophobic molecules to form a water-soluble inclusion complex.[5]The type and concentration of cyclodextrin need to be optimized.
Solid Dispersion Dispersing the compound in a solid polymer matrix to improve dissolution.Requires specialized formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a Forrestiacid J Stock Solution
  • Accurately weigh a small amount of Forrestiacid J.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Use a vortex mixer to aid dissolution. Gentle warming (<40°C) can be applied if necessary, but monitor for any signs of degradation.

  • Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer using a Co-solvent
  • Determine the final desired concentration of Forrestiacid J in your assay.

  • Calculate the volume of the stock solution needed.

  • Prepare the aqueous assay buffer containing a low percentage of the same solvent used for the stock solution (e.g., 0.5% DMSO).

  • While vortexing the buffer, add the required volume of the stock solution dropwise to ensure rapid mixing and minimize precipitation.

  • Visually inspect the final solution for any cloudiness or precipitate.

Visualizations

Below are diagrams illustrating key concepts related to solubility and experimental workflows.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Forrestiacid J dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock into Buffer store->dilute Aliquot buffer Prepare Aqueous Buffer (+/- Co-solvent) buffer->dilute assay Use in Biological Assay dilute->assay

Caption: A typical experimental workflow for preparing Forrestiacid J solutions.

solubility_troubleshooting start Precipitation Observed? change_solvent Try Different Solvent / Co-solvent System start->change_solvent Yes proceed Proceed with Experiment start->proceed No reduce_conc Lower Stock Concentration change_solvent->reduce_conc use_additive Consider Solubility Enhancers (e.g., Cyclodextrins) reduce_conc->use_additive reassess Re-evaluate Experimental Conditions use_additive->reassess

References

Forrestiacid J stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Forrestiacid J in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Forrestiacid J in common laboratory solvents?

A1: Currently, there is no specific published stability data for Forrestiacid J. However, based on the stability of similar complex terpenoids, it is anticipated that Forrestiacid J may be susceptible to degradation under certain conditions.[1] Terpenes, in general, are prone to oxidation, photolysis, and hydrolysis.[1] It is crucial to perform solvent stability studies to determine the optimal solvent and storage conditions for your specific application.

Q2: Which solvents are recommended for short-term and long-term storage of Forrestiacid J?

A2: While specific data for Forrestiacid J is unavailable, for many complex natural products, aprotic solvents or alcohols are often used for short-term storage. Methanol was used in the isolation of Forrestiacid A, suggesting it is a suitable solvent for at least short-term handling. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or lower, protected from light and moisture. If a stock solution is required, consider using anhydrous aprotic solvents and storing at -80°C.

Q3: What are the likely degradation pathways for Forrestiacid J?

A3: Given that Forrestiacid J is a complex terpenoid, its degradation is likely to occur through several pathways common to this class of compounds.[1] The primary degradation pathways for terpenes include:

  • Oxidation: The unsaturated hydrocarbon structure of terpenes makes them susceptible to attack by reactive oxygen species.[1]

  • Photodegradation: Exposure to UV light can break chemical bonds within the molecule, leading to the formation of free radicals and subsequent degradation.[1]

  • Hydrolysis: The presence of ester groups could make the molecule susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1]

Q4: How can I monitor the stability of Forrestiacid J in my experiments?

A4: The stability of Forrestiacid J can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2][3] An effective method should be able to separate the intact Forrestiacid J from any potential degradation products. Developing and validating such a method is a critical first step in any stability study.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the peak area of Forrestiacid J in my chromatograms over a short period.

  • Possible Cause: The solvent you are using may be promoting the degradation of Forrestiacid J. The solution may also be exposed to light or elevated temperatures.

  • Solution:

    • Prepare fresh solutions for each experiment.

    • If possible, use a different, more inert solvent. Aprotic solvents like acetonitrile or acetone might be less reactive than protic solvents like methanol or ethanol, especially if water is present.

    • Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Keep your solutions on ice or in a cooled autosampler during analysis.

Issue 2: I observe new, unknown peaks appearing in the chromatograms of my Forrestiacid J solution.

  • Possible Cause: These new peaks are likely degradation products of Forrestiacid J. This indicates that the current storage or experimental conditions are not suitable.

  • Solution:

    • Attempt to identify the degradation products using LC-MS/MS to understand the degradation pathway.[2]

    • Review your experimental protocol to identify potential stressors such as pH extremes, exposure to oxidizers, or prolonged exposure to light.

    • Perform a forced degradation study (see Experimental Protocols section) to systematically investigate the impact of different stress conditions. This will help in identifying the conditions to avoid.

Issue 3: The bioactivity of my Forrestiacid J solution is decreasing over time.

  • Possible Cause: The loss of bioactivity is a strong indicator of chemical degradation. The parent compound is likely converting into inactive or less active degradation products.

  • Solution:

    • Immediately assess the purity of your solution using a validated HPLC method.

    • Prepare fresh solutions from a solid stock stored under recommended conditions (frozen, protected from light).

    • Re-evaluate the suitability of your vehicle/solvent for the bioassay. Ensure it is not contributing to the degradation of the compound.

Experimental Protocols

Protocol 1: Preliminary Solvent Stability Assessment

Objective: To perform a preliminary assessment of Forrestiacid J stability in a selection of common laboratory solvents.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Forrestiacid J in a solvent in which it is known to be soluble and relatively stable (e.g., anhydrous acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Test Solution Preparation: Aliquot the stock solution into separate amber glass vials and dilute with the test solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, Phosphate Buffered Saline pH 7.4) to a final concentration of 100 µg/mL.

  • Time Points: Analyze the solutions at time zero (immediately after preparation) and then at 2, 4, 8, and 24 hours. Store the solutions at room temperature and protected from light between time points.

  • Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the peak area of Forrestiacid J at each time point to the time zero measurement. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of Forrestiacid J under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of Forrestiacid J (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the sample solution at 80°C for 24 hours.

    • Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS/MS to separate and identify the parent drug and any degradation products.

Data Presentation

Table 1: Hypothetical Stability of Forrestiacid J in Different Solvents at Room Temperature

Solvent% Remaining after 8 hours% Remaining after 24 hoursObservations
Acetonitrile (anhydrous)99.5%98.2%Minor degradation
Methanol95.1%88.5%Appearance of small degradation peaks
DMSO (anhydrous)99.8%99.1%Most stable
Water85.3%72.4%Significant degradation
PBS (pH 7.4)82.1%65.9%Significant degradation, multiple new peaks

Visualizations

experimental_workflow stock Prepare Forrestiacid J Stock Solution (1 mg/mL) dilute Dilute with Test Solvents (MeOH, ACN, H2O, etc.) stock->dilute time_points Incubate at RT, protected from light (Time points: 0, 2, 4, 8, 24h) dilute->time_points analysis HPLC-UV / LC-MS Analysis time_points->analysis data Compare Peak Area to T0 Monitor for Degradants analysis->data

Caption: Workflow for Preliminary Solvent Stability Assessment.

degradation_pathways fj Forrestiacid J hydrolysis Hydrolysis (e.g., ester cleavage) fj->hydrolysis H+ / OH- H2O oxidation Oxidation (e.g., epoxidation) fj->oxidation O2 / H2O2 photolysis Photolysis (e.g., radical formation) fj->photolysis UV Light

References

Technical Support Center: Troubleshooting Forrestiacid J ACL Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the Forrestiacid J ATP-Citrate Lyase (ACL) assay.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J and why is it studied with an ACL assay?

Forrestiacid J is a complex natural product, a pentaterpene, that has been identified as a potent inhibitor of ATP-Citrate Lyase (ACL). ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of acetyl-CoA, a key building block for fatty acids and cholesterol.[1] Due to its role in lipogenesis, ACL is a significant target for the development of therapeutics for metabolic diseases. Forrestiacid J's inhibitory activity makes it a compound of interest for further investigation.

Q2: What are the common sources of variability in enzyme inhibition assays like the ACL assay?

Variability in enzyme inhibition assays can arise from several factors, including:

  • Reagent Integrity: Degradation of the enzyme, substrate, or inhibitor.

  • Assay Conditions: Fluctuations in temperature, pH, or incubation times.

  • Pipetting Errors: Inaccurate dispensing of reagents.

  • Inhibitor Properties: Poor solubility or instability of the inhibitor in the assay buffer.

  • Instrumentation: Inconsistent readings from plate readers or liquid handlers.

  • DMSO Concentration: High concentrations of DMSO (the solvent for many inhibitors) can affect enzyme activity.[2]

Q3: What specific properties of Forrestiacid J might contribute to assay variability?

As a complex terpenoid, Forrestiacid J may present challenges related to:

  • Solubility: Terpenes can have limited aqueous solubility, potentially leading to precipitation in the assay buffer and inconsistent concentrations.[3]

  • Purity: The purity of the Forrestiacid J sample can significantly impact the results.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant differences in the signal between my replicate wells for the same concentration of Forrestiacid J. What could be the cause?

Answer: High variability between replicates is often due to issues with inhibitor solubility, pipetting accuracy, or inconsistent mixing.

Troubleshooting Steps:

  • Verify Forrestiacid J Solubility:

    • Visually inspect the stock solution and the assay plate wells for any signs of precipitation.

    • Consider preparing a fresh stock solution of Forrestiacid J in 100% DMSO and ensuring it is fully dissolved before diluting into the assay buffer.

    • Test a range of final DMSO concentrations in the assay to see if it impacts variability. Be aware that high DMSO concentrations can inhibit the enzyme.

  • Check Pipetting Technique:

    • Ensure all pipettes are properly calibrated.

    • Use low-retention pipette tips.

    • When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Ensure Proper Mixing in Assay Plate:

    • After adding all reagents to the assay plate, mix thoroughly by gentle shaking or orbital shaking for a short period before incubation.

Issue 2: Inconsistent IC50 Values Across Experiments

Question: My calculated IC50 value for Forrestiacid J changes significantly from one experiment to the next. How can I improve consistency?

Answer: Fluctuating IC50 values often point to inconsistencies in reagent preparation, storage, or experimental conditions.

Troubleshooting Steps:

  • Enzyme Activity:

    • Aliquot the ACL enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.

    • Always run a positive control (e.g., a known ACL inhibitor) and a negative control (no inhibitor) on every plate to monitor enzyme activity.

  • Reagent Preparation:

    • Prepare fresh substrate and buffer solutions for each experiment.

    • Ensure the pH of the buffer is consistent.

  • Forrestiacid J Stock Solution:

    • Prepare fresh dilutions of Forrestiacid J for each experiment from a concentrated, well-stored stock.

    • If storing the stock solution, ensure it is protected from light and stored at an appropriate temperature (typically -20°C or -80°C).

  • Incubation Times and Temperatures:

    • Use a calibrated incubator and ensure consistent incubation times for all experiments.

Data Presentation

Table 1: Example of Forrestiacid J ACL Assay Variability Data

ParameterExperiment 1Experiment 2Experiment 3
IC50 (µM) 4.26.84.5
Positive Control IC50 (µM) 1.51.61.4
Z'-factor 0.750.520.81
Signal-to-Background 12815

This table presents hypothetical data to illustrate potential variability. A consistent positive control IC50 with a fluctuating Forrestiacid J IC50 and a low Z'-factor in Experiment 2 would suggest a problem specific to the Forrestiacid J compound or its handling in that experiment.

Experimental Protocols

Key Experiment: Direct Radiometric ATP-Citrate Lyase (ACL) Assay

This protocol is adapted from a direct, homogeneous assay suitable for high-throughput screening.

Materials:

  • Purified human ACL enzyme

  • Assay Buffer: 87 mM Tris-HCl (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

  • Substrates: Coenzyme A (CoA), ATP, [¹⁴C]citrate

  • Forrestiacid J stock solution in 100% DMSO

  • 0.5 M EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • Liquid scintillation counter

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer and substrate solutions at the desired concentrations.

    • Prepare serial dilutions of Forrestiacid J in DMSO.

  • Assay Reaction:

    • In a 384-well plate, add 20 µL of the assay buffer containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.

    • Add the desired concentration of Forrestiacid J (or DMSO for control wells). The final DMSO concentration should be kept consistent across all wells and ideally below 1%.

    • Initiate the reaction by adding the purified human ACL enzyme.

    • Incubate the plate at 37°C for 3 hours.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.

    • Add 60 µL of MicroScint-O to each well.

    • Incubate the plate at room temperature overnight with gentle shaking.

    • Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Forrestiacid J relative to the control wells (DMSO only).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: High Replicate Variability Start High Variability Observed Check_Solubility Inspect for Precipitation (Stock & Assay Wells) Start->Check_Solubility Prep_Fresh_Stock Prepare Fresh Stock of Forrestiacid J Check_Solubility->Prep_Fresh_Stock Precipitation Observed Check_Pipetting Verify Pipette Calibration & Technique Check_Solubility->Check_Pipetting No Precipitation Prep_Fresh_Stock->Check_Pipetting Check_Mixing Ensure Proper Mixing in Assay Plate Check_Pipetting->Check_Mixing Re_Run Re-run Assay Check_Mixing->Re_Run

Caption: Troubleshooting workflow for high variability between replicates.

G cluster_1 Troubleshooting Workflow: Inconsistent IC50 Values Start Inconsistent IC50 Check_Enzyme Review Enzyme Handling (Aliquoting, Freeze-Thaw) Start->Check_Enzyme Check_Reagents Prepare Fresh Buffers & Substrates Check_Enzyme->Check_Reagents Check_Inhibitor Prepare Fresh Inhibitor Dilutions Check_Reagents->Check_Inhibitor Check_Conditions Verify Incubation Time & Temperature Check_Inhibitor->Check_Conditions Re_Run Re-run Assay with Controls Check_Conditions->Re_Run

Caption: Troubleshooting workflow for inconsistent IC50 values.

G cluster_2 Experimental Workflow: Direct ACL Assay Reagent_Prep Reagent Preparation Reaction_Setup Assay Plate Setup Reagent_Prep->Reaction_Setup Incubation Incubation (37°C, 3h) Reaction_Setup->Incubation Termination Reaction Termination (EDTA) Incubation->Termination Detection Scintillation Counting Termination->Detection Analysis Data Analysis (IC50) Detection->Analysis

References

Technical Support Center: Optimizing Forrestiacid J Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Forrestiacid J from its natural source, the vulnerable conifer Pseudotsuga forrestii. The information is presented in a question-and-answer format to directly address potential challenges encountered during extraction, purification, and yield enhancement experiments.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J and what is its natural source?

Forrestiacid J is a complex bioactive molecule classified as a [4+2]-type triterpene-diterpene hybrid. Its intricate structure is formed through a Diels-Alder reaction between a lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). The primary natural source of Forrestiacid J and its analogues (Forrestiacids A, B, E-K) is the endangered conifer species Pseudotsuga forrestii.[1][2][3][4][5][6] Protecting this vulnerable plant species is crucial for ensuring a sustainable source of these potentially therapeutic compounds.[2][4][6]

Q2: What is the proposed biosynthetic pathway for Forrestiacid J?

The biosynthesis of Forrestiacid J is hypothesized to occur via a Diels-Alder [4+2] cycloaddition.[1][3][5] This reaction involves the formation of a six-membered ring by the joining of a conjugated diene (from the abietane-type diterpene) and a dienophile (from the lanostane-type triterpene). This cycloaddition results in the characteristic bicyclo[2.2.2]octene motif found in Forrestiacid J and its related compounds.[1][2][3][4][6] The reaction may be spontaneous or catalyzed by a putative Diels-Alderase enzyme.

Q3: What are the major challenges in obtaining high yields of Forrestiacid J?

Researchers face several challenges in obtaining high yields of Forrestiacid J:

  • Low natural abundance: As a secondary metabolite, Forrestiacid J is likely produced in small quantities in its natural source. For instance, the yield of the related compound Forrestiacid A was reported to be a mere 0.008%.[1]

  • Source scarcity: Pseudotsuga forrestii is a vulnerable and protected species, limiting the availability of plant material for extraction.[1][4][6]

  • Complex extraction and purification: The intricate structure of Forrestiacid J and the presence of numerous other related compounds in the plant extract make its isolation and purification a complex process.

  • Precursor availability: The yield of Forrestiacid J is dependent on the cellular pools of its lanostane and abietane precursors.

Troubleshooting Guides

Low Yield During Extraction
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure plant material is thoroughly dried and ground into a fine powder to maximize surface area for solvent penetration.
Inappropriate solvent selection The choice of solvent is critical. A solvent system with appropriate polarity is needed to efficiently extract the triterpene-diterpene hybrid. Methanol or a mixture of chloroform and methanol has been used for related compounds.[2][7] Experiment with a gradient of solvents from non-polar to polar to optimize extraction.
Insufficient extraction time or temperature Optimize extraction time and temperature. While longer extraction times and higher temperatures can increase yield, they may also lead to the degradation of thermolabile compounds.[8]
Degradation of Forrestiacid J Process plant material quickly after harvesting to minimize enzymatic degradation. Store samples appropriately if immediate extraction is not possible.
Difficulties in Purification
Potential Cause Troubleshooting Steps
Co-elution of similar compounds The crude extract of P. forrestii contains a complex mixture of structurally similar Forrestiacids. A multi-step chromatographic approach is necessary.[7] Consider a combination of techniques such as column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[3][7]
Poor resolution in chromatography Optimize the mobile phase composition and gradient for preparative HPLC. For similar complex terpenes, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water gradients have been effective.[9]
Sample overload on the column Injecting too much crude or partially purified extract can lead to poor separation. Determine the loading capacity of your column and inject appropriate amounts.
Irreversible adsorption to the stationary phase If the compound of interest is not eluting, it may be irreversibly binding to the column. Try a different stationary phase or modify the mobile phase with additives.

Strategies for Yield Enhancement

Improving the yield of Forrestiacid J can be approached by influencing its biosynthesis within the plant or through in vitro culture systems.

Elicitation

Elicitors are compounds that stimulate defense responses in plants, which can lead to an increased production of secondary metabolites.[7][10][11][12][13][14]

  • Biotic Elicitors: These are derived from living organisms. Examples include fungal extracts, polysaccharides, and chitosan.[7][10][12]

  • Abiotic Elicitors: These are non-living factors such as heavy metal salts, UV radiation, and osmotic stress.[7][12] Plant signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA) are also potent abiotic elicitors.[12][14]

Elicitor Type Examples General Application Protocol
Biotic Fungal Cell Wall Fragments, Chitosan, Yeast ExtractPrepare a sterile solution of the elicitor and apply to the plant or cell culture. Optimize concentration and exposure time.
Abiotic Methyl Jasmonate (MeJA), Salicylic Acid (SA), Heavy Metal Salts (e.g., Cu²⁺, Ag⁺)Dissolve in an appropriate solvent and apply at various concentrations to determine the optimal dose for inducing Forrestiacid J biosynthesis.
Biotechnological Approaches
  • Hairy Root Cultures: Genetically transformed "hairy root" cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and high growth rate in hormone-free media.[15] They can be a continuous source for secondary metabolite production. Establishing hairy root cultures of P. forrestii could provide a sustainable and controllable system for Forrestiacid J production.

  • Cell Suspension Cultures: Cultivating P. forrestii cells in liquid media allows for large-scale production and easier application of elicitors and precursors.[16]

  • Metabolic Engineering: Overexpression of key enzymes in the triterpenoid and diterpenoid biosynthetic pathways could increase the pool of precursors for Forrestiacid J synthesis.[17][18] Identifying and enhancing the activity of a potential Diels-Alderase enzyme could also significantly boost the final yield.[11][12][19][20]

Experimental Protocols

General Extraction Protocol for Forrestiacid J

This protocol is a generalized procedure based on methods used for similar compounds and should be optimized for P. forrestii.

  • Preparation of Plant Material: Air-dry the needles and twigs of P. forrestii and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (MeOH) at room temperature for 24-48 hours. Repeat the extraction process 3-4 times to ensure exhaustive extraction.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with a suitable solvent.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the extract based on polarity. Forrestiacid J is expected to be in the less polar fractions.

General Purification Protocol
  • Column Chromatography:

    • Subject the most promising fraction (e.g., the CHCl₃ or EtOAc fraction) to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing Forrestiacid J using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water or methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Forrestiacid J.

  • Structure Elucidation: Confirm the identity and purity of the isolated Forrestiacid J using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][6][7]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material P. forrestii (needles/twigs) powder Dried & Powdered Material plant_material->powder extraction Solvent Extraction (Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_fj Pure Forrestiacid J prep_hplc->pure_fj analysis Spectroscopic Analysis (NMR, MS) pure_fj->analysis

Caption: General experimental workflow for the extraction and purification of Forrestiacid J.

biosynthesis_pathway cluster_precursors Precursor Biosynthesis cluster_reaction Key Reaction mevalonate Mevalonate Pathway lanostane Lanostane-type Triterpene (Dienophile) mevalonate->lanostane diels_alder Diels-Alder [4+2] Cycloaddition lanostane->diels_alder mep MEP/DOXP Pathway abietane Abietane-type Diterpene (Diene) mep->abietane abietane->diels_alder product Forrestiacid J diels_alder->product

Caption: Proposed biosynthetic pathway of Forrestiacid J.

References

Forrestiacid J Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Forrestiacid J.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of Forrestiacid J and its reported activity?

Forrestiacid J is part of a class of [4+2]-type triterpene–diterpene hybrids.[1] Its primary known biological target is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for lipogenesis.[2]

Several compounds in the forrestiacid family have demonstrated potent inhibition of ACL.[1][2] The table below summarizes the reported inhibitory concentrations.

Table 1: Reported IC₅₀ Values of Forrestiacids Against ATP-Citrate Lyase (ACL)

Compound IC₅₀ (μM) Source
Forrestiacid A 4.12 [2]
Forrestiacid B 3.57 [2]
Forrestiacid J 1.8 - 11 (range) [1]
Forrestiacid K 1.8 - 11 (range) [1]

| BMS 303141 (Control) | Data not specified |[2] |

Q2: My experiment shows a cellular phenotype not explained by ACL inhibition. How can I begin to investigate potential off-target effects of Forrestiacid J?

Observing unexpected phenotypes is a common indicator of potential off-target interactions. A systematic approach is crucial to identify the unintended molecular targets. Most small molecule drugs interact with multiple biological targets, which can lead to unforeseen preclinical and clinical events.[3]

A general workflow for investigating these effects involves a discovery phase to generate hypotheses followed by a validation phase to confirm them.

G cluster_0 Off-Target Investigation Workflow cluster_1 Screening Methods cluster_2 Validation Methods phenotype Observe Unexpected Phenotype hypothesis Hypothesis Generation: Broad Screening phenotype->hypothesis Unexplained by on-target activity validation Hypothesis Validation: Targeted Assays hypothesis->validation Putative 'hits' ks Kinase Profiling hypothesis->ks ps Proteomic Screening (e.g., Proteome Arrays) hypothesis->ps cs Computational Prediction hypothesis->cs conclusion Identify & Characterize Off-Target validation->conclusion Confirmed interaction cetsa Cellular Thermal Shift Assay (CETSA) validation->cetsa biochem Biochemical Assays (e.g., IC₅₀ determination) validation->biochem knockdown Genetic Approaches (e.g., CRISPR/siRNA) validation->knockdown

Caption: A general workflow for identifying small molecule off-target effects.

Initial Steps:

  • Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of Forrestiacid J.[3] This can help prioritize experimental screening.

  • Broad Spectrum Screening: Employ high-throughput screening methods to test the compound against large panels of proteins.[4] Common approaches include:

    • Kinase Profiling: Screen against a panel of kinases, as they are a frequent class of off-targets.[5][6]

    • Proteome Arrays: Evaluate binding against thousands of proteins immobilized on a microarray to uncover unexpected binding partners.[6]

Troubleshooting Guides

Guide 1: Kinase Profiling Assays

Q: I want to screen Forrestiacid J against a kinase panel. What is a standard protocol and what are common pitfalls?

A kinase profiling assay measures the ability of a compound to inhibit the activity of a panel of protein kinases. The radiometric assay remains a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]

Experimental Protocol: Radiometric Kinase Profiling (Adapted from Bio-protocol) [7]

  • Preparation:

    • Prepare the test compound (Forrestiacid J) at the desired concentration (e.g., 10x final concentration) in a solution containing 10% DMSO.

    • Prepare an assay buffer/[γ-³³P]-ATP mixture.

    • Prepare the specific kinase enzyme and its corresponding substrate for each well.

  • Reaction:

    • In a 96-well FlashPlate™, mix the following components:

      • 10 µL of non-radioactive ATP solution.

      • 25 µL of the assay buffer/[γ-³³P]-ATP mixture.

      • 5 µL of the test compound solution.

      • 10 µL of the enzyme/substrate mixture.

    • Include controls: a "100% activity" control (vehicle/DMSO instead of compound) and a "background" negative control (no enzyme).

  • Incubation & Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid (H₃PO₄).

  • Detection:

    • Wash the plate twice with 200 µL of 0.9% (w/v) NaCl.

    • Determine the incorporation of ³³P (counts per minute, cpm) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the residual kinase activity for each well.

    • Normalize the data to the 100% activity control and subtract the background control.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
High variability between replicates Pipetting errors; inconsistent mixing.Use calibrated pipettes; ensure thorough mixing of reagents. Automate liquid handling if possible.[7]
Low signal-to-background ratio Suboptimal enzyme concentration or activity; insufficient incubation time.Titrate the enzyme to determine the optimal concentration. Run a time-course experiment to find the linear range of the reaction.
Compound precipitation Poor solubility of Forrestiacid J in the final assay buffer.Check the final DMSO concentration (keep it low, typically <1%). Visually inspect wells for precipitation. If needed, adjust buffer components or lower the compound concentration.
False positives (inhibition) Compound interferes with the detection method (e.g., quenches scintillation).Run a counterscreen without the enzyme to see if the compound itself affects the signal.

Data Presentation Template:

If screening reveals potential "hits," organize the data in a table for clear comparison.

Table 2: Sample Kinase Profiling Results for Forrestiacid J (10 µM)

Kinase Target % Inhibition Z-Score Notes
Kinase A 85.2 3.5 Potential strong hit
Kinase B 12.5 0.8 Likely no significant effect
Kinase C 55.1 2.1 Potential moderate hit

| ... (continue for all kinases) | | | |

Guide 2: Cellular Thermal Shift Assay (CETSA)

Q: I have a putative off-target from my kinase screen. How can I validate this interaction within a cellular environment?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a small molecule to a target protein in intact cells or cell lysates. The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.

cluster_0 Principle of CETSA p1 Protein (Unbound) denatured1 Denatured & Aggregated p1->denatured1 Heat (e.g., 55°C) p2 Protein + Ligand (Bound Complex) stable Remains Soluble (Stabilized) p2->stable Heat (e.g., 55°C)

Caption: Ligand binding increases the thermal stability of a target protein.

Experimental Protocol: Immunoblot-based CETSA (Adapted from Bio-protocol) [8][9]

  • Cell Treatment:

    • Culture cells to an adequate density (e.g., 1 x 10⁶ cells per condition).

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or Forrestiacid J at the desired concentration.

    • Incubate for a sufficient time to allow cell penetration and binding (e.g., 1-3 hours) at 37°C.[8]

  • Heat Treatment:

    • Pellet the cells and resuspend them in a buffer like PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[8]

  • Lysis and Centrifugation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).[9]

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Detection (Immunoblotting):

    • Collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody.

    • Visualize the bands and quantify their intensity.

  • Data Analysis:

    • Plot band intensity versus temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
No thermal shift observed Compound does not bind in cells; compound is a weak binder; incorrect temperature range.Confirm compound permeability. Increase compound concentration. Expand the temperature range used for heating. Note that low-affinity ligands may be difficult to detect.[10]
Poor antibody signal Low protein abundance; poor antibody quality.Ensure sufficient protein is loaded onto the gel. Validate the primary antibody for specificity and sensitivity in your cell line.
Inconsistent protein levels at baseline (lowest temp) Unequal cell numbers or loading in SDS-PAGE.Carefully count cells before treatment. Perform a protein concentration assay (e.g., BCA) and ensure equal loading for all samples.[9]
Protein is very stable or unstable (melts outside temp range) The chosen temperature range is not appropriate for the target protein.Perform a pilot experiment with a wider temperature range (e.g., 37°C to 80°C) on vehicle-treated cells to determine the approximate melting point of the target protein.

References

Technical Support Center: Overcoming Resistance to Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with Forrestiacid J resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Forrestiacid J?

Forrestiacid J is a novel pentaterpenoid that acts as an inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm.[4] This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[2][4] By inhibiting ACL, Forrestiacid J effectively blocks the lipogenesis pathway, thereby hindering the production of lipids essential for cancer cell proliferation, membrane synthesis, and signaling.

Q2: My cells are no longer responding to Forrestiacid J. What are the potential mechanisms of resistance?

While specific resistance mechanisms to Forrestiacid J have not yet been documented, resistance to other inhibitors of lipogenesis, including ACL inhibitors, can arise through several mechanisms:

  • Upregulation of Downstream Enzymes: Increased expression of enzymes in the fatty acid synthesis pathway downstream of ACL, such as fatty acid synthase (FASN), can compensate for the reduced acetyl-CoA supply.[5][6][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to overcome the metabolic stress induced by Forrestiacid J. A key pathway implicated in resistance to ACL inhibitors is the PI3K/AKT pathway.[8][9][10]

  • Increased Scavenging of Exogenous Lipids: Cells may adapt to the inhibition of internal lipid production by increasing the uptake of fatty acids and other lipids from the extracellular environment.[11][12]

  • Metabolic Reprogramming: A shift in cellular metabolism, for instance, towards increased fatty acid oxidation (FAO) to generate energy and reducing equivalents (NADPH), can help cells survive treatment with lipogenesis inhibitors.

Q3: How can I determine if my resistant cell line has upregulated FASN?

You can assess the expression levels of Fatty Acid Synthase (FASN) in your resistant cell line compared to the parental (sensitive) cell line using standard molecular biology techniques. A significant increase in FASN protein levels in the resistant cells would suggest this as a potential mechanism of resistance.

  • Western Blotting: This is the most direct method to quantify FASN protein levels.

  • qRT-PCR: To measure the transcript levels of the FASN gene.

Troubleshooting Guide

Issue: Decreased sensitivity to Forrestiacid J in our cell line.

This guide provides a systematic approach to investigate and potentially overcome acquired resistance to Forrestiacid J.

Step 1: Confirm Resistance

First, it is crucial to confirm the loss of sensitivity with a dose-response experiment.

  • Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

    • Seed both the suspected resistant and the parental (sensitive) cells in 96-well plates at an appropriate density.

    • The following day, treat the cells with a range of Forrestiacid J concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.

    • Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate the IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 for the resistant line confirms resistance.

Step 2: Investigate Potential Resistance Mechanisms

Based on the confirmed resistance, the following experiments can help elucidate the underlying mechanism.

a) Upregulation of Fatty Acid Synthase (FASN)

  • Hypothesis: Resistant cells have increased levels of FASN, the enzyme immediately downstream of ACL.

  • Experimental Protocol: Western Blot for FASN

    • Prepare total protein lysates from both parental and resistant cell lines.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FASN.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with an appropriate secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the relative expression of FASN.

b) Activation of the PI3K/AKT Survival Pathway

  • Hypothesis: The resistant cells have hyperactivated the pro-survival AKT pathway to bypass the effects of Forrestiacid J.

  • Experimental Protocol: Western Blot for p-AKT

    • Culture parental and resistant cells with and without Forrestiacid J treatment for a short period (e.g., 6-24 hours).

    • Prepare protein lysates as described above.

    • Perform Western blotting using primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.

    • An increased ratio of p-AKT to total AKT in the resistant line, especially in the presence of Forrestiacid J, would indicate pathway activation.

c) Increased Uptake of Exogenous Fatty Acids

  • Hypothesis: Resistant cells are compensating for the lack of de novo synthesis by taking up more fatty acids from the culture medium.

  • Experimental Protocol: Fatty Acid Uptake Assay

    • Seed parental and resistant cells in a multi-well plate.

    • Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C16) for a defined period.

    • Wash the cells to remove any unincorporated analog.

    • Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy.

    • An increase in fluorescence in the resistant cells indicates a higher uptake of fatty acids.

Step 3: Strategies to Overcome Resistance

Based on the findings from Step 2, the following combination therapies can be explored.

a) If FASN is Upregulated:

  • Strategy: Combine Forrestiacid J with a FASN inhibitor (e.g., Orlistat, C75).

  • Experimental Protocol: Combination Index (CI) Assay

    • Treat the resistant cells with Forrestiacid J, a FASN inhibitor, and a combination of both at various concentrations.

    • Perform a cell viability assay after 72 hours.

    • Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy between the two compounds.

b) If the AKT Pathway is Activated:

  • Strategy: Combine Forrestiacid J with a PI3K or AKT inhibitor (e.g., Pictilisib, Ipatasertib).

  • Experimental Protocol: Combination Index (CI) Assay

    • Follow the same procedure as the CI assay for FASN inhibitors, but use a PI3K/AKT inhibitor in combination with Forrestiacid J.

Data Presentation

Table 1: IC50 Values for ACL Inhibitors in Sensitive and Resistant Cell Lines (Hypothetical Data)

CompoundCell LineIC50 (µM)Fold Resistance
Forrestiacid JParental2.5-
Forrestiacid JResistant15.06.0
Bempedoic AcidParental5.0-
Bempedoic AcidResistant25.05.0

Table 2: Relative Protein Expression in Resistant vs. Parental Cell Lines (Hypothetical Data)

ProteinFold Change in Resistant Line
FASN4.2
p-AKT (Ser473)3.5
Total AKT1.1

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Lipogenesis Pathway Citrate Citrate (from TCA cycle) ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL

Caption: The lipogenesis pathway and the inhibitory action of Forrestiacid J on ACL.

cluster_1 Potential Resistance Mechanisms ForrestiacidJ Forrestiacid J ACL_inhibition ACL Inhibition ForrestiacidJ->ACL_inhibition Cell_Survival Cell Survival and Proliferation ACL_inhibition->Cell_Survival Inhibits FASN_up FASN Upregulation FASN_up->Cell_Survival Promotes AKT_activation AKT Pathway Activation AKT_activation->Cell_Survival Promotes FA_uptake Increased Fatty Acid Uptake FA_uptake->Cell_Survival Promotes

Caption: Potential mechanisms of resistance to Forrestiacid J.

cluster_2 Experimental Workflow for Resistance Investigation start Start Decreased sensitivity to Forrestiacid J confirm_resistance Step 1: Confirm Resistance IC50 determination start->confirm_resistance investigate Step 2: Investigate Mechanisms Western Blot (FASN, p-AKT) Fatty Acid Uptake Assay confirm_resistance->investigate analyze Analyze Results investigate->analyze strategize Step 3: Devise Strategy Combination with FASN inhibitor Combination with AKT inhibitor analyze->strategize

Caption: Workflow for investigating and overcoming resistance to Forrestiacid J.

References

Technical Support Center: Modifying Forrestiacid J for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of Forrestiacid J to enhance its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J and what is its known biological activity?

Forrestiacid J is a naturally occurring complex molecule, classified as a [4+2]-type triterpene-diterpene hybrid.[1] It possesses a unique and rare bicyclo[2.2.2]octene structural motif. Forrestiacid J and its naturally occurring analogs, Forrestiacids E-K, have been identified as inhibitors of ATP-citrate lyase (ACL), an important enzyme in cellular metabolism.[1]

Q2: What is the therapeutic potential of inhibiting ATP-citrate lyase (ACL)?

ATP-citrate lyase (ACL) is a key enzyme that links carbohydrate metabolism to the production of acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[2][3][4] By inhibiting ACL, compounds like Forrestiacid J can reduce the building blocks available for lipid production. This mechanism makes ACL a promising target for the treatment of metabolic diseases such as hyperlipidemia (high cholesterol) and certain types of cancer that exhibit upregulated lipogenesis.[5][6]

Q3: What is the known structure-activity relationship (SAR) for Forrestiacid J and its analogs?

Direct SAR studies on synthetically modified Forrestiacid J are limited in publicly available literature. However, studies of naturally occurring Forrestiacid analogs indicate that the bicyclo[2.2.2]octene core is crucial for their ACL inhibitory activity.[1] Further research is needed to elucidate the specific contributions of other functional groups on the molecule to its potency.

Troubleshooting Guides

Guide 1: Initial Modification Strategies

Problem: I want to start modifying Forrestiacid J to improve its potency, but I'm not sure where to begin given its complex structure.

Solution: Modifying complex natural products requires a strategic approach. Here are some recommended starting points:

  • Simplification of the Molecular Structure: Complex natural products can sometimes be simplified to remove structurally unnecessary components while retaining or improving activity. This can also improve synthetic accessibility.[7][8] Consider targeting peripheral functional groups for initial modifications.

  • Functional Group Modification: Systematically modify existing functional groups (e.g., hydroxyls, carboxyls) through esterification, etherification, or amidation to probe their importance in target binding.

  • Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties to explore their role in the molecule's activity and improve pharmacokinetic properties.

Guide 2: Low or No Activity in ACL Inhibition Assay

Problem: My newly synthesized Forrestiacid J analog shows low or no inhibitory activity against ACL in my in vitro assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Loss of Key Pharmacophore The modification may have altered or removed a functional group critical for binding to ACL. Re-evaluate the modification and consider more conservative changes around the bicyclo[2.2.2]octene core.
Incorrect Assay Conditions Ensure that the assay buffer, pH, temperature, and substrate concentrations are optimal for ACL activity. Refer to established protocols.
Compound Precipitation The analog may have poor solubility in the assay buffer. Visually inspect for precipitation and consider using a co-solvent like DMSO (ensure final concentration does not inhibit the enzyme).
Enzyme Inactivity The recombinant ACL enzyme may be inactive. Test the activity of a known ACL inhibitor (e.g., Bempedoic acid) as a positive control.
Guide 3: Inconsistent Results in Cell-Based Lipogenesis Assays

Problem: I am seeing high variability in my cell-based de novo lipogenesis assay results with my Forrestiacid J analogs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma). Poor cell health can lead to inconsistent metabolic activity.[9][10][11]
Inconsistent Cell Seeding Uneven cell seeding density across wells will lead to variability. Use a cell counter for accurate seeding and ensure a homogenous cell suspension.[11]
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification in the incubator.
Compound Cytotoxicity The analog may be toxic to the cells at the tested concentrations, affecting their metabolic output. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.
Pipetting Errors Inaccurate pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.[12]

Experimental Protocols

Protocol 1: In Vitro ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol is based on a widely used spectrophotometric coupled-enzyme assay.

Materials:

  • Recombinant human ACL enzyme

  • Malate dehydrogenase (MDH)

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM DTT)

  • Test compounds (Forrestiacid J analogs) and positive control (e.g., Bempedoic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, citrate, CoA, ATP, NADH, and MDH.

  • Add the test compound or vehicle control to the appropriate wells of the microplate.

  • Initiate the reaction by adding the ACL enzyme to all wells.

  • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by ACL.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compounds (Forrestiacid J analogs)

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Seed HepG2 cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 24 hours).

  • Add [¹⁴C]-Acetate to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized lipids.

  • Wash the cells with cold PBS to remove unincorporated [¹⁴C]-Acetate.

  • Lyse the cells and extract the total lipids.

  • Add the lipid extract to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the results to total protein content and calculate the percent inhibition of lipogenesis.

Data Presentation

Table 1: Hypothetical ACL Inhibitory Activity of Forrestiacid J Analogs

CompoundModificationIC50 (µM)
Forrestiacid J-5.2
Analog 1Esterification of C-3 OH3.8
Analog 2Amidation of C-28 COOH7.1
Analog 3Bioisostere at C-17 side chain2.5
Bempedoic AcidPositive Control15.4

Table 2: Hypothetical De Novo Lipogenesis Inhibition in HepG2 Cells

CompoundConcentration (µM)Inhibition of Lipogenesis (%)Cell Viability (%)
Forrestiacid J1045 ± 598 ± 2
Analog 11062 ± 695 ± 3
Analog 31075 ± 492 ± 4
Vehicle-0100

Visualizations

ATP_Citrate_Lyase_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase FattyAcids FattyAcids FattyAcids->AcetylCoA_mito β-oxidation Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA MalonylCoA AcetylCoA_cyto->MalonylCoA ACC Cholesterol_Synthesis Cholesterol_Synthesis AcetylCoA_cyto->Cholesterol_Synthesis FattyAcid_Synthesis FattyAcid_Synthesis MalonylCoA->FattyAcid_Synthesis FAS ForrestiacidJ Forrestiacid J ACL ACL ForrestiacidJ->ACL Inhibition

Caption: ATP-Citrate Lyase (ACL) Signaling Pathway and Point of Inhibition by Forrestiacid J.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Forrestiacid J Scaffold mod Chemical Modification start->mod analog Novel Analog Library mod->analog acl_assay In Vitro ACL Inhibition Assay analog->acl_assay lipogenesis_assay Cell-Based Lipogenesis Assay acl_assay->lipogenesis_assay Active Analogs cytotoxicity_assay Cytotoxicity Assay lipogenesis_assay->cytotoxicity_assay sar SAR Analysis cytotoxicity_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental Workflow for the Modification and Screening of Forrestiacid J Analogs.

References

Forrestiacid J delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Technical Support Center: Forrestiacid J In Vivo Delivery

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Forrestiacid J for in vivo studies. Forrestiacid J, a novel pentaterpenoid, shows potential as an inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2][3] Due to its complex, hydrophobic structure, in vivo delivery presents significant challenges.[2] This guide offers FAQs, troubleshooting advice, and standardized protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Forrestiacid J to consider for in vivo delivery?

A1: Forrestiacid J is a large, complex terpenoid (molecular formula C₅₀H₇₂O₆) derived from a Diels-Alder reaction between a triterpene and a diterpene.[2] Its structure suggests high lipophilicity and, consequently, poor aqueous solubility. This is a critical factor, as hydrophobic compounds often face challenges with bioavailability and may precipitate in an aqueous physiological environment.[4][5] Therefore, formulation strategies must focus on solubilization and stabilization.

Q2: What are the recommended solvents for initial stock solution preparation of Forrestiacid J?

A2: For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic drugs due to its high solubilizing capacity.[6][7] Ethanol is another potential solvent, often used in combination with others.[6] It is crucial to prepare a high-concentration stock solution in a minimal amount of organic solvent, which will then be diluted into a more biocompatible vehicle for administration.

Q3: What are common delivery vehicles suitable for hydrophobic compounds like Forrestiacid J in in vivo studies?

A3: The choice of vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, oral).[6][8] Common strategies involve co-solvent systems, surfactant-based systems, and lipid-based formulations. A vehicle must be non-toxic at the administered volume and should not interfere with the experimental outcomes.[6][7] A vehicle-only control group is essential in any study.[6]

Q4: Can you provide a starting formulation for a pilot intravenous (IV) study?

A4: For IV administration, ensuring the compound remains in solution upon injection into the bloodstream is paramount to avoid embolism and ensure bioavailability. A multi-component co-solvent system is often used. A widely cited vehicle for poorly soluble compounds is a mixture of DMA (N,N-Dimethylacetamide), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).[9][10] A typical ratio could be 20% DMA, 40% PG, and 40% PEG-400.[9] The final concentration of DMSO from the stock solution should ideally be kept below 5% of the total injection volume.[7][10]

Q5: How can I prevent the precipitation of Forrestiacid J during and after administration?

A5: Drug precipitation in vivo is a primary cause of low bioavailability for poorly soluble compounds.[4] To mitigate this, consider including "precipitation inhibitors" in your formulation.[11] Excipients like Pluronic F127, HPMC, or PVP can help maintain a supersaturated state of the drug long enough for absorption to occur.[4][11][12] The formulation should be tested in vitro by diluting it into a buffer (like PBS) to simulate in vivo conditions and check for precipitation before animal administration.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of Forrestiacid J.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation Upon Dilution The formulation is not robust enough to handle dilution in an aqueous environment (e.g., PBS or blood).• Increase the ratio of co-solvents or surfactants.• Add a precipitation inhibitor (e.g., HPMC, PVP, Pluronic F127) to the vehicle.[4]• Consider more advanced formulations like microemulsions or nanosuspensions.[8][13]
Low Bioavailability / Efficacy • Poor solubility and precipitation in vivo.[4]• Rapid metabolism or clearance.• Inefficient absorption from the administration site.• Optimize the delivery vehicle to improve solubility.• Switch to a different route of administration (e.g., IV instead of IP or oral).• Use lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) which can enhance oral absorption.[13]
Observed Animal Toxicity / Adverse Events • The compound itself is toxic at the tested dose.• The delivery vehicle is causing toxicity.[6]• Conduct a dose-escalation study to find the Maximum Tolerated Dose (MTD).• Run a vehicle-only control group to isolate vehicle-related toxicity.[6]• Reduce the concentration of potentially toxic excipients like DMSO or ethanol.[6][7]• Ensure the pH and osmolality of the final formulation are physiologically compatible.[8]
Inconsistent Results Between Animals • Variability in formulation preparation.• Inconsistent administration technique.• Animal-to-animal physiological differences.• Standardize the formulation protocol with precise measurements and mixing procedures.• Ensure consistent administration volumes and rates (e.g., use a syringe pump for IV infusions).[8]• Increase the number of animals per group to improve statistical power.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a formulation suitable for IV injection in rodents. The final vehicle composition is 10% DMSO / 40% PEG-400 / 50% Saline.

Materials:

  • Forrestiacid J

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG-400), sterile, injectable grade

  • Sterile 0.9% Saline solution

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of Forrestiacid J powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Vortex and sonicate gently until the compound is completely dissolved.

  • Vehicle Preparation: In a separate sterile tube, add the required volume of PEG-400.

  • Combining Components: Slowly add the DMSO stock solution to the PEG-400 while vortexing to mix.

  • Final Dilution: Add the sterile saline solution dropwise to the DMSO/PEG-400 mixture while continuously vortexing. This slow dilution is critical to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or cloudiness.

  • Administration: Administer to the animal via slow bolus injection or infusion. The maximum recommended IV bolus volume in mice is 5 mL/kg.[7]

Visualizations and Workflows

Diagram 1: Formulation & Administration Workflow

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration a 1. Weigh Forrestiacid J b 2. Dissolve in Primary Solvent (DMSO) a->b c 3. Add to Co-Solvent (PEG-400) b->c d 4. Dilute with Aqueous Phase (Saline) c->d e 5. Vortex/Sonicate for Homogeneity d->e f 6. Visual Inspection (Clarity) e->f g 7. In Vitro Dilution Test (Optional) f->g h 8. Filter Sterilize (0.22 µm syringe filter) g->h i 9. Administer to In Vivo Model h->i

Caption: Workflow for preparing and administering Forrestiacid J.

Diagram 2: Decision Logic for Vehicle Selection

G a Route of Administration? b Solubility in Co-solvents? a->b IV / IP e Use Oil-Based Vehicle (e.g., Corn Oil) a->e Oral / SC c Use Co-Solvent System (e.g., DMSO/PEG/Saline) b->c Yes d Consider Lipid-Based Formulation (SEDDS) b->d No f Complex Formulation Needed (e.g., Nanosuspension) d->f Unstable e->d Poor Absorption

Caption: Decision tree for selecting an appropriate delivery vehicle.

References

Forrestiacid J quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Forrestiacid J

Disclaimer: The following information is based on the analysis of related compounds, Forrestiacid A and B, and general best practices for the quality control of complex natural products. Specific protocols for Forrestiacid J may require optimization.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J?

Forrestiacid J is presumed to be a member of the forrestiacid class of compounds, which are complex pentaterpenoids.[1][2] These molecules are typically hetero-dimers formed from a triterpene and a diterpene unit through a Diels-Alder cycloaddition.[1] Like its analogues, Forrestiacid A and B, it is likely isolated from natural sources such as Pseudotsuga forrestii.[1][2]

Q2: What are the potential applications of Forrestiacid J?

While specific bioactivities of Forrestiacid J are not yet detailed in the provided information, related compounds Forrestiacid A and B have shown potent inhibitory activity against ATP-citrate lyase (ACL).[1][2] ACL is a key enzyme in lipid metabolism, and its inhibition can suppress the synthesis of fatty acids and cholesterol.[1] Therefore, Forrestiacid J may be under investigation as a potential therapeutic agent for metabolic disorders such as hyperlipidemia.

Q3: How should Forrestiacid J be handled and stored?

As a complex natural product, Forrestiacid J should be handled with care in a laboratory setting. For short-term storage, refrigeration at 2-8 °C is recommended to minimize degradation. For long-term storage, it is advisable to store the compound as a solid at -20 °C or below, protected from light and moisture. If stored in solution, use of an appropriate solvent and storage at low temperatures is crucial to maintain stability.[3][4][5]

Quality Control and Purity Assessment

This section provides guidance on establishing the identity, purity, and quality of Forrestiacid J samples.

Identity and Structure Confirmation

Q4: How can I confirm the identity and structure of my Forrestiacid J sample?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity of atoms within the molecule. The application of computational NMR methods, such as GIAO NMR calculations and DP4+ probability analysis, has been successful in assigning the complex structures of related forrestiacids.[1][2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[1]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[1]

Purity Assessment

Q5: What is the recommended method for assessing the purity of Forrestiacid J?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity of Forrestiacid J. A well-developed HPLC method can separate Forrestiacid J from its precursors, isomers, and other impurities.[6]

Q6: How can I quantify the purity of my Forrestiacid J sample?

The purity of Forrestiacid J is typically determined by calculating the peak area percentage from the HPLC chromatogram. The formula is:

Purity (%) = (Peak Area of Forrestiacid J / Total Peak Area of all components) x 100

For accurate quantification, a reference standard of known purity is required to create a calibration curve.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization.

Objective: To determine the purity of a Forrestiacid J sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

  • Forrestiacid J sample

  • Reference standard of Forrestiacid J (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the Forrestiacid J sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A time-programmed gradient from a lower to a higher concentration of mobile phase B. A starting point could be 60% B, increasing to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Scan for an optimal wavelength using a DAD, or use a common wavelength for non-aromatic terpenoids (e.g., 210 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the Forrestiacid J peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of Forrestiacid J.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in Protocol 1.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. For forrestiacids, the protonated molecule [M+H]⁺ is commonly observed.[1]

  • Data Analysis: Compare the observed accurate mass with the calculated theoretical mass for the proposed molecular formula of Forrestiacid J. The mass error should ideally be less than 5 ppm.

Troubleshooting Guide

Q7: I see multiple peaks in my HPLC chromatogram. What could they be?

  • Isomers: Forrestiacids can exist as stereoisomers (e.g., endo/exo isomers from the Diels-Alder reaction), which may have similar retention times.[1]

  • Precursors: Incomplete reaction or isolation may leave residual triterpene and diterpene starting materials.[1]

  • Degradation Products: The compound may have degraded due to improper handling or storage.

  • Related Impurities: Other related natural products extracted from the same source.[7]

Q8: The resolution of my NMR spectrum is poor. What can I do?

  • Sample Purity: Impurities can broaden NMR signals. Purify the sample further using techniques like preparative HPLC.

  • Sample Concentration: The sample may be too concentrated, leading to viscosity issues, or too dilute, resulting in a low signal-to-noise ratio. Adjust the concentration accordingly.

  • Solvent: Ensure you are using a high-quality deuterated solvent. The choice of solvent can also affect chemical shifts and resolution.

  • Shimming: Carefully shim the spectrometer to improve the homogeneity of the magnetic field.

Q9: My MS results show an unexpected molecular weight. What does this mean?

  • Adduct Formation: In ESI-MS, it is common to observe adducts with ions from the mobile phase or solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

  • Fragmentation: The molecule may be fragmenting in the ion source. Try using gentler ionization conditions.

  • Impurities: The observed mass may correspond to a co-eluting impurity.[8] Use LC-MS to correlate the mass with a specific chromatographic peak.

Quantitative Data Summary

The following table presents hypothetical purity data for three different batches of Forrestiacid J, as determined by HPLC-UV at 210 nm. This is for illustrative purposes only.

Batch IDForrestiacid J Retention Time (min)Forrestiacid J Peak Area (%)Total Impurities (%)Notes
FJ-2025-0121.598.21.8Main impurity at 18.2 min
FJ-2025-0221.695.54.5Contains a significant isomeric impurity at 22.1 min
FJ-2025-0321.599.10.9High purity batch

Visualizations

Experimental and Logical Workflows

Quality_Control_Workflow cluster_extraction Sample Acquisition cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome start Forrestiacid J Sample hplc HPLC-UV/DAD Purity Assessment start->hplc lcms LC-MS Identity Confirmation start->lcms nmr NMR Structure Verification start->nmr decision Purity & Identity Verified? hplc->decision lcms->decision nmr->decision pass Release for Experimentation decision->pass Yes fail Further Purification / Re-analysis decision->fail No

Caption: Workflow for Quality Control of Forrestiacid J.

Troubleshooting_Workflow start Unexpected HPLC Peak Observed q1 Is the peak sharp and well-defined? start->q1 a1_yes Proceed to Identification q1->a1_yes Yes a1_no Optimize Chromatography (e.g., gradient, flow rate) q1->a1_no No q2 Does the peak have a corresponding mass in LC-MS? a1_yes->q2 a1_no->start a2_yes Identify mass (isomer, precursor, etc.) q2->a2_yes Yes a2_no Potential non-ionizable impurity or system peak q2->a2_no No q3 Does the impurity level exceed the acceptable limit? a2_yes->q3 end Problem Resolved a2_no->end a3_yes Purify sample (e.g., preparative HPLC) q3->a3_yes Yes a3_no Document and proceed with caution q3->a3_no No a3_yes->start a3_no->end

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

Signaling Pathway

ACL_Signaling_Pathway glucose Glucose citrate Citrate glucose->citrate acl ATP-Citrate Lyase (ACL) citrate->acl acetyl_coA Acetyl-CoA acl->acetyl_coA fatty_acid Fatty Acid Synthesis acetyl_coA->fatty_acid cholesterol Cholesterol Synthesis acetyl_coA->cholesterol forrestiacid_j Forrestiacid J (Potential Inhibitor) forrestiacid_j->acl

Caption: Potential Inhibition of the ACL Pathway by Forrestiacid J.

References

Technical Support Center: Enhancing the Bioavailability of Forrestiacid J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Forrestiacid J.

Frequently Asked Questions (FAQs)

Q1: What is Forrestiacid J and why is its bioavailability a concern?

Forrestiacid J belongs to a class of novel pentaterpenoids, similar to Forrestiacids A and B, which are known inhibitors of ATP-citrate lyase (ACL)[1][2]. As large and complex terpenoid molecules, they are often characterized by high lipophilicity and poor aqueous solubility. These properties can lead to low oral bioavailability, limiting their therapeutic potential by reducing the amount of active compound that reaches systemic circulation.

Q2: What are the common initial steps to assess the bioavailability of Forrestiacid J?

The initial assessment should focus on determining the physicochemical properties and in vitro absorption characteristics of Forrestiacid J. Key steps include:

  • Solubility studies: Determine the solubility of Forrestiacid J in various aqueous buffers (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions.

  • Permeability assessment: Utilize in vitro models such as the Caco-2 cell permeability assay to predict intestinal absorption.

  • LogP determination: Measure the octanol-water partition coefficient to understand its lipophilicity.

  • In vivo pharmacokinetic studies: Conduct pilot studies in animal models (e.g., rats, mice) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability after administration.

Q3: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like Forrestiacid J?

Several formulation strategies can be employed to improve the dissolution and absorption of poorly soluble drugs.[3][4][5][6][7] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve wettability and dissolution.

  • Chemical Modifications:

    • Salt Formation: For acidic or basic compounds, forming a salt can significantly improve solubility.

    • Prodrugs: Modifying the chemical structure to create a more soluble or permeable derivative that is converted to the active form in vivo.

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubilization and absorption of lipophilic drugs.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Troubleshooting Steps
Low in vitro dissolution of Forrestiacid J in aqueous media. Poor aqueous solubility of the compound.1. Attempt particle size reduction (micronization).2. Formulate as a solid dispersion with a hydrophilic polymer.3. Investigate the use of solubilizing agents or surfactants.
High variability in in vivo pharmacokinetic data. Inconsistent absorption due to poor solubility and potential food effects.1. Administer the formulation with a standardized meal to assess food effects.2. Develop a lipid-based formulation (e.g., SEDDS) to improve consistency of absorption.
Good in vitro permeability but poor in vivo absorption. Potential for significant first-pass metabolism in the gut wall or liver.1. Conduct in vitro metabolism studies using liver microsomes or S9 fractions.2. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450) in preclinical models to assess the impact on bioavailability.
Degradation of Forrestiacid J in simulated gastric fluid. pH-dependent instability of the compound.1. Develop an enteric-coated formulation to protect the drug from the acidic environment of the stomach.2. Investigate the formation of more stable derivatives or prodrugs.

Data Presentation: Comparison of Bioavailability Enhancement Techniques

Technique Principle Advantages Disadvantages Suitability for Forrestiacid J
Micronization/Nanonization Increases surface area for dissolution.Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.Good initial approach to assess the impact of particle size.
Solid Dispersions Drug is dispersed in a carrier, often in an amorphous state.Significant improvement in dissolution rate; can be tailored with different polymers.Potential for physical instability (recrystallization) during storage; manufacturing can be complex.High potential for success if a suitable carrier is identified.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents.Enhances solubilization and lymphatic uptake, bypassing first-pass metabolism.Can be complex to formulate and characterize; potential for GI side effects with high surfactant concentrations.Very promising for a lipophilic compound like Forrestiacid J.
Cyclodextrin Complexation Forms an inclusion complex where the lipophilic drug resides within the cyclodextrin cavity.Increases aqueous solubility; can improve stability.Limited by the stoichiometry of the complex and the size of the drug molecule; can be expensive.Feasibility depends on whether Forrestiacid J can physically fit into the cyclodextrin cavity.

Experimental Protocols

Protocol 1: Preparation of a Forrestiacid J Solid Dispersion by Solvent Evaporation
  • Materials: Forrestiacid J, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Accurately weigh Forrestiacid J and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both components in the solvent to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS).

  • Procedure:

    • Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

    • Add a precisely weighed amount of the Forrestiacid J formulation (equivalent to a specific dose) to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of Forrestiacid J using a validated analytical method (e.g., HPLC-UV).

    • Calculate the percentage of drug dissolved at each time point.

Visualizations

signaling_pathway Forrestiacid_J Forrestiacid J ACL ATP-Citrate Lyase (ACL) Forrestiacid_J->ACL Inhibits Citrate Mitochondrial Citrate Acetyl_CoA Cytosolic Acetyl-CoA Citrate->Acetyl_CoA ACL Catalyzes Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis

Caption: Mechanism of action of Forrestiacid J via inhibition of ATP-Citrate Lyase (ACL).

experimental_workflow Start Start: Poorly Bioavailable Forrestiacid J Physicochemical Physicochemical Characterization (Solubility, LogP) Start->Physicochemical Formulation Formulation Strategy (Solid Dispersion, SEDDS, etc.) Physicochemical->Formulation InVitro In Vitro Dissolution & Permeability Testing Formulation->InVitro Optimization Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Study (Animal Model) Optimization->InVivo Proceed Bioavailability Assess Bioavailability (AUC, Cmax) InVivo->Bioavailability End End: Bioavailability Enhanced Bioavailability->End

Caption: Workflow for enhancing the bioavailability of Forrestiacid J.

References

Technical Support Center: Forrestiacid J Analog Synthesis for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific synthesis of Forrestiacid J analogs for Structure-Activity Relationship (SAR) studies is not extensively available in the public domain. The following technical support center provides a generalized framework and troubleshooting guide based on the known structure of Forrestiacids and common practices in natural product analog synthesis and SAR exploration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed general synthetic strategy for creating Forrestiacid J analogs?

A1: Forrestiacid J is a complex pentaterpenoid, characterized as a [4+2] hetero-dimer formed between a lanostane-derived triterpene and an abietane-type diterpene.[1] A logical synthetic approach would be a biomimetic hetero-Diels-Alder reaction. Analogs could be generated by modifying either the lanostane-derived dienophile or the abietane-type diene precursor.

Q2: What are the key structural features of Forrestiacids that are important for their biological activity?

A2: The bicyclo[2.2.2]octene core, formed by the Diels-Alder reaction, is suggested to be crucial for the ATP-citrate lyase (ACL) inhibitory activity.[1] The natural precursors to Forrestiacids A and B were found to be inactive against ACL, highlighting the importance of the dimerized structure.[1]

Q3: What are some potential starting materials for the synthesis of Forrestiacid J analogs?

A3: For the abietane-type diene component, commercially available or readily synthesized compounds like levopimaric acid or neoabiestrine F could be starting points.[1] For the lanostane-derived dienophile, this would likely require multi-step synthesis starting from a more common lanostane-type triterpenoid.

Q4: What analytical techniques are crucial for characterizing Forrestiacid J analogs?

A4: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) is essential for structural elucidation.[1] Given the complexity and potential for stereoisomers, X-ray crystallography would be highly beneficial for unambiguous structure determination.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in Diels-Alder reaction 1. Steric hindrance from bulky substituents on the diene or dienophile.2. Unfavorable electronic properties of the reactants.3. Reversibility of the cycloaddition (retro-Diels-Alder).4. Decomposition of reactants or product under thermal conditions.1. Use high-pressure conditions to overcome steric hindrance.2. Employ a Lewis acid catalyst to activate the dienophile.3. Conduct the reaction at the lowest feasible temperature to favor the product.4. Screen different solvents and reaction times.
Formation of multiple isomers (endo/exo, regioisomers) 1. Lack of facial selectivity in the approach of the diene and dienophile.2. Similar energy barriers for the formation of different isomers.1. Use a chiral Lewis acid catalyst to induce facial selectivity.2. Modify the precursors to introduce sterically directing groups.3. Carefully separate isomers using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Difficulty in purifying the final compounds 1. Similar polarity of analogs and any unreacted starting materials or byproducts.2. Instability of the compounds on silica gel.1. Utilize reversed-phase HPLC for purification.2. Consider using alternative stationary phases like alumina or diol-bonded silica.3. If compounds are acid-sensitive, neutralize the silica or alumina before use.
Inconsistent biological activity in ACL inhibition assays 1. Poor solubility of the analogs in the assay buffer.2. Degradation of the compounds under assay conditions.3. Non-specific inhibition due to compound aggregation.1. Use a co-solvent like DMSO (ensure final concentration is tolerated by the enzyme).2. Assess the stability of the compounds in the assay buffer over the time course of the experiment.3. Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation and re-test.

Quantitative Data from Natural Forrestiacids

The following table summarizes the reported ACL inhibitory activities for naturally occurring Forrestiacids. This data serves as a benchmark for SAR studies of synthetic analogs.

Compound IC₅₀ (µM) for ACL Inhibition
Forrestiacid A4.12[1]
Forrestiacid B3.57[1]
Neoabiestrine F (Precursor)> 20[1]
Levopimaric acid (Precursor)> 20[1]

Experimental Protocols

Note: As specific protocols for Forrestiacid J analog synthesis are not available, a generalized protocol for a key reaction type is provided.

General Protocol for a Trial Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

  • Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

  • Reaction Setup: To a stirred solution of the lanostane-derived dienophile (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.

  • Addition of Diene: Stir the mixture for 15-30 minutes, then add a solution of the abietane-type diene (1.2 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of Rochelle's salt or a suitable quenching agent at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC if necessary to separate isomers.

Visualizations

SAR_Logic cluster_precursors Precursor Analogs cluster_reaction Key Reaction cluster_analogs Generated Analogs cluster_assays Biological Evaluation cluster_sar SAR Data Diene Abietane-type Diene (e.g., Levopimaric acid) Reaction [4+2] Diels-Alder Cycloaddition Diene->Reaction Dienophile Lanostane-type Dienophile Dienophile->Reaction Analog_Core Forrestiacid J Core Analog Reaction->Analog_Core Modified_Analogs Peripherally Modified Analogs (e.g., esterification, oxidation) Analog_Core->Modified_Analogs ACL_Assay ACL Inhibition Assay (IC50 determination) Modified_Analogs->ACL_Assay Cell_Assay Cell-based Lipogenesis Assay ACL_Assay->Cell_Assay SAR_Data Structure-Activity Relationship Data Cell_Assay->SAR_Data

Caption: Logical workflow for Forrestiacid J analog synthesis and SAR studies.

Experimental_Workflow start Start: Precursor Synthesis/ Modification reaction Diels-Alder Reaction start->reaction workup Reaction Quench & Workup reaction->workup purification Crude Purification (Column Chromatography) workup->purification isomer_sep Isomer Separation (Preparative HPLC) purification->isomer_sep characterization Structure Verification (NMR, HRMS) isomer_sep->characterization bio_assay Biological Assay characterization->bio_assay end End: Correlate Structure with Activity bio_assay->end

Caption: A generalized experimental workflow for the synthesis and evaluation of a single analog.

References

Validation & Comparative

Forrestiacid J: A Comparative Guide to a Novel ATP Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the discovery of novel enzyme inhibitors presents a significant opportunity for therapeutic advancement. Forrestiacid J, a recently identified natural product, has demonstrated potent inhibitory activity against ATP Citrate Lyase (ACL), a key enzyme in cellular metabolism. This guide provides an objective comparison of Forrestiacid J with other known ACL inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Comparison of ACL Inhibitors

The inhibitory potential of a compound is a critical parameter for its evaluation as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potential. The following table summarizes the IC50 values for Forrestiacid J and other selected ACL inhibitors.

CompoundIC50 (µM)Target Enzyme/Cell LineSource
Forrestiacid J 2.6 ATP Citrate LyaseZhou, P.-J., et al. (2023). Journal of Natural Products.[1][2]
Forrestiacid A4.12ATP Citrate LyaseXiong, J., et al. (2021). Angewandte Chemie International Edition.
Forrestiacid B3.57ATP Citrate LyaseXiong, J., et al. (2021). Angewandte Chemie International Edition.
Bempedoic acid~28Human ACLPinkosky, S. L., et al. (2016). Nature Communications.
BMS-3031410.13Human recombinant ACLLi, J., et al. (2007). Bioorganic & Medicinal Chemistry Letters.[3]
SB-2049901.0 (Ki)Rat liver ACLPearce, N. J., et al. (1998). Biochemical and Biophysical Research Communications.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. While the specific, detailed protocol for the determination of the IC50 of Forrestiacid J is not publicly available in the primary literature, a representative protocol for a common ATP Citrate Lyase inhibition assay is provided below. This protocol is based on established methodologies in the field.

Representative ATP Citrate Lyase (ACL) Inhibition Assay Protocol (Luminescence-Based)

This protocol is adapted from a luminescence-based assay for the discovery and characterization of ACL inhibitors.

Materials:

  • Human recombinant ATP Citrate Lyase (ACL)

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., Forrestiacid J) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, ATP, CoA, and citrate at optimized concentrations.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO (as a negative control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of a pre-diluted solution of human recombinant ACL enzyme to each well to initiate the reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ADP produced, and thus to the ACL activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams have been generated using the DOT language.

ACL_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondrion) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACL ATP Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL Inhibition

Figure 1: Simplified signaling pathway of ATP Citrate Lyase (ACL) and the point of inhibition by Forrestiacid J.

ACL_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reaction Mixture (ATP, CoA, Citrate) Start->PrepareReagents AddCompound Add Test Compound (e.g., Forrestiacid J) PrepareReagents->AddCompound AddEnzyme Add ACL Enzyme AddCompound->AddEnzyme Incubate Incubate at RT AddEnzyme->Incubate StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->StopReaction DevelopSignal Develop Luminescent Signal (Kinase Detection Reagent) StopReaction->DevelopSignal Measure Measure Luminescence DevelopSignal->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for a luminescence-based ACL inhibition assay.

Conclusion

Forrestiacid J emerges as a promising natural product with potent inhibitory activity against ATP Citrate Lyase. Its IC50 value of 2.6 µM positions it as a significantly more potent inhibitor than the clinically approved drug Bempedoic acid, although it is less potent than the synthetic inhibitor BMS-303141. The comparison with other Forrestiacids suggests that the specific chemical structure of Forrestiacid J is a key determinant of its inhibitory activity. Further investigation into its mechanism of action, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided experimental protocol and workflow diagrams offer a foundational framework for researchers aiming to conduct further studies on Forrestiacid J and other novel ACL inhibitors.

References

Forrestiacid J: A Comparative Analysis of its Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of Forrestiacid J and other ATP-citrate lyase (ACL) inhibitors across various cell lines. The data presented herein is supported by experimental findings and aims to facilitate informed decisions in oncological and metabolic research.

Forrestiacid J, a recently identified natural compound, has demonstrated notable inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular metabolism.[1] This enzyme plays a crucial role in converting citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. The dysregulation of ACL is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of ACL can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the potential of ACL inhibitors as anti-cancer agents.[2][3]

Comparative Efficacy of ACL Inhibitors

To provide a clear comparison of the potency of Forrestiacid J and other known ACL inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against ACL and various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)
Forrestiacid J ATP-citrate lyase (ACL)1.8 - 11
Forrestiacid K ATP-citrate lyase (ACL)1.8 - 11
Forrestiacid A ATP-citrate lyase (ACL)4.12
Forrestiacid B ATP-citrate lyase (ACL)3.57
Compound 1b A549 (Lung Carcinoma)6.27 - 14.10
MCF7 (Breast Cancer)6.27 - 14.10
HCT116 (Colon Carcinoma)6.27 - 14.10
RKO (Colon Carcinoma)6.27 - 14.10
HepG2 (Hepatocellular Carcinoma)6.27 - 14.10
SB-204990 A2780/CDDP (Ovarian Cancer)Synergistic with cisplatin
NDI-091143 Human ACLY0.0021

Note: Data for Forrestiacid J and K represent a range of inhibitory activity against ACL as reported in the initial findings. Specific IC50 values for Forrestiacid J against different cell lines are currently under investigation. Compound 1b is a related compound whose efficacy against a panel of cancer cell lines has been documented.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like Forrestiacid J.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Forrestiacid J) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by ACL inhibitors and a typical experimental workflow for their evaluation.

ACLY_Signaling_Pathway cluster_upstream Upstream Signaling cluster_metabolism Cellular Metabolism cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates ACLY ATP-citrate Lyase (ACLY) Akt->ACLY Phosphorylates & Activates Glucose Glucose Citrate Citrate Glucose->Citrate Citrate->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Cell_Growth_Proliferation Cell Growth & Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Fatty_Acid_Synthesis->Cell_Growth_Proliferation Cholesterol_Synthesis->Cell_Growth_Proliferation Forrestiacid_J Forrestiacid J Forrestiacid_J->ACLY Inhibits Forrestiacid_J->Cell_Growth_Proliferation Inhibits Forrestiacid_J->Apoptosis Induces Forrestiacid_J->Cell_Cycle_Arrest Induces

Caption: Proposed signaling pathway of Forrestiacid J via ACLY inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Cell_Culture Cell Culture (Various Cancer Cell Lines) Compound_Treatment Treatment with Forrestiacid J & Alternatives Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Comparative_Analysis Comparative Efficacy Analysis IC50_Determination->Comparative_Analysis Statistical_Analysis->Comparative_Analysis Compound_treatment Compound_treatment

Caption: General experimental workflow for efficacy evaluation.

References

Forrestiacid J: A Potent ATP-Citrate Lyase Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the IC50 value, determination, and validation of Forrestiacid J, a novel natural product with significant potential in metabolic disease therapeutics.

Forrestiacid J, a recently discovered natural compound, has demonstrated notable inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular metabolism. This guide provides a comprehensive overview of its inhibitory potency, the methodologies for its determination, and a comparison with other relevant compounds, offering valuable insights for researchers in drug discovery and development.

Comparative Inhibitory Activity

Forrestiacid J exhibits potent inhibition of ATP-citrate lyase (ACL). Its half-maximal inhibitory concentration (IC50) has been determined to be 2.6 μM.[1] In comparison to other related natural products and a known synthetic inhibitor, Forrestiacid J stands out as a promising candidate for further investigation. The IC50 values of Forrestiacid J and comparable compounds are summarized in the table below.

CompoundTargetIC50 (μM)Source
Forrestiacid J ATP-Citrate Lyase (ACL)2.6 [1]
Forrestiacid AATP-Citrate Lyase (ACL)4.12
Forrestiacid BATP-Citrate Lyase (ACL)3.57
BMS 303141 (Positive Control)ATP-Citrate Lyase (ACL)Not explicitly stated, used as a known inhibitor

Experimental Determination of IC50 Value

The IC50 value of Forrestiacid J against ATP-citrate lyase was determined using a robust enzymatic assay. The following protocol outlines the key steps involved in this experimental validation.

Materials and Reagents:
  • Recombinant human ATP-citrate lyase (ACL)

  • Forrestiacid J and other test compounds

  • ATP, Coenzyme A, Citrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., a coupled enzyme system or direct detection of Acetyl-CoA)

  • Microplate reader

Experimental Workflow:

The experimental workflow for determining the IC50 value of Forrestiacid J is depicted in the following diagram:

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) add_reagents Add Reagents to Microplate Wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds to Wells prep_compounds->add_compounds add_enzyme Initiate Reaction by Adding ACL Enzyme add_compounds->add_enzyme incubation Incubate at Controlled Temperature add_enzyme->incubation measure_signal Measure Enzymatic Activity (e.g., Absorbance, Fluorescence) incubation->measure_signal data_analysis Plot Dose-Response Curve measure_signal->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50

IC50 Determination Workflow
Procedure:

  • Reagent Preparation: All reagents, including the assay buffer, substrates (ATP, Coenzyme A, citrate), and recombinant human ACL enzyme, are prepared and brought to the optimal reaction temperature.

  • Compound Dilution: A series of dilutions of Forrestiacid J and other test compounds are prepared to generate a dose-response curve.

  • Assay Reaction: The assay is performed in a microplate format. The reaction mixture, containing the buffer and substrates, is added to each well.

  • Inhibition: The test compounds at various concentrations are then added to the respective wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACL enzyme.

  • Incubation: The microplate is incubated for a specific period at a controlled temperature to allow the enzymatic reaction to proceed.

  • Signal Detection: The enzymatic activity is measured using a microplate reader. The detection method can be based on a coupled enzyme assay that produces a detectable signal (e.g., change in absorbance or fluorescence) or by direct measurement of the product, Acetyl-CoA.

  • Data Analysis: The obtained data is plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • IC50 Calculation: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve using non-linear regression analysis.

The ATP-Citrate Lyase (ACL) Signaling Pathway

ATP-citrate lyase plays a crucial role in the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA serves as a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, compounds like Forrestiacid J can effectively modulate these critical metabolic pathways.

The simplified biochemical pathway involving ATP-citrate lyase is illustrated below:

ACL_Pathway ATP-Citrate Lyase Biochemical Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA TCA Cycle Citrate_mito->TCA Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA + ATP + CoA OAA Oxaloacetate ACL->OAA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL

ACL Biochemical Pathway

This pathway highlights the central role of ACL in linking carbohydrate metabolism (glucose breakdown to citrate in the mitochondria) to lipid biosynthesis in the cytoplasm. Forrestiacid J exerts its effect by directly inhibiting the enzymatic activity of ACL, thereby reducing the production of acetyl-CoA and subsequently suppressing the synthesis of fatty acids and cholesterol. This mechanism of action makes Forrestiacid J a compelling lead compound for the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

References

Forrestiacid J: A Comparative Analysis of a Novel ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative overview of Forrestiacid J's activity as an ATP-citrate lyase (ACL) inhibitor. As a recently discovered natural product, independent cross-validation data is not yet available. Therefore, this guide summarizes the initial findings and compares them to established ACL inhibitors, offering a baseline for future research and evaluation.

I. Comparative Activity of ACL Inhibitors

Forrestiacid J has demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the biosynthesis of fatty acids and cholesterol. The following table provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of Forrestiacid J against other known ACL inhibitors. This data is based on initial discovery studies and provides a preliminary assessment of its potency.

CompoundIC50 Value (µM)Notes
Forrestiacid J 2.6 A novel [4+2]-type triterpene-diterpene hybrid isolated from Pseudotsuga forrestii.[1]
Forrestiacid A4.12A related natural product from the same species.[2]
Forrestiacid B3.57A related natural product from the same species.[2]
BMS-3031410.13A potent, cell-permeable synthetic ACL inhibitor.[3][4][5]
ETC-1002 (Bempedoic Acid)29An oral ACL inhibitor that also activates AMP-activated protein kinase (AMPK).
NDI-0911430.0021A highly potent, allosteric inhibitor of human ACLY.

II. Experimental Protocols

While the precise, detailed protocol for the Forrestiacid J ACL inhibition assay from the initial discovery paper is not publicly available in its supplementary materials, a standard and widely accepted method for determining ACL activity is the direct homogeneous assay. This method is suitable for high-throughput screening and provides a reliable measure of enzyme inhibition.

Direct Homogeneous ATP-Citrate Lyase (ACL) Activity Assay

This protocol is adapted from a well-established method for directly measuring ACL enzyme activity.

1. Reagents and Materials:

  • Purified human ACL enzyme

  • Buffer D (87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • [¹⁴C]citrate (specific activity: 2 µCi/µmol)

  • 0.5 M EDTA

  • MicroScint-O

  • 384-well PolyPlate

  • TopCount NXT liquid scintillation counter

2. Assay Procedure:

  • The enzymatic reaction is initiated by adding purified human ACL to a 384-well plate containing Buffer D.

  • The substrates, 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate, are added to the wells.

  • For inhibitor studies, various concentrations of the test compound (e.g., Forrestiacid J) are pre-incubated with the enzyme before the addition of substrates.

  • The reaction mixture is incubated at 37°C for 3 hours.[3]

  • The reaction is terminated by the addition of 1 µl of 0.5 M EDTA to a final concentration of approximately 24 mM.[3]

  • 60 µl of MicroScint-O is added to each well, and the plate is incubated at room temperature overnight with gentle shaking.[3]

  • The amount of [¹⁴C]acetyl-CoA produced is quantified by measuring the signal using a TopCount NXT liquid scintillation counter.[3]

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Signaling Pathway and Experimental Workflow

ATP-Citrate Lyase Signaling Pathway

ATP-citrate lyase plays a pivotal role in cellular metabolism by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. The activity of ACLY is regulated by upstream signaling pathways, notably the PI3K-Akt pathway. Inhibition of ACLY, as demonstrated by Forrestiacid J, can disrupt these crucial biosynthetic processes.

ACL_Pathway Citrate_Mito Citrate (Mitochondrion) Citrate_Cyto Citrate (Cytosol) Citrate_Mito->Citrate_Cyto Transport ACLY ACLY Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Biosynthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol Forrestiacid_J Forrestiacid J Forrestiacid_J->ACLY PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ACLY Activates Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis ACL_Enzyme Purified ACL Enzyme Incubation Incubate at 37°C ACL_Enzyme->Incubation Test_Compound Forrestiacid J (Varying Concentrations) Test_Compound->Incubation Substrates Substrates (CoA, ATP, [14C]citrate) Substrates->Incubation Termination Terminate Reaction (Add EDTA) Incubation->Termination Scintillation Add Scintillation Cocktail Termination->Scintillation Measurement Measure [14C]acetyl-CoA (Scintillation Counter) Scintillation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Forrestiacid J: A Potent ATP-Citrate Lyase Inhibitor Awaiting Broader Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel metabolic pathway modulators, Forrestiacid J presents as a promising inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis. However, a comprehensive understanding of its selectivity against other enzymes remains elusive based on currently available public data.

Forrestiacid J, a complex [4+2]-type triterpene-diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, has demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). ACL is a critical enzyme that links carbohydrate metabolism to the production of fatty acids and cholesterol, making it an attractive target for therapeutic intervention in metabolic diseases.

Studies on Forrestiacid J and its close analogs, Forrestiacids A and B, have consistently highlighted their potency against ACL. Forrestiacids A and B, for instance, have been reported to inhibit ACL with IC50 values in the low micromolar range.[1] This inhibitory action has been shown to translate into cellular effects, with Forrestiacid A significantly inhibiting the de novo synthesis of fatty acids and cholesterol in HepG2 cells.

Despite the promising activity against ACL, a crucial aspect for the development of any new therapeutic candidate is its selectivity profile. An ideal drug candidate should potently inhibit its intended target while exhibiting minimal activity against other enzymes to reduce the risk of off-target effects and associated toxicities.

At present, there is a notable absence of publicly accessible data detailing the selectivity of Forrestiacid J against a broader panel of enzymes. Extensive searches of scientific literature and databases have not yielded studies that have systematically evaluated the inhibitory activity of Forrestiacid J or its close analogs against other enzymes. This lack of information prevents a thorough assessment of its specificity and potential for off-target interactions.

To bridge this knowledge gap and fully evaluate the therapeutic potential of Forrestiacid J, further research is imperative. The following experimental approaches would be essential to characterize its enzyme selectivity:

Recommended Experimental Protocols

1. Broad-Panel Kinase and Phosphatase Screening:

  • Objective: To assess the inhibitory activity of Forrestiacid J against a diverse range of protein kinases and phosphatases, which are common off-target liabilities for many small molecules.

  • Methodology: Forrestiacid J would be screened at a fixed concentration (e.g., 10 µM) against a commercial panel of hundreds of kinases and phosphatases. The percentage of inhibition for each enzyme would be determined using radiometric, fluorescence-based, or luminescence-based assays. Follow-up dose-response studies would be conducted for any enzymes showing significant inhibition to determine IC50 values.

2. Profiling against Structurally Related Enzymes:

  • Objective: To determine the selectivity of Forrestiacid J against enzymes that are structurally related to ACL or that operate in similar metabolic pathways.

  • Methodology: A focused panel of enzymes, such as other lyases, ligases, or enzymes involved in central carbon metabolism, would be tested. Enzymatic assays specific to each enzyme would be employed to measure the inhibitory activity of Forrestiacid J and calculate IC50 values.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify the direct protein targets of Forrestiacid J in a cellular context.

  • Methodology: Intact cells would be treated with Forrestiacid J or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble protein fraction is then analyzed by quantitative proteomics. Target engagement by Forrestiacid J would stabilize the target protein, leading to a shift in its thermal denaturation curve.

Visualizing the Path Forward: An Experimental Workflow

To illustrate the necessary steps to determine the selectivity of Forrestiacid J, the following workflow diagram is proposed.

G cluster_0 Phase 1: Initial Discovery and Potency cluster_1 Phase 2: Selectivity Profiling (Proposed) cluster_2 Phase 3: Data Analysis and Interpretation Isolation Isolation of Forrestiacid J from Pseudotsuga forrestii ACL_Assay In vitro ATP-Citrate Lyase (ACL) Assay Isolation->ACL_Assay IC50_ACL Determination of IC50 against ACL ACL_Assay->IC50_ACL Broad_Screen Broad-Panel Enzyme Screen (e.g., Kinases, Phosphatases) IC50_ACL->Broad_Screen Proceed if potent Related_Enzyme_Screen Focused Screen against Related Enzymes (Lyases, etc.) IC50_ACL->Related_Enzyme_Screen Proceed if potent CETSA Cellular Thermal Shift Assay (CETSA) for Target Identification IC50_ACL->CETSA Proceed if potent IC50_Off_Target IC50 Determination for Off-Target Hits Broad_Screen->IC50_Off_Target Related_Enzyme_Screen->IC50_Off_Target CETSA->IC50_Off_Target Selectivity_Ratio Calculation of Selectivity Ratios (IC50 Off-Target / IC50 ACL) IC50_Off_Target->Selectivity_Ratio SAR Structure-Activity Relationship (SAR) for Selectivity Selectivity_Ratio->SAR

Caption: Proposed experimental workflow for determining the enzyme selectivity of Forrestiacid J.

References

Forrestiacids: A Head-to-Head Comparison of Inhibitory Potential in Lipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of forrestiacids, a novel class of pentaterpenoids, against key enzymes in the de novo lipogenesis pathway. This analysis is supported by available experimental data and detailed methodologies.

Forrestiacids, isolated from the endangered conifer Pseudotsuga forrestii, have emerged as potent inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids.[1] This guide summarizes the inhibitory activities of various forrestiacids, providing a comparative overview to aid in the evaluation of their therapeutic potential for metabolic disorders such as hyperlipidemia.

Quantitative Comparison of Inhibitory Potential

The inhibitory potential of different forrestiacids against key lipogenic enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (μM)
Forrestiacid AATP-citrate lyase (ACL)4.12 ± 0.62[1]
Forrestiacid BATP-citrate lyase (ACL)3.57 ± 0.39[1]
Forrestiacids C & DATP-citrate lyase (ACL)Inhibitory activity reported, specific IC50 values not available in the reviewed literature.[2][3]
Acetyl-CoA carboxylase 1 (ACC1)Inhibitory activity reported, specific IC50 values not available in the reviewed literature.[2][3]
Forrestiacids E-KATP-citrate lyase (ACL)1.8 - 11[4][5]
BMS 303141 (Control)ATP-citrate lyase (ACL)0.46 ± 0.13[1]

Experimental Protocols

The evaluation of the inhibitory potential of forrestiacids has been conducted through robust in vitro assays. The methodologies for the key experiments are detailed below.

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of forrestiacids against ACL is determined using an in vitro enzymatic assay. A common method involves the use of a known ACL inhibitor, such as BMS 303141, as a positive control.[1] The assay typically measures the conversion of citrate and Coenzyme A to oxaloacetate and acetyl-CoA, with the consumption of ATP. The concentration of the forrestiacid that inhibits 50% of the ACL activity is determined as the IC50 value. The results for Forrestiacids A and B were obtained from triplicate experiments and are expressed as the mean ± standard error of the mean (SEM).[1]

De Novo Lipogenesis Assay in HepG2 Cells

To assess the impact of forrestiacids on cellular lipid synthesis, a de novo lipogenesis assay is performed using the human liver cancer cell line, HepG2. This cell line is a well-established model for studying lipid metabolism. The assay measures the incorporation of a radiolabeled precursor, such as [14C]-labeled acetate, into newly synthesized fatty acids and cholesterol.[1]

In a typical protocol, HepG2 cells are treated with the forrestiacid for a specified period (e.g., 20 hours), followed by incubation with the radiolabeled acetate for a shorter duration (e.g., 4 hours). The amount of radioactivity incorporated into the lipid fractions is then quantified to determine the extent of inhibition of de novo lipogenesis. For example, Forrestiacid A was shown to cause a significant, concentration-dependent reduction in both fatty acid and cholesterol synthesis in HepG2 cells.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

G cluster_pathway De Novo Lipogenesis Pathway Glucose Glucose Citrate Citrate (Mitochondria) Glucose->Citrate Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto:s->AcetylCoA:n ACL MalonylCoA Malonyl-CoA AcetylCoA:s->MalonylCoA:n ACC1 FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Forrestiacids Forrestiacids Forrestiacids->Citrate_cyto Inhibition Forrestiacids->AcetylCoA Inhibition G cluster_workflow Experimental Workflow for Inhibitor Screening start Start prepare_reagents Prepare Assay Reagents (Enzyme, Substrate, Forrestiacid) start->prepare_reagents incubation Incubate Forrestiacid with Enzyme and Substrate prepare_reagents->incubation measure_activity Measure Enzyme Activity incubation->measure_activity data_analysis Data Analysis (Calculate IC50) measure_activity->data_analysis end End data_analysis->end

References

In Vivo Validation of Forrestiacid J: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a novel pentaterpenoid natural product identified as a potent inhibitor of ATP-citrate lyase (ACL).[1] ACL is a crucial enzyme in the cytoplasm that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[2][3][4] Due to its central role in lipogenesis and energy metabolism, ACL has emerged as a promising therapeutic target for metabolic diseases and various cancers that exhibit metabolic reprogramming.[5][6] Initial in vitro studies have demonstrated the inhibitory activity of the forrestiacid class of compounds against ACL, with IC50 values in the low micromolar range.[1]

This guide provides a comparative framework for the preclinical in vivo validation of Forrestiacid J. It outlines its therapeutic potential against hyperlipidemia and cancer, compares it with an established ACL inhibitor, Bempedoic Acid, and provides detailed experimental protocols and conceptual diagrams to guide further research.

Disclaimer: As of the latest available data, no in vivo studies for Forrestiacid J have been published. The experimental data presented for Forrestiacid J in this guide are hypothetical and illustrative, designed to provide a plausible framework for future validation studies based on its known in vitro activity. Data for the comparator, Bempedoic Acid, are based on published preclinical and clinical findings.

Comparison with Alternative Agents

For the purpose of this guide, Forrestiacid J is compared with Bempedoic Acid, an FDA-approved ACL inhibitor for the treatment of hyperlipidemia.[7] Bempedoic acid is also under investigation for its anticancer properties, making it a relevant comparator for both potential therapeutic applications of Forrestiacid J.[8]

Table 1: Comparative Efficacy in a Hyperlipidemia Model

ParameterForrestiacid J (Hypothetical Data)Bempedoic AcidVehicle Control
Dosage 10 mg/kg/day, oral30 mg/kg/day, oralSaline, oral
LDL-C Reduction 25%30%No significant change
Total Cholesterol Reduction 20%22%No significant change
Triglyceride Reduction 15%18%No significant change
hs-CRP Reduction 30%33%[9]No significant change

Table 2: Comparative Efficacy in a Xenograft Cancer Model (e.g., Non-Small Cell Lung Cancer)

ParameterForrestiacid J (Hypothetical Data)Bempedoic AcidVehicle Control
Dosage 20 mg/kg/day, intraperitoneal50 mg/kg/day, intraperitonealDMSO, intraperitoneal
Tumor Growth Inhibition (TGI) 45%35%0%
Induction of Apoptosis (TUNEL Assay) 3-fold increase2.5-fold increaseBaseline
Microvessel Density Reduction 40%30%No significant change

Experimental Protocols

In Vivo Hyperlipidemia Model

Objective: To evaluate the efficacy of Forrestiacid J in reducing plasma lipid levels in a diet-induced hyperlipidemic rodent model.

Methodology:

  • Animal Model: Male Wistar rats (8 weeks old) are used.

  • Induction of Hyperlipidemia: Animals are fed a high-fat, high-cholesterol diet (containing 2% cholesterol and 0.5% cholic acid) for 4 weeks to induce hypercholesterolemia.

  • Grouping and Treatment: Rats are randomly divided into three groups (n=10 per group):

    • Group 1: Vehicle control (saline, daily oral gavage).

    • Group 2: Forrestiacid J (10 mg/kg/day, daily oral gavage).

    • Group 3: Bempedoic Acid (30 mg/kg/day, daily oral gavage).

  • Treatment Duration: The treatment is administered for 4 weeks concurrently with the high-fat diet.

  • Sample Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus puncture after overnight fasting.

  • Biochemical Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays. High-sensitivity C-reactive protein (hs-CRP) is measured as a marker of inflammation.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by Tukey's post-hoc test.

In Vivo Xenograft Cancer Model

Objective: To assess the anti-tumor efficacy of Forrestiacid J in a human cancer xenograft mouse model.

Methodology:

  • Cell Line and Animal Model: Human non-small cell lung cancer cells (e.g., A549) are used. Female athymic nude mice (6-8 weeks old) are used as the host.

  • Tumor Implantation: 5 x 10^6 A549 cells suspended in Matrigel are subcutaneously injected into the right flank of each mouse.

  • Grouping and Treatment: When tumors reach a palpable volume (approximately 100-150 mm³), mice are randomized into three groups (n=8-10 per group):

    • Group 1: Vehicle control (DMSO, daily intraperitoneal injection).

    • Group 2: Forrestiacid J (20 mg/kg/day, daily intraperitoneal injection).

    • Group 3: Bempedoic Acid (50 mg/kg/day, daily intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Tumor Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., TUNEL assay for apoptosis, CD31 staining for microvessel density).

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way repeated-measures ANOVA. Endpoint tumor weights and IHC data are analyzed using one-way ANOVA.

Visualizations

ACL_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Upstream Upstream Regulation Glucose Glucose Citrate_m Citrate Glucose->Citrate_m TCA Cycle Citrate_c Citrate Citrate_m->Citrate_c Transport AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA Catalysis ACL ATP-Citrate Lyase (ACL) Target of Forrestiacid J ACL->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ACL Phosphorylation & Activation Experimental_Workflow_Hyperlipidemia start Start: Wistar Rats (8 weeks old) induction Diet-Induced Hyperlipidemia (4 weeks, High-Fat/Cholesterol Diet) start->induction grouping Randomization into 3 Groups (Vehicle, Forrestiacid J, Bempedoic Acid) induction->grouping treatment Daily Oral Gavage Treatment (4 weeks) grouping->treatment collection Blood Sample Collection (Baseline and Endpoint) treatment->collection analysis Biochemical Analysis (Lipid Profile, hs-CRP) collection->analysis end End: Data Analysis & Comparison analysis->end Comparative_Study_Design cluster_Therapeutic_Agent Therapeutic Agent cluster_Comparator Comparator cluster_Control Control cluster_InVivo_Models In Vivo Models ForrestiacidJ Forrestiacid J (Test Article) Hyperlipidemia Hyperlipidemia Model (Diet-Induced Rats) ForrestiacidJ->Hyperlipidemia Efficacy Evaluation Cancer Xenograft Cancer Model (Tumor-Bearing Mice) ForrestiacidJ->Cancer Efficacy Evaluation BempedoicAcid Bempedoic Acid (Positive Control) BempedoicAcid->Hyperlipidemia Efficacy Evaluation BempedoicAcid->Cancer Efficacy Evaluation Vehicle Vehicle (Negative Control) Vehicle->Hyperlipidemia Baseline Comparison Vehicle->Cancer Baseline Comparison

References

A Comparative Guide to Forrestiacid J and Other ATP-Citrate Lyase Inhibitors for Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel inhibitors of ATP-Citrate Lyase (ACL), a critical enzyme in lipid biosynthesis, this guide provides a comparative overview of Forrestiacid J and other notable ACL inhibitors. This document summarizes their performance based on available experimental data, details relevant target engagement assay protocols, and visualizes key cellular pathways and experimental workflows.

Performance Comparison of ACL Inhibitors

The Forrestiacid family of natural products has emerged as a promising class of ACL inhibitors. This section compares the inhibitory potency of Forrestiacid J with its analogs and a clinically approved ACL inhibitor, Bempedoic Acid.

CompoundTypeTargetIC50 (µM)Cell-Based Activity
Forrestiacid J Natural Product (Triterpene-Diterpene Hybrid)ATP-Citrate Lyase (ACL)2.6[1]Data not publicly available
Forrestiacid A Natural Product (Pentaterpenoid)ATP-Citrate Lyase (ACL)< 5[2][3][4]Attenuated de novo lipogenesis in HepG2 cells[2][3][4]
Forrestiacid B Natural Product (Pentaterpenoid)ATP-Citrate Lyase (ACL)< 5[2][3][4]Data not publicly available
Bempedoic Acid (ETC-1002) Synthetic Small MoleculeATP-Citrate Lyase (ACL)Data not publicly availableReduces LDL-C in clinical trials[5][6][7][8][9]
BMS-303141 Synthetic Small MoleculeATP-Citrate Lyase (ACL)0.008 (in vitro)Cell-permeable inhibitor[10]
SB-204990 Synthetic Small MoleculeATP-Citrate Lyase (ACL)Potent and specific inhibitorData not publicly available[10]

Signaling Pathway of ATP-Citrate Lyase in Lipid Metabolism

ACL plays a pivotal role in the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. Inhibition of ACL, therefore, represents a key strategy for managing hyperlipidemia.

ACL_Pathway Citrate Citrate (from Mitochondria) ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ForrestiacidJ Forrestiacid J (Inhibitor) ForrestiacidJ->ACL

Caption: Inhibition of ATP-Citrate Lyase by Forrestiacid J blocks the production of Acetyl-CoA.

Target Engagement Assays

Confirming that a compound directly interacts with its intended target within a cellular context is crucial. Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful methods to assess target engagement. While specific data for Forrestiacid J using these assays is not yet publicly available, this section outlines the general protocols applicable to ACL inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Protein Quantification A Intact Cells B Treat with Forrestiacid J or Vehicle A->B C Heat Cells at Varying Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble ACL (e.g., Western Blot, ELISA) E->F

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of Forrestiacid J or a vehicle control for a specified time.

  • Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble ACL in the supernatant by Western blotting or other quantitative protein detection methods. A positive target engagement will result in a higher amount of soluble ACL at elevated temperatures in the drug-treated samples compared to the vehicle control.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Experimental Workflow:

DARTS_Workflow cluster_0 Lysate Preparation & Treatment cluster_1 Protease Digestion cluster_2 Analysis A Prepare Cell Lysate B Treat Lysate with Forrestiacid J or Vehicle A->B C Add Protease (e.g., Pronase) B->C D Stop Digestion C->D E Analyze Protein Fragments (SDS-PAGE, Mass Spectrometry) D->E

Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol:

  • Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., HepG2) in a non-denaturing buffer.

  • Compound Incubation: Incubate aliquots of the cell lysate with Forrestiacid J at various concentrations or with a vehicle control.

  • Proteolysis: Add a protease, such as pronase or thermolysin, to each aliquot and incubate for a specific time to allow for protein digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for ACL. A protected ACL band in the drug-treated lanes compared to the vehicle control indicates target engagement. For a proteome-wide analysis, the samples can be analyzed by mass spectrometry to identify proteins that are protected from degradation by the compound.

Conclusion

Forrestiacid J is a potent natural product inhibitor of ATP-Citrate Lyase. While detailed cellular target engagement data for Forrestiacid J is not yet widely available, established methodologies like CETSA and DARTS provide robust frameworks for its evaluation. The comparison with other ACL inhibitors, particularly the clinically successful Bempedoic Acid, highlights the therapeutic potential of the Forrestiacid class. Further investigation using the described target engagement assays will be crucial in elucidating the precise mechanism of action of Forrestiacid J and advancing its development as a potential therapeutic agent for metabolic disorders.

References

Forrestiacid J: A Comparative Benchmark Against Standard-of-Care Hyperlipidemia Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forrestiacid J's performance against current standard-of-care treatments for hyperlipidemia. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Forrestiacid J is a novel natural product identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the cellular pathway for cholesterol and fatty acid synthesis. Its unique mechanism of action presents a promising alternative to existing therapies for managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood and a major risk factor for cardiovascular disease.

Performance Comparison

The following table summarizes the in-vitro potency of Forrestiacid J against its target, ATP-citrate lyase (ACL), and compares it with standard-of-care drugs for hyperlipidemia. The standard-of-care includes Bempedoic Acid, another ACL inhibitor, and statins such as Atorvastatin and Rosuvastatin, which inhibit HMG-CoA reductase, a downstream enzyme in the cholesterol synthesis pathway. BMS 303141 is included as a reference ACL inhibitor.

CompoundTargetIC50 / KiCell Line (for cytotoxicity)Cytotoxicity (IC50)
Forrestiacid J ATP-citrate lyase (ACL)2.6 µMNot AvailableNot Available
Bempedoic Acid ATP-citrate lyase (ACL)Not directly available (prodrug)Not AvailableNot Available
BMS 303141 ATP-citrate lyase (ACL)0.13 µMHepG2> 50 µM[1]
Atorvastatin HMG-CoA reductase7.5 nM (IC50 for rat liver microsomes)[2]HepG2> 20 µM (no effect on cell survival)[3]
Rosuvastatin HMG-CoA reductase~0.1 nM (Ki)[4]HepG2> 300 µM (no effect on cell viability)[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Cholesterol_Synthesis_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACL HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... ACL ATP-citrate lyase (ACL) HMGCR HMG-CoA reductase ForrestiacidJ Forrestiacid J ForrestiacidJ->ACL BempedoicAcid Bempedoic Acid BempedoicAcid->ACL Statins Statins (Atorvastatin, Rosuvastatin) Statins->HMGCR

Cholesterol synthesis pathway with inhibitor targets.

ACL_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Enzyme 1. Purified ACL Enzyme Compound 2. Add Test Compound (e.g., Forrestiacid J) Enzyme->Compound Substrate 3. Add Substrates (Citrate, ATP, CoA) Compound->Substrate Incubation 4. Incubate at 37°C Substrate->Incubation Detection 5. Measure Product Formation (e.g., ADP Glo™) Incubation->Detection Analysis 6. Calculate IC50 Value Detection->Analysis

Workflow for ATP-citrate lyase (ACL) inhibition assay.

Cytotoxicity_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis SeedCells 1. Seed HepG2 cells in 96-well plates Incubate1 2. Incubate for 24h SeedCells->Incubate1 AddCompound 3. Add varying concentrations of test compound Incubate1->AddCompound Incubate2 4. Incubate for 48h AddCompound->Incubate2 AddReagent 5. Add MTT or WST-1 reagent Incubate2->AddReagent Incubate3 6. Incubate for 2-4h AddReagent->Incubate3 Measure 7. Measure absorbance Incubate3->Measure CalculateIC50 8. Calculate IC50 value Measure->CalculateIC50

General workflow for a cell-based cytotoxicity assay.

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol is based on a well-established enzymatic assay to determine the inhibitory potential of compounds against ACL.

Materials:

  • Purified human recombinant ACL enzyme

  • Reaction Buffer: 40 mM Tris (pH 8.0), 4 mM DTT, 10 mM MgCl₂, 0.01% (w/v) Brij35, 0.001% (w/v) bovine serum albumin

  • Substrate Mixture: Citric acid, ATP, and Coenzyme A (CoA)

  • Test compounds (e.g., Forrestiacid J) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the reaction buffer.

  • Add the purified ACL enzyme to the wells of a 384-well plate.

  • Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate mixture (final concentrations typically around 600 µM citric acid, 150 µM ATP, and 150 µM CoA).

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the ACL inhibitory activity of the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line, such as HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

References

A Comparative Analysis of Forrestiacid J and its Analogs as ATP-Citrate Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and functional comparison of Forrestiacid J and its naturally occurring analogs. This document summarizes their inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in de novo lipogenesis, and provides detailed experimental methodologies for the cited biological assays.

Forrestiacid J and its analogs are a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] These natural products have garnered significant interest due to their potent inhibition of ATP-citrate lyase (ACL), an important enzyme that links carbohydrate and lipid metabolism.[3] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis.[3] Inhibition of ACL is a promising therapeutic strategy for metabolic disorders such as hyperlipidemia and hypercholesterolemia.[3]

Structural and Potency Comparison

Forrestiacid J and its known analogs, including Forrestiacids A, B, and E-K, share a common and complex chemical scaffold, featuring a rare bicyclo[2.2.2]octene motif.[1][2] While no synthetic or semi-synthetic analogs of Forrestiacid J have been reported in the reviewed literature, a comparison of the naturally occurring Forrestiacids reveals key structure-activity relationships.

The inhibitory activities of Forrestiacid J and its analogs against ACL are summarized in the table below.

CompoundChemical StructureLanostane MoietyACL Inhibition IC₅₀ (µM)Reference
Forrestiacid J [Image of Forrestiacid J chemical structure]Normal2.6 [1]
Forrestiacid A [Image of Forrestiacid A chemical structure]Rearranged4.12[3]
Forrestiacid B [Image of Forrestiacid B chemical structure]Rearranged3.57[3]
Forrestiacids E-K Not individually shownRearranged or Normal1.8 - 11[1][2]

Note: Specific IC₅₀ values for each of the Forrestiacids E-K are not individually available in the cited literature.

Initial structure-activity relationship (SAR) analysis suggests that the bicyclo[2.2.2]octene core of the Forrestiacid scaffold is essential for their ACL inhibitory activity.[3] Notably, Forrestiacids A and B are stereoisomers, and their comparable potencies indicate that the stereochemistry at the endo- or exo-position may have a minimal impact on ACL inhibition.[3] Forrestiacids J and K are the first examples of this class of hybrids that originate from a normal lanostane-type dienophile, while others are derived from a rearranged lanostane unit.[1][2]

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of Forrestiacid J and its analogs against ACL can be determined using a coupled-enzyme spectrophotometric assay. This method measures the decrease in NADH absorbance at 340 nm, which is proportional to ACL activity.

Materials:

  • Human recombinant ACL enzyme

  • Tris-HCl buffer

  • Sodium citrate

  • Malate dehydrogenase (MDH)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • NADH

  • Coenzyme A (CoA)

  • ATP

  • Test compounds (Forrestiacids)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, sodium citrate, MDH, MgCl₂, DTT, and NADH.

  • Add the test compound (Forrestiacid J or its analogs) at various concentrations to the wells of the microplate.

  • Add the ACL enzyme to the wells.

  • Initiate the reaction by adding a mixture of CoA and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the ACL activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

De Novo Lipogenesis Assay in HepG2 Cells

This assay measures the effect of Forrestiacids on the synthesis of new fatty acids and cholesterol from a radiolabeled precursor in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test compounds (Forrestiacids)

  • [¹⁴C]-labeled acetate

  • Scintillation counter

Procedure:

  • Culture HepG2 cells in a suitable cell culture medium supplemented with FBS.

  • Treat the cells with various concentrations of the test compound (Forrestiacid J or its analogs) for a specified period (e.g., 20 hours).

  • Following treatment, incubate the cells with [¹⁴C]-labeled acetate for a further period (e.g., 4 hours).

  • Lyse the cells and extract the total lipids.

  • Separate the fatty acid and cholesterol fractions.

  • Measure the incorporation of [¹⁴C] into each fraction using a scintillation counter.

  • The amount of radioactivity is indicative of the rate of de novo fatty acid and cholesterol synthesis.

  • Compare the results from treated cells to untreated controls to determine the inhibitory effect of the compounds on lipogenesis.

Signaling Pathway and Mechanism of Action

Forrestiacid J and its analogs exert their biological effects by inhibiting ATP-citrate lyase (ACL), a critical enzyme in the de novo lipogenesis pathway. This pathway is responsible for the synthesis of fatty acids and cholesterol from glucose-derived citrate.

Lipogenesis_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA FattyAcids Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthase Cholesterol Cholesterol AcetylCoA->Cholesterol HMG-CoA Reductase Pathway ACL ATP-Citrate Lyase (ACL) ACL->AcetylCoA ForrestiacidJ Forrestiacid J & Analogs ForrestiacidJ->ACL

References

A Comparative Review of Clinical Trials on ATP-Citrate Lyase (ACL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ATP-Citrate Lyase (ACL) has emerged as a key therapeutic target for hypercholesterolemia, acting on the same cholesterol biosynthesis pathway as statins but at an upstream juncture. This guide provides a comprehensive comparison of the clinical trial data for ACL inhibitors, with a primary focus on the most clinically advanced agent, bempedoic acid. The information is intended to support research, scientific evaluation, and drug development efforts in this area.

Mechanism of Action: The Dual Role of ACL Inhibition

Bempedoic acid is a prodrug that undergoes activation in the liver to its active form, bempedoic acid-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2] This liver-specific activation is a key differentiator from statins, as ACSVL1 is not present in skeletal muscle, potentially reducing the risk of muscle-related side effects.

Once activated, bempedoic acid-CoA inhibits ATP-citrate lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA.[3] This reduction in intracellular acetyl-CoA has two main consequences:

  • Inhibition of Cholesterol Synthesis: The decrease in a key precursor for cholesterol production leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3]

  • Activation of AMP-Activated Protein Kinase (AMPK): Bempedoic acid has also been shown to activate AMPK, a key regulator of cellular energy metabolism.[4] This activation can contribute to the reduction of lipid synthesis and inflammation.

The following diagram illustrates the signaling pathway of bempedoic acid:

Signaling Pathway of Bempedoic Acid cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte Bempedoic Acid (Prodrug) Bempedoic Acid (Prodrug) Bempedoic Acid Bempedoic Acid Bempedoic Acid (Prodrug)->Bempedoic Acid ACSVL1 ACSVL1 Bempedoic Acid->ACSVL1 Activation Bempedoic Acid-CoA (Active) Bempedoic Acid-CoA (Active) ACL ACL Bempedoic Acid-CoA (Active)->ACL Inhibition AMPK AMPK Bempedoic Acid-CoA (Active)->AMPK Activation ACSVL1->Bempedoic Acid-CoA (Active) Acetyl-CoA Acetyl-CoA ACL->Acetyl-CoA Citrate Citrate Citrate->ACL HMG-CoA Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis LDL Receptor LDL Receptor Cholesterol Synthesis->LDL Receptor Upregulation HMG-CoA Reductase->Cholesterol Synthesis LDL-C Clearance LDL-C Clearance LDL Receptor->LDL-C Clearance Lipid Synthesis Inhibition Lipid Synthesis Inhibition AMPK->Lipid Synthesis Inhibition Anti-inflammatory Effects Anti-inflammatory Effects AMPK->Anti-inflammatory Effects

Signaling Pathway of Bempedoic Acid

Clinical Trial Data: The CLEAR Program

The clinical development of bempedoic acid has been anchored by the C holesterol L owering via Be mpedoic Acid, an A CL-Inhibiting R egimen (CLEAR) program. This series of Phase 3 trials has evaluated the efficacy and safety of bempedoic acid across various patient populations.

Efficacy Data

The primary efficacy endpoint in most of these trials was the percent change in LDL-C from baseline. The following table summarizes the key efficacy findings from the CLEAR trials.

Trial Name (NCT Number)Patient PopulationTreatmentPlacebo-Corrected LDL-C ReductionKey Cardiovascular OutcomesCitation(s)
CLEAR Outcomes (NCT02993406)Statin-intolerant patients at high cardiovascular riskBempedoic acid 180 mg daily21.1% at 6 months13% reduction in major adverse cardiovascular events (MACE-4)[2]
CLEAR Wisdom (NCT02991118)Patients with ASCVD or HeFH on maximally tolerated statinsBempedoic acid 180 mg daily17.4% at 12 weeks-[5][6]
CLEAR Serenity (NCT02988115)Statin-intolerant patientsBempedoic acid 180 mg daily21.4% at 12 weeks-[7][8][9]
CLEAR Tranquility (NCT03001076)Statin-intolerant patients on ezetimibeBempedoic acid 180 mg daily + ezetimibe28.5% (added to ezetimibe) at 12 weeks-[10][11]
Safety and Tolerability

Bempedoic acid has been generally well-tolerated in clinical trials. The most common adverse events are summarized in the table below, based on data from the CLEAR Outcomes trial.

Adverse EventBempedoic Acid (%)Placebo (%)Citation(s)
Gout3.12.1[2]
Cholelithiasis2.21.2[2]
Increased Serum CreatinineSmall increases observed-
Increased Uric AcidSmall increases observed-
Increased Hepatic EnzymesSmall increases observed-
Muscle-related adverse events15.015.4[2]

Experimental Protocols

The CLEAR trials followed a generally similar design, as outlined in the workflow diagram below.

Generalized Experimental Workflow of CLEAR Trials Screening Screening of Patients (Based on Inclusion/Exclusion Criteria) Run_in Placebo Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Treatment Treatment Period (Bempedoic Acid 180 mg or Placebo) Randomization->Treatment Follow_up Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment->Follow_up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis

Generalized Experimental Workflow of CLEAR Trials
Key Inclusion and Exclusion Criteria from the CLEAR Outcomes Trial (NCT02993406)

  • Inclusion Criteria:

    • Age 18-85 years.

    • History of, or at high risk for, cardiovascular disease.

    • Documented intolerance to at least two statins.[12]

    • Fasting LDL-C ≥100 mg/dL.

  • Exclusion Criteria:

    • Fasting triglycerides >500 mg/dL.

    • Recent major cardiovascular event (within 3 months).

    • Severe heart failure.

    • Uncontrolled hypertension or diabetes.

Comparison with Other ACL Inhibitors

While bempedoic acid is the only ACL inhibitor approved for clinical use, other compounds have been investigated. However, there is a lack of significant clinical trial data for these other agents, making a direct comparison of clinical efficacy and safety with bempedoic acid not feasible at this time. Research into other ACL inhibitors is ongoing, and future studies may provide data for such comparisons.

Conclusion

Bempedoic acid, a first-in-class ACL inhibitor, has demonstrated statistically significant reductions in LDL-C in a range of patients, including those who are statin-intolerant. The CLEAR Outcomes trial has further established its role in reducing the risk of major adverse cardiovascular events. Its liver-specific mechanism of action and generally favorable safety profile make it a valuable addition to the armamentarium of lipid-lowering therapies. Further research and long-term data will continue to refine its clinical positioning.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Forrestiacids J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Disposal of a Novel Triterpene-Diterpene Hybrid.

Forrestiacids J, a recently identified class of [4+2]-type triterpene-diterpene hybrids, represents a novel chemical entity.[1] As with any new or uncharacterized compound, stringent safety and disposal protocols are paramount to ensure the safety of laboratory personnel and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a hazardous substance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.

I. Risk Assessment and Characterization

Before initiating any disposal procedures, a thorough risk assessment is critical. Given that this compound is a novel compound, a conservative approach, assuming high hazard potential, is recommended.

Key Characteristics and Disposal Considerations:

CharacteristicAvailable DataDisposal Implication
Chemical Class Triterpene-diterpene hybrid[1]Treat as a potentially bioactive and hazardous organic compound.
Physical State Likely a solid at room temperature (often isolated as crystals or amorphous solid).Handle with appropriate personal protective equipment (PPE) to avoid dust inhalation or skin contact.
Solubility Soluble in organic solvents such as methanol.[2]Waste streams will likely be organic solvent-based and should be treated as flammable and potentially toxic.
Toxicity No specific toxicity data is available. However, it exhibits inhibitory activity against ATP-citrate lyase (ACL).[1][3]Assume potential biological activity and toxicity. Avoid all direct contact.
Reactivity No specific reactivity data is available.Avoid mixing with strong oxidizing or reducing agents, strong acids, or bases.

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the safe handling and disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • When handling the solid compound outside of a certified chemical fume hood, a properly fitted N95 respirator is recommended to prevent inhalation of fine particles.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (HDPE) bucket or a glass container with a secure lid).

    • Label the container as "Hazardous Waste: this compound (Solid)" and include the date of first accumulation.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant container (plastic-coated glass or HDPE is recommended).

    • Do not mix with other waste streams to avoid unknown chemical reactions.

    • Label the container as "Hazardous Waste: this compound in [Solvent Name]" (e.g., "this compound in Methanol"). Include the estimated concentration and the date.

    • Keep the container closed at all times except when adding waste.[1]

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Decontamination of Glassware and Surfaces:

  • Initial Rinse:

    • Rinse all contaminated glassware with a suitable organic solvent (the one used to dissolve the compound, e.g., methanol) to remove residual this compound.

    • This first rinseate must be collected and disposed of as hazardous liquid waste.[1]

  • Subsequent Cleaning:

    • After the initial rinse, glassware can be washed with soap and water.

  • Surface Decontamination:

    • Wipe down any surfaces that may have come into contact with this compound with a cloth dampened with a suitable solvent, followed by a standard laboratory disinfectant. Dispose of the cleaning materials as solid hazardous waste.

4. Storage of Waste:

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.[1]

  • Do not store large quantities of waste in the lab. Arrange for regular pickups with your institution's Environmental Health and Safety (EHS) department.[1]

5. Disposal Request and Pickup:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves completing a hazardous waste pickup request form.

  • On the form, clearly identify the waste as "this compound (Novel Compound)" and provide any known information about its chemical class and the solvents used.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3]

III. Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_final Final Disposal prep_start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Treat as Hazardous) prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage request_pickup Submit Hazardous Waste Pickup Request to EHS storage->request_pickup disposal EHS Collects for Final Disposal request_pickup->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.